Product packaging for Trifloxystrobin(Cat. No.:CAS No. 141517-21-7)

Trifloxystrobin

货号: B1683241
CAS 编号: 141517-21-7
分子量: 408.4 g/mol
InChI 键: ONCZDRURRATYFI-TVJDWZFNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Trifloxystrobin is the methyl ester of (2E)-(methoxyimino)[2-({[(E)-{1-[3-(trifluoromethyl)phenyl]ethylidene}amino]oxy}methyl)phenyl]acetic acid. A foliar applied fungicide for cereals which is particularly active against Ascomycetes, Deuteromycetes and Oomycetes It has a role as a mitochondrial cytochrome-bc1 complex inhibitor and an antifungal agrochemical. It is an oxime O-ether, an organofluorine compound, a methyl ester and a methoxyiminoacetate strobilurin antifungal agent.
Benzeneacetic acid, alpha-(methoxyimino)-2-[[[(E)-[1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methyl]-, methyl ester, (alphaE)- has been reported in Apis cerana with data available.
This compound is a foliar applied fungicide for cereals which is particularly active against Ascomycetes, Deuteromycetes and Oomycetes. It has a broad spectrum of action with preventative and curative action. It is a respiration inhibitor (QoL fungicide).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19F3N2O4 B1683241 Trifloxystrobin CAS No. 141517-21-7

属性

IUPAC Name

methyl (2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate
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InChI

InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13+,25-18+
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ONCZDRURRATYFI-TVJDWZFNSA-N
Source PubChem
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Canonical SMILES

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F
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Isomeric SMILES

C/C(=N\OCC1=CC=CC=C1/C(=N\OC)/C(=O)OC)/C2=CC(=CC=C2)C(F)(F)F
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Molecular Formula

C20H19F3N2O4
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DSSTOX Substance ID

DTXSID4032580
Record name Trifloxystrobin
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Molecular Weight

408.4 g/mol
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Physical Description

White odorless solid; [Merck Index]
Record name Trifloxystrobin
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Boiling Point

approximately 312 °C
Record name Trifloxystrobin
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Flash Point

>70.00 °C (>158.00 °F)
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Solubility

In water, 0.610 mg/L at 25 °C, In acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/L, 25 °C)
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Density

1.36 g/mL at 21 °C
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Vapor Pressure

0.00000003 [mmHg], 2.55X10-8 mm Hg at 25 °C
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Color/Form

White powder

CAS No.

141517-21-7
Record name Trifloxystrobin
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Record name Benzeneacetic acid, α-(methoxyimino)-2-[[[(E)-[1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methyl]-, methyl ester, (αE)
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Melting Point

72.9 °C
Record name Trifloxystrobin
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Foundational & Exploratory

An In-depth Technical Guide to the Environmental Fate and Degradation of Trifloxystrobin in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifloxystrobin, a broad-spectrum fungicide from the strobilurin class, is widely used in agriculture to control a variety of fungal diseases. Its environmental fate, particularly in soil, is a critical aspect of its overall safety and risk assessment. This technical guide provides a comprehensive overview of the degradation of this compound in the soil environment, detailing its degradation pathways, half-life under various conditions, and the primary metabolites formed. It also outlines detailed experimental protocols for studying its degradation and presents quantitative data in a clear, tabular format. Diagrams illustrating the degradation pathways and experimental workflows are included to provide a visual representation of the key processes.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for comprehending its behavior and fate in the soil.

PropertyValueReference
IUPAC Name methyl (E)-methoxyimino-{(E)-α-[1-(α,α,α-trifluoro-m-tolyl)ethylideneaminooxy]-o-tolyl}acetate[1]
CAS Number 141517-21-7
Molecular Formula C₂₀H₁₉F₃N₂O₄[1]
Molecular Weight 408.4 g/mol
Appearance White, odorless powder[2]
Melting Point 72.9 °C[2]
Water Solubility 0.610 mg/L at 25 °C[1]
Vapor Pressure 3.4 x 10⁻⁶ mPa at 25 °C
LogP (Kow) 4.5 at 25 °C[1]
Soil Sorption Koc 1642–3745

This compound has low aqueous solubility and a high octanol-water partition coefficient (LogP), indicating its lipophilic nature and a tendency to adsorb to soil organic matter.[2]

Degradation of this compound in Soil

This compound degrades in soil through a combination of biotic and abiotic processes. The primary degradation pathways are hydrolysis and isomerization.[3][4] Photolysis is also a significant factor in the dissipation of this compound in field conditions.[4][5]

Degradation Pathways

The main degradation pathway for this compound in soil is the hydrolysis of the methyl ester group to form its corresponding carboxylic acid metabolite, this compound acid (CGA 321113).[2][4] This transformation is primarily microbially mediated.[2] this compound also undergoes isomerization of the (E,E) isomer to other geometric isomers (E,Z; Z,E; and Z,Z).[3]

Trifloxystrobin_Degradation_Pathway This compound This compound (E,E-isomer) TFS_Acid This compound Acid (CGA 321113) (E,E-isomer) This compound->TFS_Acid Hydrolysis (Major Pathway) Isomers This compound Isomers (E,Z; Z,E; Z,Z) This compound->Isomers Isomerization Mineralization Mineralization (CO₂) TFS_Acid->Mineralization Further Degradation Acid_Isomers This compound Acid Isomers Isomers->Acid_Isomers Hydrolysis Acid_Isomers->Mineralization Further Degradation

This compound degradation pathway in soil.
Half-Life (DT50) in Soil

This compound degrades relatively quickly in soil, while its primary metabolite, this compound acid, is significantly more persistent.[2] The degradation rate is influenced by various environmental factors.

Table 1: Aerobic Soil Metabolism of this compound and this compound Acid (CGA 321113)

CompoundSoil TypeTemperature (°C)DT50 (days)Reference
This compound VariousLaboratory< 3[2]
VariousField0.54 - 8.8[6]
Silty Clay, Clay, Sandy LoamLaboratory1.8 - 2.3[1]
Paddy SoilField2 - 5[1]
Loam201.9[7]
Sandy Loam203.0[7]
This compound Acid (CGA 321113) VariousLaboratory~100[2]
Factors Influencing Degradation

Several factors influence the rate of this compound degradation in soil:

  • Soil Properties: The extent of adsorption of this compound and its acid metabolite is directly correlated with the organic matter and clay content of the soil.[8]

  • Photolysis: Photolysis is a major pathway for the dissipation of this compound under field conditions, with the number of sunshine hours being a key influencing factor.[4][9]

  • Temperature: Degradation rates are generally slower at lower temperatures for both the parent compound and its acid metabolite.[2]

  • Soil Moisture: Lower soil moisture content can lead to slower dissipation rates.[2]

  • pH: this compound is more susceptible to hydrolysis under basic conditions.[2]

Experimental Protocols

The study of this compound's degradation in soil typically follows standardized guidelines, such as the OECD Guideline 307 for Aerobic and Anaerobic Transformation in Soil.

Aerobic Soil Metabolism Study (based on OECD 307)

This protocol outlines the key steps for conducting a laboratory-based aerobic soil metabolism study.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection and Sieving Pre_incubation Pre-incubation of Soil Soil_Collection->Pre_incubation Application Application of Test Substance to Soil Pre_incubation->Application Test_Substance Preparation of ¹⁴C-Trifloxystrobin Solution Test_Substance->Application Incubation Incubation in the Dark (e.g., 20°C, 40% WHC) Application->Incubation Trapping Trapping of Volatiles (e.g., ¹⁴CO₂) Incubation->Trapping Sampling Soil Sampling at Intervals Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Cleanup Extract Cleanup (e.g., SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data_Analysis Data Analysis and DT50 Calculation Analysis->Data_Analysis

Experimental workflow for an aerobic soil metabolism study.

Methodology:

  • Soil Selection and Preparation:

    • Collect fresh soil from a site with no recent pesticide application.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large debris.

    • Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

    • Pre-incubate the soil in the dark at the test temperature and moisture for a period (e.g., 7-14 days) to allow microbial activity to stabilize.[10]

  • Test Substance Application:

    • Prepare a stock solution of radiolabeled ([¹⁴C]) this compound in a suitable solvent.

    • Apply the test substance to the soil samples to achieve the desired concentration, typically corresponding to the maximum recommended field application rate.[10]

  • Incubation:

    • Place the treated soil samples in incubation vessels (e.g., biometers).

    • Incubate the samples in the dark under controlled aerobic conditions (e.g., 20 ± 2 °C and 40-60% of maximum water holding capacity).[2]

    • Include traps for volatile organic compounds and carbon dioxide to monitor mineralization.[10]

  • Sampling and Extraction:

    • Collect replicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • Extract the soil samples with an appropriate solvent mixture, such as acetonitrile/water.[11] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used extraction procedure.[12][13]

  • QuEChERS Extraction and Clean-up (Example): [12][13]

    • Weigh a subsample of soil (e.g., 10 g) into a centrifuge tube.

    • Add water (if the soil is dry) and acetonitrile.

    • Shake vigorously for a specified time (e.g., 1 minute).

    • Add extraction salts (e.g., MgSO₄, NaCl, sodium citrate).

    • Shake again and centrifuge to separate the layers.

    • Take an aliquot of the supernatant (acetonitrile layer) for clean-up.

    • Perform dispersive solid-phase extraction (d-SPE) by adding a sorbent (e.g., PSA, C18) to the extract, vortexing, and centrifuging.

    • The final extract is ready for analysis.

  • Analysis:

    • Analyze the extracts for this compound and its metabolites using a validated analytical method, typically High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[14]

    • Quantify the amount of parent compound and metabolites at each time point.

    • Determine the amount of non-extractable residues and mineralized ¹⁴CO₂.

  • Data Analysis:

    • Calculate the dissipation kinetics of this compound and the formation and decline of its metabolites.

    • Determine the half-life (DT50) and DT90 values using appropriate kinetic models (e.g., first-order kinetics).

Analytical Method: LC-MS/MS

Table 2: Example LC-MS/MS Parameters for the Analysis of this compound and this compound Acid

ParameterSetting
Chromatography System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution A typical gradient would start with a high percentage of A, ramping up to a high percentage of B to elute the analytes, followed by re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive mode
MRM Transitions This compound: e.g., m/z 409 -> 186, 206 This compound Acid (CGA 321113): e.g., m/z 395 -> 186, 206

Conclusion

This compound undergoes relatively rapid degradation in soil, primarily through microbial hydrolysis to form the more persistent metabolite, this compound acid (CGA 321113). Photolysis and isomerization are also important degradation pathways. The rate of degradation is influenced by a variety of soil and environmental factors. Standardized laboratory and field studies, following guidelines such as OECD 307, are essential for accurately assessing the environmental fate of this compound and its metabolites. The use of robust analytical techniques like LC-MS/MS is crucial for the sensitive and specific quantification of these compounds in complex soil matrices. This technical guide provides a foundational understanding for researchers and professionals involved in the environmental risk assessment of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Trifloxystrobin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifloxystrobin, a synthetic fungicide belonging to the strobilurin class, is a potent inhibitor of fungal mitochondrial respiration. Its efficacy as a broad-spectrum agrochemical stems from its unique physicochemical properties that govern its environmental fate, bioavailability, and interaction with target organisms. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental methodologies for their determination, and a visualization of its mode of action. All quantitative data are summarized for clarity and comparative analysis.

Core Physical and Chemical Properties

This compound is an odorless white powder with a defined molecular structure that dictates its behavior in various environmental and biological systems.[1][2]

Table 1: Identification and Structural Information

PropertyValueReference
IUPAC Name methyl (2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate[1][3]
CAS Number 141517-21-7[1][3][4][5][6][7][8]
Molecular Formula C₂₀H₁₉F₃N₂O₄[1][2][4][6][7][8]
Molecular Weight 408.37 g/mol [1][2][4][6]
Canonical SMILES C/C(=N\OCC1=CC=CC=C1/C(=N\OC)/C(=O)OC)/C2=CC(=CC=C2)C(F)(F)F[9]
InChIKey ONCZDRURRATYFI-TVJDWZFNSA-N[1]

Table 2: Physicochemical Properties

PropertyValueTemperature (°C)Reference
Melting Point 72.9 °C[1][2][3][10]
Boiling Point ~312 °C[1][2]
Density 1.36 g/cm³20[1][3][11]
Vapor Pressure 3.4 x 10⁻⁶ Pa (2.55 x 10⁻⁸ mm Hg)25[1][2][3][11][12]
Water Solubility 0.61 mg/L25[1][10][11]
log Kₒw (Octanol-Water Partition Coefficient) 4.525[1][2][10][11][12]
Henry's Law Constant 2.3 x 10⁻³ Pa·m³/mol25[3][13]
Dissociation Constant (pKa) No dissociation between pH 2 and 12[11][12]

Table 3: Solubility in Organic Solvents

SolventSolubility (g/L)Temperature (°C)Reference
Acetone>50020-25[10][11][12]
Dichloromethane>50020-25[10][11][12]
Ethyl acetate>50020-25[10][11][12]
Toluene50020-25[10][11][12]
Methanol7620-25[10][11][12]
n-octanol1820-25[10][11][12]
n-hexane1120-25[10][11][12]

Table 4: Stability Profile

ConditionHalf-life (DT₅₀)pHTemperature (°C)Reference
Hydrolysis 8.6 years520[3][10]
80.1 days720[3][10]
1.1 days920[3][10]
Aqueous Photolysis 13.0 hours425[14][15]
11.9 hours725[14][15]
4.3 hours925[14][15]
Soil (Aerobic) < 3 days (laboratory)[11]

Experimental Protocols

The determination of the physicochemical properties of this compound adheres to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and comparability across different laboratories.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of this compound is determined using the column elution method, suitable for substances with low solubility.

  • Preparation of the Column: A micro-column is packed with an inert support material, such as quartz sand, which is then coated with an excess of this compound.

  • Elution: Water is pumped through the column at a constant, low flow rate to ensure equilibrium is reached.

  • Sample Collection: The eluate is collected in fractions at regular intervals.

  • Analysis: The concentration of this compound in each fraction is determined by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Determination of Solubility: A plateau in the concentration of this compound in the eluate indicates saturation. The water solubility is the mean concentration of the fractions in the plateau region. The experiment is conducted at a constant temperature, typically 20 ± 0.5 °C.[16][17][18][19]

Vapor Pressure Determination (OECD Guideline 104)

For a substance with low volatility like this compound, the gas saturation method is appropriate.

  • Sample Preparation: A sample of this compound is placed in a thermostatically controlled saturation chamber.

  • Gas Saturation: A slow, steady stream of an inert gas (e.g., nitrogen) is passed through or over the sample, allowing the gas to become saturated with the vapor of this compound.

  • Vapor Trapping: The saturated gas is then passed through a cold trap or an adsorbent tube to condense or trap the this compound vapor.

  • Quantification: The amount of this compound trapped is quantified using a sensitive analytical technique like Gas Chromatography (GC) or HPLC.

  • Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through the chamber, and the temperature. Measurements are taken at a minimum of two temperatures to establish the vapor pressure curve.[20][21][22][23][24]

Octanol-Water Partition Coefficient (log Kₒw) Determination (OECD Guideline 117)

The HPLC method is a reliable and efficient way to determine the log Kₒw of this compound.

  • Principle: This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its octanol-water partition coefficient.

  • Calibration: A calibration curve is generated by injecting a series of reference compounds with known log Kₒw values and recording their retention times.

  • Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions as the reference compounds.

  • Determination of log Kₒw: The retention time of this compound is measured, and its log Kₒw is determined by interpolation from the calibration curve. The mobile phase typically consists of a mixture of methanol and water.[7][15][25]

Hydrolysis as a Function of pH (OECD Guideline 111)

This tiered study evaluates the abiotic degradation of this compound in water at different pH levels.

  • Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Incubation: A known concentration of this compound is added to each buffer solution. The solutions are then incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and other temperatures for further tiers).

  • Sampling: Aliquots are taken from each solution at specific time intervals.

  • Analysis: The concentration of the parent this compound and any major hydrolysis products are determined using HPLC or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Evaluation: The rate of hydrolysis and the half-life (DT₅₀) are calculated for each pH. If significant hydrolysis is observed, further tiers of the study are conducted to identify the degradation products.[2][8][26][27][28]

Mode of Action: Inhibition of Mitochondrial Respiration

This compound's fungicidal activity is attributed to its ability to inhibit mitochondrial respiration by blocking electron transfer at the cytochrome bc₁ complex (Complex III) of the electron transport chain.[9][29] This disruption of ATP synthesis ultimately leads to fungal cell death.

Signaling Pathway: The Q-Cycle and this compound Inhibition

The cytochrome bc₁ complex facilitates the transfer of electrons from ubiquinol (QH₂) to cytochrome c through a process known as the Q-cycle. This compound acts as a Quinone outside Inhibitor (QoI), binding to the Qₒ site of cytochrome b, thereby preventing the oxidation of ubiquinol.

Trifloxystrobin_Mode_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexI Complex I cluster_ComplexII Complex II cluster_ComplexIII Complex III (Cytochrome bc1) cluster_ComplexIV Complex IV cluster_ATP_Synthase ATP Synthesis NADH NADH NAD NAD+ NADH->NAD e- Q_pool Q Pool Succinate Succinate Fumarate Fumarate Succinate->Fumarate e- Qo_site Qo Site Q_pool->Qo_site QH2 FeS Fe-S Qo_site->FeS e- Cyt_bL Cyt bL Qo_site->Cyt_bL e- Qi_site Qi Site Qi_site->Q_pool Q Cyt_c1 Cyt c1 FeS->Cyt_c1 e- Cyt_bH Cyt bH Cyt_bL->Cyt_bH Cyt_bH->Qi_site Cyt_c Cytochrome c Cyt_c1->Cyt_c e- This compound This compound This compound->Qo_site Inhibits O2 O2 H2O H2O O2->H2O e- Cyt_c->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Proton_gradient Proton Gradient (H+) Proton_gradient->ATP_Synthase Drives cluster_ComplexI cluster_ComplexI cluster_ComplexI->Proton_gradient cluster_ComplexIII cluster_ComplexIII cluster_ComplexIII->Proton_gradient cluster_ComplexIV cluster_ComplexIV cluster_ComplexIV->Proton_gradient

Caption: Inhibition of the mitochondrial electron transport chain by this compound at the Qo site of Complex III.

Experimental Workflow: Assessing Mitochondrial Respiration Inhibition

A common method to assess the impact of a compound on mitochondrial respiration is by measuring the oxygen consumption rate (OCR) in isolated mitochondria or whole cells.

Experimental_Workflow_OCR cluster_prep Preparation cluster_measurement Oxygen Consumption Rate (OCR) Measurement cluster_analysis Data Analysis cluster_controls Controls A Isolate mitochondria from target fungi or culture fungal cells C Determine mitochondrial/cell concentration A->C B Prepare reaction buffer with substrate (e.g., succinate) D Add mitochondrial/cell suspension to respirometer chamber C->D E Establish baseline OCR D->E F Inject this compound solution (various concentrations) E->F G Record OCR post-injection F->G H Calculate percentage inhibition of OCR G->H I Determine IC50 value for this compound H->I J Vehicle control (solvent only) J->F K Positive control (e.g., Antimycin A) K->F

Caption: Workflow for determining the inhibitory effect of this compound on mitochondrial oxygen consumption.

Conclusion

The physicochemical properties of this compound, including its low water solubility, high octanol-water partition coefficient, and specific stability profile, are critical to its function as an effective, broad-spectrum fungicide. Its mode of action, the targeted inhibition of the cytochrome bc₁ complex in the mitochondrial electron transport chain, provides a clear mechanism for its potent fungicidal activity. The standardized experimental protocols outlined in this guide are essential for the accurate and reproducible determination of these properties, ensuring a thorough understanding of this compound's behavior for research, development, and regulatory purposes.

References

Trifloxystrobin: A Technical Guide to its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifloxystrobin is a broad-spectrum, mesostemic fungicide belonging to the strobilurin class. Its unique mode of action and wide range of activity have established it as a critical tool in the management of fungal pathogens across various agricultural and horticultural crops. This technical guide provides an in-depth analysis of this compound's spectrum of activity, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular mechanism and experimental workflows. This compound is active against fungi from all four major classes: Ascomycetes, Deuteromycetes, Basidiomycetes, and Oomycetes.[1]

Core Mechanism of Action

This compound's fungicidal activity stems from its ability to inhibit mitochondrial respiration in fungal cells.[2][3] Specifically, it binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[2] This binding blocks the transfer of electrons between cytochrome b and cytochrome c1, which disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[2] The consequent lack of energy leads to the inhibition of fungal spore germination and mycelial growth, ultimately causing cell death.[2]

This compound Mode of Action cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain cluster_ATP_Synthase ATP Synthesis Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q e- Proton Gradient Proton Gradient Complex I->Proton Gradient H+ Complex III Complex III Coenzyme Q->Complex III e- Complex II Complex II Complex II->Coenzyme Q e- Cytochrome c Cytochrome c Complex III->Cytochrome c e- Complex III->Proton Gradient H+ Complex IV Complex IV Cytochrome c->Complex IV e- O2 O2 Complex IV->O2 e- H2O H2O Complex IV->H2O Complex IV->Proton Gradient H+ ATP Synthase ATP Synthase Proton Gradient->ATP Synthase ATP ATP ATP Synthase->ATP Fungal Cell Death Fungal Cell Death ATP->Fungal Cell Death Energy Depletion This compound This compound This compound->Complex III Inhibition

Caption: Mechanism of action of this compound, inhibiting Complex III of the mitochondrial electron transport chain.

Spectrum of Activity: Quantitative Data

This compound exhibits a high level of activity against a wide array of fungal pathogens. The following tables summarize its efficacy, primarily expressed as the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the fungal growth or spore germination.

Fungal PathogenClassDiseaseMean EC50 (µg/mL)EC50 Range (µg/mL)Reference
Sclerotinia sclerotiorumAscomycetesWhite Mold0.060.01 - 0.80[2]
Cercospora zeae-maydisDeuteromycetesGray Leaf Spot0.00230.0004 - 0.0034[4]
Botrytis cinereaDeuteromycetesGray Mold1.78 (spore germination)N/A[3]

Note: EC50 values can vary depending on the specific isolate, experimental conditions, and the endpoint measured (e.g., mycelial growth vs. spore germination).

Downstream Cellular Effects and Signaling

The primary mode of action, the inhibition of mitochondrial respiration, triggers a cascade of downstream cellular events in the fungal pathogen. While research on the specific signaling pathways in fungi is ongoing, studies in other organisms provide insights into the potential consequences. For instance, in human cells, this compound-induced mitochondrial damage leads to mitophagy, a selective form of autophagy that removes damaged mitochondria.[5] It is plausible that similar quality control mechanisms are activated in fungal cells in response to mitochondrial stress.

Furthermore, the disruption of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components and induce apoptosis-like cell death pathways. The overall cellular response is a complex interplay between energy depletion, oxidative stress, and attempts at cellular repair and survival, ultimately leading to cell death in susceptible fungi.

Experimental Protocols

In Vitro Susceptibility Testing: Poisoned Food Technique

This method is commonly used to determine the efficacy of a fungicide against the mycelial growth of a pathogen.

Poisoned_Food_Technique_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare PDA Prepare Potato Dextrose Agar (PDA) Autoclave Autoclave PDA Prepare PDA->Autoclave Cool PDA Cool PDA to 45-50°C Autoclave->Cool PDA Amend Media Amend PDA with Fungicide Dilutions Cool PDA->Amend Media Prepare Fungicide Stock Prepare this compound Stock Solution Serial Dilutions Create Serial Dilutions Prepare Fungicide Stock->Serial Dilutions Serial Dilutions->Amend Media Pour Plates Pour Amended PDA into Petri Plates Amend Media->Pour Plates Inoculate Inoculate Center of Plates with Fungal Mycelial Plug Pour Plates->Inoculate Incubate Incubate at 25°C in the Dark Inoculate->Incubate Measure Growth Measure Radial Mycelial Growth Incubate->Measure Growth Calculate Inhibition Calculate Percent Inhibition vs. Control Measure Growth->Calculate Inhibition Determine EC50 Determine EC50 Value Calculate Inhibition->Determine EC50

Caption: Workflow for the poisoned food technique to assess fungicide efficacy.

Detailed Methodology:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) by dissolving 39 g of PDA powder in 1 L of distilled water and sterilize by autoclaving.

  • Fungicide Stock and Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, create a series of serial dilutions to achieve the desired final concentrations in the agar.

  • Media Amendment: Allow the autoclaved PDA to cool to approximately 45-50°C. Add the appropriate volume of each fungicide dilution to the molten agar to achieve the target concentrations. Also, prepare control plates with the solvent alone.

  • Plating: Pour the amended and control PDA into sterile Petri plates and allow them to solidify.

  • Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the actively growing edge of a fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at a suitable temperature for the specific fungus (typically 25°C) in the dark until the mycelial growth in the control plates reaches the edge of the plate.

  • Data Collection and Analysis: Measure the radial growth of the fungal colony in two perpendicular directions. Calculate the percentage of inhibition of mycelial growth for each concentration relative to the control. The EC50 value can then be determined using probit analysis or other statistical software.

In Vitro Susceptibility Testing: Broth Microdilution Method

This high-throughput method is used to determine the minimum inhibitory concentration (MIC) of a fungicide.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Data Analysis Prepare Broth Prepare Liquid Medium (e.g., RPMI-1640) Prepare Fungicide Dilutions Prepare 2x this compound Serial Dilutions Add Fungicide Add 100 µL of 2x Fungicide Dilutions to Wells Prepare Fungicide Dilutions->Add Fungicide Prepare Inoculum Prepare Fungal Spore Suspension Adjust Inoculum Adjust Spore Concentration Prepare Inoculum->Adjust Inoculum Add Inoculum Add 100 µL of Adjusted Spore Suspension to Wells Adjust Inoculum->Add Inoculum Add Fungicide->Add Inoculum Incubate Plate Incubate Plate at 35°C for 24-72h Add Inoculum->Incubate Plate Visual/Spectrophotometric Reading Read MIC Endpoint (e.g., 50% or 100% Growth Inhibition) Incubate Plate->Visual/Spectrophotometric Reading

Caption: Workflow for the broth microdilution method to determine the MIC of a fungicide.

Detailed Methodology:

  • Media and Reagent Preparation: Prepare a suitable liquid medium, such as RPMI-1640, buffered to pH 7.0. Prepare serial two-fold dilutions of this compound in the medium at twice the final desired concentrations.

  • Inoculum Preparation: Grow the fungal isolate on a suitable agar medium to induce sporulation. Harvest the spores and suspend them in sterile saline. Adjust the spore suspension to the desired concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL) using a hemocytometer or spectrophotometer.

  • Assay Setup: In a 96-well microtiter plate, add 100 µL of each 2x fungicide dilution to the respective wells. Add 100 µL of the adjusted spore suspension to each well, resulting in the final desired fungicide concentrations and inoculum density. Include positive (no fungicide) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at 35°C for 24 to 72 hours, depending on the fungal species.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the fungicide that causes a significant inhibition of fungal growth (e.g., 50% or 100%) compared to the positive control. This can be assessed visually or by using a microplate reader.[6]

Conclusion

This compound remains a potent and versatile fungicide due to its broad spectrum of activity and unique mesostemic properties. Its primary mode of action, the inhibition of mitochondrial respiration, is a well-defined target that leads to effective control of a wide range of economically important fungal pathogens. The quantitative data on its efficacy, coupled with standardized experimental protocols, provide a solid foundation for its continued use in integrated disease management programs and for the development of new antifungal strategies. Further research into the downstream cellular responses in fungi will undoubtedly provide a more complete understanding of its fungicidal action and may reveal new avenues for enhancing its efficacy and managing resistance.

References

An In-depth Technical Guide to the Mechanism of Action of Trifloxystrobin as a QoI Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifloxystrobin is a broad-spectrum, mesostemic fungicide belonging to the strobilurin chemical class, designated as a Quinone outside Inhibitor (QoI). Its fungicidal activity stems from a highly specific, single-site mode of action: the inhibition of mitochondrial respiration in fungal cells. By binding to the Cytochrome bc1 complex (Complex III) of the electron transport chain, this compound effectively blocks the production of adenosine triphosphate (ATP), the primary energy currency of the cell. This disruption of energy metabolism leads to the cessation of critical fungal life processes, including spore germination and mycelial growth. This guide provides a detailed examination of this mechanism, relevant quantitative data, experimental protocols for its study, and the biochemical basis of fungal resistance.

Core Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's efficacy is rooted in its ability to disrupt the fungal mitochondrial electron transport chain, a fundamental process for energy generation.[1][2] The fungicide's molecular target is the Cytochrome bc1 complex , also known as Complex III.[1]

Specifically, this compound binds to the Quinol outer (Qo) site of cytochrome b, a key subunit of the bc1 complex. This binding action physically obstructs the transfer of electrons from ubiquinol (Coenzyme Q, reduced form) to cytochrome c1.[1] The blockage of this critical step in the respiratory process has a cascading effect:

  • Halts the Q-Cycle: The electron transfer from ubiquinol is a central part of the Q-cycle, which is essential for pumping protons across the inner mitochondrial membrane.

  • Prevents ATP Synthesis: By inhibiting the electron transport chain, the proton gradient necessary for driving ATP synthase is dissipated. This leads to a rapid depletion of cellular ATP.[1]

  • Inhibits Fungal Growth: Without sufficient ATP, the fungal cell cannot perform essential metabolic functions. This results in the potent inhibition of spore germination and mycelial proliferation, effectively preventing the establishment and spread of the fungal pathogen.[1]

This highly specific, single-site mode of action makes this compound a powerful fungicidal agent against a wide array of pathogens.[3]

ETCI cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Mechanism of this compound ComplexI Complex I (NADH Dehydrogenase) Q Ubiquinone (Q Pool) ComplexI->Q e- H_plus_out H+ ComplexI->H_plus_out H+ pump ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII e- (QH2) CytC Cytochrome c ComplexIII->CytC e- Qo_Site Qo Site ComplexIII->H_plus_out H+ pump ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- O2 O₂ → H₂O ComplexIV->O2 e- ComplexIV->H_plus_out H+ pump ATP_Synthase ATP Synthase H_plus_in H+ ATP_Synthase->H_plus_in H+ flow ATP ATP ATP_Synthase->ATP This compound This compound This compound->Qo_Site Binds to Qo_Site->CytC Blocks e- transfer ADP ADP + Pi

Caption: Inhibition of the Fungal Mitochondrial Electron Transport Chain by this compound.

Data Presentation: In Vitro Efficacy

The efficacy of this compound is quantified by determining the effective concentration that inhibits 50% of fungal growth (EC50). Lower EC50 values indicate higher fungicidal activity. The values can vary significantly depending on the fungal species, isolate sensitivity, and assay conditions.

Fungal PathogenEC50 (µg/mL)RemarksReference
Sclerotinia sclerotiorum0.01 - 0.80 (Mean: 0.06)Baseline sensitivity of 166 isolates.[4]
Phyllosticta ampelicida0.022Baseline EC50 value.[4]
Cladobotryum mycophilum0.173Significant inhibitory effect observed.[5]
Alternaria solani (sensitive isolates)~0.01 - 0.1Cross-sensitivity assessment with other QoIs.[6]

Experimental Protocols

Protocol for Mycelial Growth Inhibition Assay (EC50 Determination)

This protocol outlines the standard amended agar medium method to determine the EC50 value of this compound against a filamentous fungus.[7][8]

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of working concentrations that will bracket the expected EC50 value (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL).

  • Medium Amendment: Autoclave a suitable growth medium (e.g., Potato Dextrose Agar - PDA) and cool it to approximately 50-55°C in a water bath. Add the appropriate volume of each this compound dilution (and a solvent-only control) to aliquots of the molten agar to achieve the desired final concentrations. Immediately pour the amended media into sterile petri dishes.[9]

  • Inoculation: From the growing edge of an actively growing, pure culture of the target fungus, excise a mycelial plug of a standard diameter (e.g., 5 mm) using a sterile cork borer. Place one plug, mycelium-side down, in the center of each amended and control plate.[8]

  • Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: After a set incubation period (e.g., 3-7 days), when the colony in the control plate has reached a substantial diameter, measure two perpendicular diameters of the fungal colony on each plate. Subtract the diameter of the initial plug to get the net growth.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Plot the percentage inhibition against the log of the fungicide concentration. Use probit analysis or a non-linear regression model (four-parameter logistic curve) to calculate the EC50 value.[10]

EC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Fungal Culture C Prepare & Amend Growth Medium (PDA) A->C B Prepare this compound Stock & Dilutions B->C D Inoculate Plates with Mycelial Plugs C->D E Incubate at Optimal Temperature D->E F Measure Colony Diameters E->F G Calculate % Inhibition vs. Control F->G H Plot Dose-Response Curve G->H I Calculate EC50 Value (Probit/Regression) H->I

Caption: Experimental workflow for determining the EC50 value of a fungicide.
Protocol for Molecular Detection of G143A Resistance Mutation

This protocol describes a generalized Allele-Specific PCR (AS-PCR) method to detect the G143A point mutation in the fungal cytochrome b (cyt b) gene, which is the primary mechanism of resistance to QoI fungicides.[11][12]

  • DNA Extraction: Extract genomic DNA from a pure fungal culture or directly from infected host tissue using a commercial DNA extraction kit (e.g., DNeasy Plant Mini Kit).[13]

  • Primer Design: Design two forward primers and one common reverse primer.

    • Sensitive Primer (Forward S): Designed to specifically anneal to the wild-type allele (GGT codon for Glycine at position 143).

    • Resistant Primer (Forward R): Designed with a mismatch at the 3' end to specifically anneal to the mutant allele (GCT codon for Alanine at position 143).[11]

    • Common Reverse Primer: Anneals to a conserved region downstream of the mutation site.

  • PCR Amplification: Set up two separate PCR reactions for each DNA sample.

    • Reaction 1: DNA sample + Sensitive Primer (S) + Common Reverse Primer.

    • Reaction 2: DNA sample + Resistant Primer (R) + Common Reverse Primer.

    • Include positive controls (DNA from known sensitive and resistant isolates) and a negative control (no DNA template).

  • Thermocycling Conditions: Use a standard thermocycling program with an optimized annealing temperature to ensure specificity. A typical program includes:

    • Initial denaturation (e.g., 95°C for 5 min).

    • 30-35 cycles of: denaturation (94°C for 30s), annealing (e.g., 58°C for 30s), and extension (72°C for 1 min).[11]

    • Final extension (72°C for 5 min).

  • Gel Electrophoresis: Analyze the PCR products on a 1.5-2.0% agarose gel stained with an intercalating dye (e.g., ethidium bromide).

  • Interpretation:

    • Sensitive Isolate: A band will be present only in the reaction with the sensitive primer set.

    • Resistant Isolate: A band will be present only in the reaction with the resistant primer set.

    • Heteroplasmy/Mixed Sample: Bands may be present in both reactions.

Mechanism of Fungal Resistance

The high specificity of QoI fungicides makes them prone to the development of resistance through single-gene mutations.[11]

  • Primary Mechanism: The predominant mechanism of resistance to this compound is a single nucleotide polymorphism (SNP) in the mitochondrial cytochrome b (cyt b) gene.[11]

  • G143A Mutation: The most common mutation results in a substitution of the amino acid glycine (G) with alanine (A) at position 143 of the cytochrome b protein. This G143A mutation sterically hinders the binding of this compound to the Qo site, rendering the fungicide ineffective.[11][12]

  • Cross-Resistance: Because all strobilurin fungicides share the same target site, an isolate with the G143A mutation will typically exhibit cross-resistance to other fungicides in the QoI class.

Resistance_Development A Initial Fungal Population (Mostly Sensitive, Rare Resistant Mutant) B Application of this compound A->B C Selection Pressure Applied B->C D Sensitive Fungi are Killed or Inhibited C->D affects E Resistant Fungi Survive (e.g., G143A Mutation) C->E selects for G Fungal Population Shifts to Predominantly Resistant F Resistant Individuals Reproduce E->F F->G

Caption: Logical flow of the development of fungicide resistance in a fungal population.

Conclusion

This compound is a potent QoI fungicide that acts by specifically inhibiting mitochondrial respiration at the cytochrome bc1 complex. This targeted disruption of ATP synthesis is highly effective for controlling a broad spectrum of fungal pathogens. However, its single-site mode of action creates a high risk for the selection of resistant fungal strains, primarily through the G143A mutation in the cytochrome b gene. A thorough understanding of this mechanism, coupled with vigilant monitoring of fungal population sensitivity and strategic resistance management practices—such as rotating or mixing fungicides with different modes of action—is critical for preserving the long-term efficacy of this compound in global agriculture and disease management.[14]

References

Methodological & Application

Application Note: High-Sensitivity Analysis of Trifloxystrobin Residues by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Trifloxystrobin residues in various matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for sample preparation, ensuring high recovery and efficiency. The subsequent analysis by HPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and selectivity for the detection and quantification of this compound. This method is suitable for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development.

Introduction

This compound is a broad-spectrum fungicide belonging to the strobilurin class, widely used in agriculture to protect crops from fungal diseases. Due to its extensive use, there is a growing concern about its potential residues in food commodities and the environment. Therefore, the development of sensitive and reliable analytical methods for the determination of this compound residues is crucial for ensuring consumer safety and regulatory compliance. This application note describes a robust HPLC-MS/MS method for the analysis of this compound, offering high sensitivity, specificity, and throughput.

Experimental Protocols

Sample Preparation (QuEChERS Method)

A modified QuEChERS method is employed for the extraction of this compound from various sample matrices.[1][2][3]

Materials:

  • Homogenized sample (e.g., tomato, rice, soil)

  • Acetonitrile (ACN) with 1% acetic acid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) or C18 sorbent (matrix-dependent)

  • Centrifuge tubes (15 mL and 50 mL)

  • Centrifuge

Procedure:

  • Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile with 1% acetic acid.

  • Shake vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Vortex immediately for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA, and 900 mg of anhydrous MgSO₄. For pigmented samples, 50 mg of GCB can be added to remove interferences. For samples with high-fat content, C18 sorbent may be used.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient starting from 10% B, increasing to 90% B over 8 minutes, holding for 2 minutes, and then returning to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow Rates: Optimized for the specific instrument.

Data Presentation

Quantitative Data Summary

The performance of the HPLC-MS/MS method was validated in terms of linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. The results are summarized in the table below.

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)0.0005 - 0.22 µg/kg
Limit of Quantification (LOQ)0.01 - 0.74 µg/kg
Average Recovery73% - 109%[1]
Relative Standard Deviation (RSD)< 15%[1]
MRM Transitions for this compound

The following Multiple Reaction Monitoring (MRM) transitions were used for the quantification and confirmation of this compound.[4][5][6]

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound409.1186.1206.020

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Homogenization extraction QuEChERS Extraction (Acetonitrile, MgSO4, NaCl) sample->extraction 10g sample cleanup Dispersive SPE Cleanup (PSA, GCB/C18) extraction->cleanup Acetonitrile Layer final_extract Final Extract Filtration cleanup->final_extract hplc HPLC Separation (C18 Column) final_extract->hplc Injection msms MS/MS Detection (MRM Mode) hplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting validation_process cluster_params Validation Parameters method_dev Method Development validation Method Validation method_dev->validation linearity Linearity & Range validation->linearity accuracy Accuracy (Recovery) validation->accuracy precision Precision (RSD) validation->precision lod_loq LOD & LOQ validation->lod_loq specificity Specificity validation->specificity

References

Application Notes and Protocols for Trifloxystrobin Seed Treatment in Disease Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Trifloxystrobin as a seed treatment for the control of various fungal plant diseases. The information is intended to guide research and development efforts in the field of crop protection.

Introduction

This compound is a broad-spectrum fungicide belonging to the strobilurin class (QoI fungicides).[1][2][3] Its mechanism of action involves the inhibition of mitochondrial respiration in fungi by blocking the electron transfer chain at the cytochrome bc1 complex (Complex III).[1][2][3] This disruption of ATP production effectively prevents fungal spore germination and mycelial growth.[1][4] As a seed treatment, this compound provides preventative and curative action against a range of seed-borne and soil-borne fungal pathogens, promoting healthy seedling establishment and protecting yield potential.[2][5]

Mechanism of Action Signaling Pathway

This compound targets the Quinone outside (Qo) site of the cytochrome bc1 complex within the fungal mitochondrial respiratory chain. This binding action inhibits the transfer of electrons, which is a critical step in the production of ATP, the cell's primary energy source. The disruption of energy production ultimately leads to the cessation of fungal growth and development.[1][2]

Trifloxystrobin_MoA This compound This compound qoi_site Qo Site of Cytochrome bc1 Complex This compound->qoi_site Binds to electron_transport Electron Transport Chain qoi_site->electron_transport Inhibits atp_production ATP Production electron_transport->atp_production Blocks fungal_respiration Mitochondrial Respiration atp_production->fungal_respiration Disrupts fungal_growth Fungal Spore Germination & Mycelial Growth fungal_respiration->fungal_growth Halts

Caption: Mechanism of action of this compound.

Quantitative Data on Efficacy

The following tables summarize the efficacy of this compound seed treatments from various research studies.

Table 1: Efficacy of this compound Seed Treatment against Rhizoctonia solani in Mungbean

Treatment (Active Ingredients)Application Rate (per kg of seed)Foliar Blight Incidence (%)Disease Inhibition (%)Seed Yield (q/ha)
Tebuconazole 50% + this compound 25% WG1.5 g10.7683.7014.20
Untreated Control-66.00-5.70

Source: Adapted from a 2018 study on mungbean.[3][4]

Table 2: Efficacy of this compound Seed Treatment on Wheat Germination against Bipolaris sorokiniana

Treatment (Active Ingredients)Germination (%)
This compound 500 SC91.20
Flint (this compound) 50 WG90.40
This compound + Tebuconazole 080 FS82.80
Nativo (this compound 25% + Tebuconazole 50%) 75 WG84.40
Untreated ControlNot specified

Note: Data represents germination percentage from a blotter paper method.[6]

Table 3: Efficacy of this compound-based Seed Treatments on Various Crops

CropPathogen(s)This compound-based ProductKey Findings
Canola, Pea, Lentil, Chickpea, CornRhizoctonia solani, Fusarium avenaceumTrilex FL (this compound)Excellent control of seed rot and pre-emergence damping-off.[4]
CottonSeed-borne fungi (e.g., Alternaria leaf spot)Penflufen + this compound FSSuperior germination, crop density, and seedling vigor; 58.34% control of Alternaria leaf spot and a 77.77% increase in yield.[7]
WheatBipolaris sorokiniana (Spot Blotch)Seed treatment with Vitavax + foliar sprays of Tebuconazole + this compoundMinimum plant disease intensity (19.31%) compared to control (76.22%).[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound seed treatment.

Protocol for Laboratory-Based Seed Treatment

This protocol is designed for treating small batches of seeds for research purposes.

Materials:

  • Certified seeds of the target crop

  • This compound-based fungicide formulation

  • Distilled water

  • Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses

  • Sterile sealable plastic bags or containers

  • Pipettes or syringes for accurate liquid measurement

  • Balance for weighing seeds

  • Laminar flow hood or a clean, dust-free area

  • Drying trays or screens

Procedure:

  • Seed Preparation: Weigh the desired amount of seeds for each treatment group. Ensure seeds are clean and free from debris.

  • Slurry Preparation:

    • Refer to the product label for the recommended application rate (e.g., g or ml of product per kg of seed).

    • Calculate the amount of this compound formulation needed for your batch of seeds.

    • Prepare a slurry by diluting the calculated amount of the fungicide with a small volume of distilled water. A common starting point for slurry volume is 5-10 ml per kg of seed, but this may need to be optimized for uniform coverage without overwetting the seeds.

  • Seed Treatment:

    • Place the seeds in a labeled, sealable plastic bag.

    • Add the prepared slurry to the bag.

    • Inflate the bag with air and seal it.

    • Shake the bag vigorously for 1-2 minutes to ensure even coating of all seeds. Visually inspect for uniform color coverage.

  • Drying:

    • Spread the treated seeds in a thin layer on a clean drying tray or screen.

    • Allow the seeds to air dry completely in a well-ventilated area, such as a laminar flow hood, for at least 24 hours or until they are no longer tacky. Avoid direct sunlight or high heat, which can affect seed viability.

  • Storage: Once completely dry, the treated seeds can be packaged in labeled bags and stored in a cool, dry place until planting.

Protocol for Evaluating Efficacy Against Seed-borne Pathogens (Blotter Method)

This method is used to assess the effectiveness of the seed treatment in controlling seed-borne fungi.

Materials:

  • Treated and untreated (control) seeds

  • Sterile Petri dishes (9 cm diameter)

  • Sterile filter paper or blotter paper

  • Sterile distilled water

  • Incubator

  • Stereomicroscope

Procedure:

  • Plate Preparation: Place three layers of sterile filter paper in each sterile Petri dish. Moisten the filter paper with sterile distilled water.

  • Seed Plating: Aseptically arrange a known number of treated seeds (e.g., 10-25) on the surface of the moist filter paper in each Petri dish. Include an equal number of untreated control seeds in separate dishes.

  • Incubation: Incubate the plates at a suitable temperature and light cycle for the target pathogen (e.g., 25±2°C with a 12-hour light/dark cycle) for 7-10 days.

  • Data Collection:

    • After the incubation period, examine each seed under a stereomicroscope for the presence of fungal growth.

    • Identify the fungal colonies based on their morphological characteristics.

    • Calculate the percentage of infected seeds for both treated and control groups.

    • Calculate the percentage of germination for each treatment.

Protocol for Greenhouse Efficacy Trial

This protocol assesses the performance of treated seeds under controlled growing conditions.

Materials:

  • Treated and untreated (control) seeds

  • Pots or trays filled with sterilized potting mix or soil

  • Greenhouse facilities with controlled temperature, light, and humidity

  • Inoculum of the target soil-borne pathogen (e.g., Rhizoctonia solani, Fusarium spp.) (optional, for challenging the treatment)

Procedure:

  • Pathogen Inoculation (if applicable): If testing against a specific soil-borne pathogen, thoroughly mix a known quantity of the fungal inoculum into the potting medium before filling the pots.

  • Sowing: Plant a predetermined number of treated and untreated seeds at a uniform depth in the pots.

  • Experimental Design: Arrange the pots in a randomized complete block design to minimize the effects of environmental variability within the greenhouse.

  • Growth Conditions: Maintain optimal growing conditions for the specific crop being tested.

  • Data Collection:

    • Emergence: Count the number of emerged seedlings at regular intervals (e.g., 7, 14, and 21 days after sowing).

    • Disease Incidence: Assess the seedlings for symptoms of damping-off or root rot. Calculate the percentage of diseased seedlings.

    • Plant Vigor: Measure parameters such as seedling height, shoot and root biomass (fresh and dry weight) at the end of the experiment.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for a seed treatment experiment and the logical relationship between this compound application and disease control.

Seed_Treatment_Workflow cluster_prep Preparation cluster_application Application cluster_evaluation Evaluation cluster_analysis Analysis seed_selection Seed Selection slurry_prep Slurry Preparation seed_selection->slurry_prep seed_coating Seed Coating slurry_prep->seed_coating drying Drying seed_coating->drying lab_assay Laboratory Assay (e.g., Blotter Method) drying->lab_assay greenhouse_trial Greenhouse Trial drying->greenhouse_trial field_trial Field Trial drying->field_trial data_collection Data Collection lab_assay->data_collection greenhouse_trial->data_collection field_trial->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis conclusion Conclusion stat_analysis->conclusion

Caption: A typical experimental workflow for seed treatment.

Logical_Relationship trifloxystrobin_st This compound Seed Treatment pathogen_inhibition Inhibition of Seed- and Soil-borne Fungi trifloxystrobin_st->pathogen_inhibition improved_germination Improved Germination and Emergence pathogen_inhibition->improved_germination disease_reduction Reduced Disease Incidence (Damping-off, Root Rot) pathogen_inhibition->disease_reduction healthy_seedlings Healthier Seedling Establishment improved_germination->healthy_seedlings yield_protection Yield Protection and Enhancement healthy_seedlings->yield_protection disease_reduction->healthy_seedlings

Caption: Logical relationship of this compound seed treatment.

References

Application Notes and Protocols for Foliar Spray of Trifloxystrobin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the application techniques for Trifloxystrobin, a broad-spectrum strobilurin fungicide. Proper application is critical to maximize its efficacy in controlling a wide range of fungal diseases. This compound's unique mesostemic activity, which includes strong affinity for plant surfaces, translaminar movement, and vapor phase redistribution, ensures comprehensive protection when applied correctly.[1]

Mechanism of Action

This compound is a Quinone outside Inhibitor (QoI) fungicide.[2] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[2][3] This binding action blocks electron transfer, which disrupts the production of adenosine triphosphate (ATP), the main energy source for cellular processes.[2][4] The disruption of energy production effectively halts fungal spore germination and mycelial growth.[1][4]

Caption: this compound's mechanism of action in the fungal mitochondrial ETC.

Factors Influencing Foliar Application Efficacy

The effectiveness of a this compound foliar spray is dependent on a range of interconnected factors. Optimizing these parameters is essential for achieving desired disease control. Key considerations include application timing, dosage, spray coverage, and the use of adjuvants.

cluster_params Application Parameters cluster_spray Spray Characteristics cluster_env Environmental Conditions Timing Timing (Preventative vs. Curative) Efficacy Maximized Biological Efficacy Timing->Efficacy Dosage Dosage Rate (e.g., g/ha) Dosage->Efficacy Adjuvants Adjuvants (Surfactants, Oils) Coverage Canopy Coverage Adjuvants->Coverage Retention Leaf Retention Adjuvants->Retention Uptake Penetration & Uptake Adjuvants->Uptake Equipment Spray Equipment (Nozzle, Pressure) DropletSize Droplet Size Equipment->DropletSize DropletSize->Coverage DropletSize->Retention Coverage->Efficacy Retention->Efficacy Uptake->Efficacy Temp Temperature Temp->Uptake Humidity Humidity Humidity->Uptake Rain Rainfastness Rain->Retention

Caption: Key factors influencing the efficacy of foliar fungicide applications.

  • Application Timing: For optimal efficacy, this compound is often recommended as a preventative treatment or at the first sign of disease.[2] Application at critical crop growth stages, such as the flag leaf stage in cereals, is crucial for protecting yield potential.[1]

  • Dosage Rates: Recommended application rates typically range from 100 to 200 grams per hectare, depending on the crop and disease severity.[5] It is crucial to adhere to label recommendations to ensure effectiveness and manage resistance.[2]

  • Spray Coverage: Thorough and uniform spray coverage is essential for contact fungicides and those with mesostemic properties like this compound.[1][4] Application methods, whether dilute or concentrate spraying, should ensure the product reaches the target areas of the plant.[3]

  • Adjuvants: The addition of adjuvants, such as surfactants or oils, can significantly enhance performance.[6] Adjuvants improve the spray solution's properties by reducing surface tension for better spreading, increasing adhesion to the leaf surface, and enhancing penetration through the plant cuticle.[6][7]

  • Environmental Conditions: Factors like temperature, humidity, and rainfall can impact efficacy. This compound's mesostemic nature provides good rainfastness shortly after application.[1]

Quantitative Efficacy Data

The efficacy of this compound, alone or in combination, has been quantified in various studies. The following tables summarize key performance data.

Table 1: Efficacy of this compound against Sclerotinia sclerotiorum on Oilseed Rape

Concentration (µg/mL) Efficacy Type Efficacy (%)
5 Preventive 71.4
15 Preventive 96.5
45 Preventive 100.0
5 Curative 40.6
15 Curative 48.7
45 Curative 73.4

Data sourced from a study on potted oilseed rape plants.[8]

Table 2: Impact of this compound on Disease Control and Yield in Wheat

Target Diseases Parameter Result
Rusts, Powdery Mildew Disease Incidence Reduction >70%
Rusts, Powdery Mildew Average Yield Increase 8-12%

Data from field trials where this compound was applied at the flag leaf stage.[1]

Table 3: Efficacy of this compound + Tebuconazole against Rice Sheath Blight

Treatment Dose (g/ha) Disease Incidence (%) Grain Yield ( kg/ha )
Tebuconazole + this compound 250 25.10 5010
Tebuconazole + this compound 300 21.37 5120
Tebuconazole + this compound 400 17.63 5280
Untreated Control - 79.57 3940

Data from a field study assessing a combination fungicide formulation.[9]

Experimental Protocols

Detailed and standardized protocols are necessary to evaluate the efficacy of fungicide applications accurately.

This protocol outlines a method for determining the half-maximal effective concentration (EC₅₀) of this compound against a target fungal pathogen using a multiwell plate assay.

start Start: Isolate Fungal Pathogen prep_fungicide 1. Prepare this compound Stock & Serial Dilutions start->prep_fungicide prep_media 2. Prepare & Autoclave Growth Medium (e.g., PDA) prep_fungicide->prep_media amend_media 3. Amend Medium with Fungicide Dilutions prep_media->amend_media dispense 4. Dispense 1 mL Amended Medium into 24-Well Plates amend_media->dispense inoculate 5. Inoculate Center of Each Well with a 5mm Mycelial Plug dispense->inoculate incubate 6. Incubate Plates at 20-25°C in Darkness inoculate->incubate measure 7. Measure Colony Diameter at Set Intervals (e.g., 4 dpi) incubate->measure calculate 8. Calculate Relative Growth Inhibition vs. Control measure->calculate end End: Determine EC₅₀ Value via Probit Analysis calculate->end

Caption: Workflow for determining the in vitro EC₅₀ value of this compound.

Methodology:

  • Fungicide Preparation: Prepare a stock solution of technical grade this compound in an appropriate solvent (e.g., acetone). Perform serial dilutions to obtain a range of test concentrations.[10]

  • Media Preparation: Prepare a suitable growth medium, such as Potato Dextrose Agar (PDA). Autoclave the medium and cool it to approximately 50-55°C.

  • Amending Media: Add the this compound dilutions to the molten agar to achieve the desired final concentrations. Also, prepare a control medium with the solvent alone.

  • Plating: Dispense the amended and control media into sterile 24-well or 96-well microtiter plates.[11] Allow the media to solidify.

  • Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus onto the center of the agar in each well.[11]

  • Incubation: Seal the plates and incubate them under controlled conditions (e.g., 20°C, darkness) until the fungal growth in the control wells is substantial.[11]

  • Data Collection: Measure the diameter of the fungal colonies in two perpendicular directions for each well.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC₅₀ value by performing a probit analysis of the dose-response data.[10]

This protocol provides a framework for conducting field trials to evaluate the efficacy of this compound foliar sprays under real-world agricultural conditions.

start Start: Site Selection & Experimental Design planting 1. Plant Susceptible Crop Cultivar start->planting treatments 2. Define Treatments: - Untreated Control - this compound (multiple rates) - Reference Fungicide planting->treatments application 3. Apply Foliar Sprays at Key Growth Stage / Disease Onset treatments->application assessment 4. Disease Assessment: Record Disease Incidence & Severity at Intervals application->assessment data_collection 5. Agronomic Data Collection: Plant Vigor, Phytotoxicity assessment->data_collection harvest 6. Harvest Plots & Measure Yield data_collection->harvest analysis 7. Statistical Analysis (e.g., ANOVA) harvest->analysis end End: Evaluate Efficacy & Crop Response analysis->end

Caption: General workflow for a field trial evaluating this compound efficacy.

Methodology:

  • Experimental Design: Select a site with a history of the target disease. Use a randomized complete block design (RCBD) with at least three or four replications for each treatment.[9]

  • Treatments: Include an untreated control, this compound at proposed label rates (and potentially rates above and below), and a widely used reference fungicide for comparison.[12]

  • Crop Management: Grow a susceptible cultivar of the target crop using standard agronomic practices for the region.[12]

  • Application: Calibrate spray equipment (e.g., backpack or tractor-mounted sprayer) to deliver a precise volume per unit area. Apply treatments at the specified crop growth stage or upon initial observation of disease symptoms.[13] Record environmental conditions during application.

  • Disease Assessment: Evaluate disease incidence (percentage of infected plants) and severity (area of plant tissue affected) at regular intervals post-application using standardized rating scales.[9]

  • Agronomic and Yield Data: Monitor plots for any signs of phytotoxicity. At the end of the season, harvest the plots individually and measure the marketable yield and relevant quality parameters.[12][13]

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences in disease control and yield among the treatments.[10]

Resistance Management

To ensure the long-term efficacy of this compound, it is critical to implement a resistance management strategy. As a Group 11 (QoI) fungicide, it should be used in rotation or as a tank-mix with fungicides from different Fungicide Resistance Action Committee (FRAC) groups.[2] Avoid consecutive applications of QoI fungicides and always adhere to the recommended application rates and frequencies specified on the product label.[2]

References

Determining Trifloxystrobin Concentration in Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of trifloxystrobin concentration in various environmental samples. The methodologies outlined are based on established analytical techniques and are intended to provide a comprehensive guide for accurate and reliable quantification of this widely used fungicide.

Introduction

This compound is a broad-spectrum fungicide belonging to the strobilurin class. Its widespread use in agriculture necessitates robust and sensitive analytical methods to monitor its presence and concentration in environmental matrices to ensure environmental safety and regulatory compliance.[1] This document details the most common and effective methods for this compound analysis, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS).

Analytical Methods Overview

The primary methods for the determination of this compound and its main metabolite, this compound acid (CGA321113), are based on chromatographic techniques.[2][3] These methods offer high selectivity and sensitivity, which are crucial for analyzing complex environmental samples.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the most frequently employed technique due to its excellent sensitivity and specificity. It is suitable for a wide range of environmental samples, including water, soil, and various crops.[3][4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is also utilized for this compound analysis, often in conjunction with a derivatization step to improve the volatility of the analyte. It provides good performance, particularly for less polar compounds.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA offers a rapid and high-throughput screening approach for this compound. While it may not provide the same level of specificity and quantification as chromatographic methods, it is a valuable tool for preliminary sample screening.[7][8][9]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for this compound determination in different environmental matrices.

Table 1: HPLC-MS/MS Methods

Sample MatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Tomato & SoilQuEChERS0.0005 mg/kg (this compound)0.001 mg/kg (this compound acid)-73-99 (this compound)75-109 (this compound acid)[3]
Rice & SoilQuEChERS-based SPE0.22 µg/kg-74.2-107.4[4]
WheatQuEChERS-based SPE-2 µg/kg78-96[4]
Wheat (grains)QuEChERS-based SPE-0.01 mg/kg84-106[4]
Wheat (plants/straw)QuEChERS-based SPE-0.05 mg/kg84-106[4]
Milk, Eggs, PorkQuEChERS-1 ng/g81-100 (this compound)76-96 (this compound acid)[2]
CucumbersAcetonitrile extraction, PSA & GCB cleanup-<0.01 mg/kg85-103[2]
Hawaii SoilsAccelerated Solvent Extraction (ASE)-2.5 ppb-[5][6]
WaterSolid Phase Extraction (SPE)1-50 ng/L2-180 ng/L73-99[10]

Table 2: GC-based Methods

Sample MatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Fruits & VegetablesQuEChERS (PSA or C18 cleanup)0.4-7 µg/kg (GC-IT-MS/MS)1.2-20 µg/kg (GC-IT-MS/MS)68-121 (GC-IT-MS/MS)68-117 (GC-NPD)[6]

Experimental Protocols

Protocol 1: Determination of this compound in Soil and Tomato by HPLC-MS/MS using QuEChERS

This protocol is adapted from a validated method for the analysis of this compound and its acid metabolite in tomato and soil.[3]

4.1.1. Sample Preparation (QuEChERS)

  • Homogenization: Homogenize 10 g of the soil or tomato sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

4.1.2. HPLC-MS/MS Analysis

  • HPLC System: A standard HPLC system equipped with a C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (both containing a modifier like 0.1% formic acid) is typically used.

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both this compound and this compound acid for accurate identification and quantification.

Protocol 2: General Protocol for this compound Determination in Water by SPE and LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of this compound from water samples.[10][11]

4.2.1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Collection: Collect water samples in amber glass bottles and store them at 4°C.

  • SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with methanol followed by ultrapure water.

  • Sample Loading: Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with ultrapure water to remove interfering substances.

  • Drying: Dry the cartridge by passing air or nitrogen through it.

  • Elution: Elute the retained analytes with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

4.2.2. LC-MS/MS Analysis

  • Follow the instrumental parameters as described in Protocol 1 (Section 4.1.2).

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described protocols.

Trifloxystrobin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Soil, Water, etc.) Homogenization Homogenization (for solid samples) Sample->Homogenization Extraction Extraction (e.g., QuEChERS, SPE) Homogenization->Extraction Cleanup Cleanup (d-SPE, Filtration) Extraction->Cleanup Concentration Concentration/ Reconstitution Cleanup->Concentration Analysis LC-MS/MS or GC-MS Analysis Concentration->Analysis Data Data Acquisition & Processing Analysis->Data Quantification Quantification & Reporting Data->Quantification

Caption: General workflow for this compound analysis.

QuEChERS_Workflow cluster_quechers QuEChERS Protocol Start 10g Homogenized Sample Add_ACN Add 10mL Acetonitrile Start->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Vortex1 Vortex 1 min Add_Salts->Vortex1 Centrifuge1 Centrifuge 5 min Vortex1->Centrifuge1 Supernatant Take 1mL Supernatant Centrifuge1->Supernatant Add_dSPE Add to d-SPE Tube Supernatant->Add_dSPE Vortex2 Vortex 30 sec Add_dSPE->Vortex2 Centrifuge2 Centrifuge 5 min Vortex2->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter End Analysis by HPLC-MS/MS Filter->End

Caption: Detailed workflow for the QuEChERS sample preparation method.

Method Validation Considerations

To ensure the reliability of the analytical results, it is imperative to validate the chosen method. Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the instrumental response is proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among individual test results (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Recovery: The efficiency of the extraction process, determined by analyzing spiked samples.

Conclusion

The determination of this compound in environmental samples is crucial for monitoring its fate and potential impact. The HPLC-MS/MS and GC-MS methods, particularly when coupled with efficient sample preparation techniques like QuEChERS and SPE, provide the necessary sensitivity and selectivity for accurate quantification. Proper method validation is essential to ensure the generation of reliable and defensible data for environmental risk assessment and regulatory purposes.

References

Application Note: Quantification of Trifloxystrobin using Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trifloxystrobin is a broad-spectrum fungicide from the strobilurin class, widely used in agriculture to protect crops from various fungal diseases.[1][2] Its mechanism of action involves the inhibition of mitochondrial respiration in fungi.[3] Due to its widespread application, robust and reliable analytical methods are essential for quantifying its concentration in technical formulations and for monitoring residue levels in environmental and agricultural samples to ensure food safety and regulatory compliance. Gas chromatography (GC) offers a powerful technique for the separation and quantification of this compound. This application note details protocols for this compound analysis using GC coupled with Flame Ionization Detection (FID) for formulations and Mass Spectrometry (MS/MS) for trace residue analysis.

Principle

Gas chromatography separates volatile and thermally stable compounds based on their differential partitioning between a stationary phase (coated on a capillary column) and a mobile phase (an inert carrier gas). The sample is vaporized in a heated inlet and carried through the column by the gas. Compounds are separated based on their boiling points and interaction with the stationary phase, eluting at characteristic retention times. A detector then measures the quantity of the eluted compound.

  • GC-FID: The Flame Ionization Detector is a robust and widely used detector that is sensitive to compounds containing carbon-hydrogen bonds. It is ideal for quantifying high-concentration samples, such as pesticide formulations.[4]

  • GC-MS/MS: Tandem Mass Spectrometry provides a high degree of selectivity and sensitivity by using two mass analyzers in series. It is the preferred method for trace residue analysis in complex matrices like food and environmental samples, as it minimizes matrix interference.[5][6]

Experimental Protocols

Protocol 1: Quantification of this compound in Technical Formulations by GC-FID

This protocol is adapted for the analysis of this compound content in formulations using an internal standard method for accurate quantification.[4]

1. Apparatus and Reagents

  • Apparatus: Gas Chromatograph with FID, capillary column (e.g., 10% OV-101 on Chromosorb WHP), electronic balance, volumetric flasks, pipettes, microliter syringe, ultrasonic bath.[4]

  • Reagents: Acetone (AR grade), this compound reference standard, Dioctyl phthalate (DOP) as internal standard.[4]

2. Preparation of Solutions [4]

  • Internal Standard (IS) Solution (DOP): Accurately weigh approximately 0.8 g of Dioctyl phthalate into a 100 ml volumetric flask. Dissolve and make up to the mark with acetone. Homogenize the solution.

  • Standard Solution: Accurately weigh about 0.04 g of this compound reference standard into a 100 ml volumetric flask. Add 10 ml of the Internal Standard solution and dilute to the mark with acetone. If needed, use an ultrasonic bath for 10 minutes to ensure complete dissolution.

  • Sample Solution: Accurately weigh a quantity of the sample formulation expected to contain about 0.04 g of this compound into a 100 ml volumetric flask. Add 10 ml of the Internal Standard solution and dilute to the mark with acetone. Sonicate for 10 minutes to ensure complete extraction.

3. GC-FID Analysis

  • Set up the GC-FID system according to the parameters outlined in Table 1.

  • Inject 2 µl of the standard solution and record the peak areas for this compound and the internal standard (DOP). Repeat injections until the ratio of the peak areas is consistent (within ±5%).[4]

  • Inject 2 µl of the sample solution and record the peak areas for this compound and the internal standard.[4]

4. Calculation The percentage of this compound in the sample is calculated using the following formula:

% this compound = (A_sample / A_IS_sample) * (W_std / W_sample) * (A_IS_std / A_std) * Purity_std

Where:

  • A_sample = Peak area of this compound in the sample solution

  • A_IS_sample = Peak area of the internal standard in the sample solution

  • W_std = Weight of the this compound standard (g)

  • W_sample = Weight of the sample (g)

  • A_IS_std = Peak area of the internal standard in the standard solution

  • A_std = Peak area of this compound in the standard solution

  • Purity_std = Purity of the this compound standard (%)

Protocol 2: Trace Residue Analysis of this compound in Agricultural Samples by GC-MS/MS

This protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by sensitive GC-MS/MS detection.[6][7]

1. Apparatus and Reagents

  • Apparatus: GC-MS/MS system, homogenizer, centrifuge, vortex mixer, analytical balance, pipettes.

  • Reagents: Acetonitrile (pesticide residue grade), water (HPLC grade), magnesium sulfate (anhydrous), sodium chloride, Primary Secondary Amine (PSA) sorbent, this compound reference standard.[6]

2. Sample Preparation (QuEChERS Method)

  • Extraction: Weigh 10 g of a homogenized sample (e.g., grape, tomato, rice) into a 50 ml centrifuge tube.[7] Add 10 ml of acetonitrile and shake vigorously for 1 minute.

  • Salting-Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). Immediately shake for 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing PSA and anhydrous MgSO₄.[6] Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge for 5 minutes. The resulting supernatant is ready for GC-MS/MS analysis. Transfer the final extract into an autosampler vial.

3. GC-MS/MS Analysis

  • Set up the GC-MS/MS system using typical parameters as shown in Table 2.

  • Develop a Multiple Reaction Monitoring (MRM) method for this compound. Example transitions are provided in Table 2.

  • Prepare matrix-matched calibration standards by spiking blank sample extracts with known concentrations of this compound to compensate for matrix effects.[1][2]

  • Inject 1-2 µl of the final sample extract and the calibration standards. Quantify the this compound concentration by comparing the peak area from the sample to the calibration curve.

Data Presentation

Quantitative data and typical instrument conditions are summarized in the tables below.

Table 1: Example GC-FID Operating Conditions for Formulation Analysis [4]

Parameter Value
GC System Agilent 6820 or equivalent
Column 10% OV-101, Chromosorb WHP 100/120 mesh
Carrier Gas Nitrogen
Flow Rate 30.0 ml/min
Injector Temp. 250°C
Oven Temp. 250°C (Isothermal)
Detector Temp. 300°C
Detector Gases Hydrogen: 30.0 ml/min, Air: 300.0 ml/min

| Injection Volume | 2 µl |

Table 2: Typical GC-MS/MS Operating Conditions for Residue Analysis

Parameter Value
GC System Thermo Scientific TRACE GC Ultra or equivalent
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium
Flow Rate 1.2 ml/min (Constant Flow)
Injector Temp. 280°C
Oven Program 70°C (hold 2 min), ramp to 280°C at 25°C/min, hold 5 min
MS System Triple Quadrupole (e.g., Thermo Scientific TSQ 8000)
Ionization Mode Electron Ionization (EI) at 70 eV

| MRM Transitions | Quantifier: 306.1 -> 160.0, Qualifier: 131.0 -> 130.0 |

Table 3: Summary of Method Performance Data from Literature

Analytical Method Matrix LOQ (mg/kg) Recoveries (%) Reference
GC-NPD Tomato, Grape, Wine 0.01 - 0.10 81 - 102 [1][2]
GC-ECD Tomato, Grape, Wine 0.005 - 0.05 81 - 102 [1][2]
GC-MS/MS Rice 0.005 75.25 - 93.58 [6]

| GC-NPD | Various | 1.2 - 20 µg/kg | 68 - 117 |[8] |

Visualizations

The following diagrams illustrate the experimental workflows for the quantification of this compound.

GC_FID_Workflow Workflow for this compound Formulation Analysis cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Sample & Reference Standard p2 Add Internal Standard (DOP) p1->p2 p3 Dissolve & Dilute in Acetone p2->p3 a1 Inject into GC-FID System p3->a1 a2 Separate on GC Column a1->a2 a3 Detect with FID a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Concentration d1->d2

Caption: A diagram illustrating the workflow for analyzing this compound formulations using GC-FID.

QuEChERS_Workflow Workflow for this compound Residue Analysis cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis e1 Weigh 10g Homogenized Sample e2 Add 10ml Acetonitrile & Shake e1->e2 e3 Add QuEChERS Salts & Shake e2->e3 e4 Centrifuge (5 min) e3->e4 c1 Transfer Supernatant to d-SPE Tube (PSA) e4->c1 c2 Vortex to Mix c1->c2 c3 Centrifuge (5 min) c2->c3 a1 Transfer Final Extract to Autosampler Vial c3->a1 a2 Analyze by GC-MS/MS a1->a2

Caption: A diagram showing the QuEChERS sample preparation and GC-MS/MS analysis workflow.

References

Application Notes and Protocols for Trifloxystrobin in Integrated Pest Management (IPM)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trifloxystrobin is a broad-spectrum, synthetic fungicide derived from the naturally occurring strobilurins.[1] It is a member of the Quinone outside Inhibitor (QoI) fungicide group, designated by the Fungicide Resistance Action Committee (FRAC) as Group 11.[2][3] Its mode of action, translaminar movement, and robust residual activity make it a valuable component in integrated pest management (IPM) programs for a wide range of crops, including cereals, fruits, vegetables, and ornamentals.[2][4][5] This document provides detailed application notes and experimental protocols for researchers and scientists utilizing this compound in IPM strategies.

Application Notes

1. Mode of Action

This compound inhibits mitochondrial respiration in fungal cells by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[2][4] This action blocks electron transfer, which disrupts the production of adenosine triphosphate (ATP), the primary energy source for the cell.[2][4] The disruption of energy production prevents fungal spore germination and mycelial growth, providing both preventative and curative activity against fungal pathogens.[2][4]

2. Spectrum of Activity

This compound is effective against a broad spectrum of fungal diseases from the Ascomycetes, Basidiomycetes, Oomycetes, and Deuteromycetes classes.[6]

  • Target Diseases: Powdery mildew, downy mildew, rusts, leaf spots, apple scab, anthracnose, rice blast, and sheath blight.[2][5][6][7]

  • Target Crops: Cereals (wheat, barley, corn), fruits (apples, pears, grapes, mangoes), vegetables (cucumbers, tomatoes, potatoes), and ornamentals.[6][7][8]

3. Resistance Management

The high site-specific activity of QoI fungicides like this compound makes them prone to the development of resistance in fungal populations.[9][10] To ensure long-term efficacy, a robust resistance management strategy is critical.

  • Rotation: Rotate this compound with fungicides from different FRAC groups with different modes of action.[2] Avoid consecutive applications of any Group 11 fungicide.[2]

  • Mixtures: Utilize this compound in pre-formulated mixtures or tank-mixes with multi-site or different single-site fungicides (e.g., triazoles like tebuconazole).[2][9][11] This provides multiple modes of action against the pathogen, reducing the selection pressure for resistance.[2]

  • Application Limits: Do not apply more than the maximum number of recommended applications per season, as specified by product labels.[1] For example, a program for apples might limit applications to a block of three treatments per season.[1]

  • Rate Adherence: Always use the manufacturer's recommended application rates. Using lower rates can contribute to the selection of less susceptible fungal strains.[9]

4. Integration into IPM Programs

This compound is suitable for use in IPM programs, which combine multiple strategies for long-term pest control with minimal impact on the environment.[1][2]

  • Monitoring: Base fungicide applications on scouting and disease forecasting models rather than a fixed calendar schedule.

  • Cultural Practices: Employ cultural controls such as selecting resistant crop varieties, crop rotation, and sanitation to reduce disease pressure.[2]

  • Biological Controls: this compound is generally considered to have low toxicity to many beneficial insects, making it compatible with biological control programs.[8][12] However, effects can be species-specific. For example, it is classified as harmless to some predatory mites and parasitic wasps but may be harmful to others in laboratory settings.[1]

  • Chemical Selectivity: When chemical control is necessary, use this compound as part of a planned program that considers its impact on non-target organisms and the environment.

5. Environmental Fate and Non-Target Effects

  • Soil: this compound is non-persistent in soil, with laboratory studies showing rapid degradation with half-lives between 0.41 and 0.91 days.[13] It has low water solubility and is not expected to leach into groundwater.[5]

  • Water: The fungicide degrades rapidly in water, with an environmental half-life under summer sunlight of approximately 1.1 to 1.7 days.[14][15] However, it is highly toxic to fish and aquatic invertebrates.[5] Therefore, direct contamination of water bodies must be strictly avoided.[1] Aerial application is often forbidden to mitigate this risk.[1]

  • Beneficial Organisms: this compound has low acute toxicity to honeybees, earthworms, and soil microorganisms.[1][5] It is rated as having low toxicity to the European honey bee (Apis mellifera) and some parasitic wasps.[12] However, some studies indicate potential negative impacts on certain beneficials, so local testing and observation are recommended.[1][16]

Data Presentation

Table 1: Summary of this compound Efficacy Data

Crop(s)Target Disease(s)Efficacy / Disease ControlReference
ApplePowdery Mildew95-100% protection compared to non-treated trees.[17]
Apple, PearBlack Spot (Scab)Equivalent to or better than standard fungicide treatments.[1]
GrapePowdery Mildew, Downy Mildew (suppression)Equivalent to or better than standard fungicide treatments.[1]
NectarinePowdery MildewMore effective than myclobutanil or penconazole.[17]
PruneRust98.0% protection compared to control.[17]
RiceSheath Blight (Rhizoctonia solani)37.6% disease control (when combined with Tebuconazole).[18]
DogwoodPowdery Mildew (Erysiphe pulchra)Significantly reduced incidence compared to untreated control.[19]

Table 2: General Application Recommendations

Crop TypeApplication Rate (Active Ingredient)Application MethodNotesReference
General Crops100 - 200 g/haFoliar SprayRate depends on crop and disease severity.[7]
Pome Fruit, Grapes150 - 200 g/ha (product)Dilute or concentrate boom spray.Apply at 10-14 day intervals; max 3 applications/season.[1]
Soybeans (USA)0.0913 - 0.1271 kg/ha maxFoliar Spray3 applications max; 21-day pre-harvest interval.[20]
Rice0.4 g/L (product with Tebuconazole)Foliar Spray-[18]

Table 3: Summary of Ecotoxicological Data

Organism GroupSpeciesEndpointValueReference
Fish-Chronic NOEC7.7 ppb (µg/L)[1]
Aquatic Invertebrates-Chronic NOEC2.76 ppb (µg/L)[1]
Aquatic InvertebratesChironomus ripariusChronic EC50 (28 d)450 µg/L[21]
Aquatic InvertebratesChironomus ripariusChronic NOEC (28 d)200 µg/L[21]
Birds-Chronic Dietary NOEC>320 mg a.i./kg-diet[13]
HoneybeesApis melliferaAcute ToxicityLow[1][12]
Earthworms-Acute ToxicityLow[1]

NOEC: No Observed Effect Concentration; EC50: Effective Concentration for 50% of organisms.

Experimental Protocols

Protocol 1: Field Efficacy Trial for this compound

Objective: To evaluate the efficacy of this compound formulations against a target fungal disease on a specific crop under field conditions.

1. Experimental Design:

  • Layout: Use a Randomized Complete Block Design (RCBD) with a minimum of four replications.[22]
  • Plot Size: Define plot size based on crop type and application equipment to minimize spray drift between plots (e.g., 5m x 10m).
  • Treatments:
  • This compound formulation at the proposed rate (T1).
  • This compound formulation at a higher/lower rate (optional, T2).
  • A registered commercial standard fungicide for comparison (Reference).[23]
  • Untreated Control (UTC).

2. Site Selection and Crop Management:

  • Select a site with a history of the target disease and uniform soil conditions.[22]
  • Follow standard agronomic practices for the crop regarding planting, fertilization, and irrigation.[22]
  • If natural infection is unreliable, artificial inoculation may be performed to ensure adequate disease pressure.

3. Application of Treatments:

  • Equipment: Use a calibrated backpack sprayer or plot sprayer with appropriate nozzles to ensure uniform coverage.[22] Record spray volume, pressure, and nozzle type.
  • Timing: Apply treatments based on the protocol's objective, which may be preventative (before disease symptoms appear) or curative (at the first sign of disease). Record the crop growth stage and weather conditions at the time of application.
  • Frequency: Apply subsequent treatments based on the proposed label recommendations (e.g., 10-14 day intervals).[1]

4. Data Collection and Assessment:

  • Disease Severity: Assess disease severity at regular intervals (e.g., 7, 14, and 21 days after the final application).
  • Method: Randomly select a predetermined number of plants or leaves (e.g., 20) from the center of each plot. Rate disease severity using a standardized rating scale (e.g., 0-9 scale or percentage of leaf area affected).
  • Phytotoxicity: Observe and record any signs of crop injury (e.g., chlorosis, necrosis, stunting) at each assessment date.
  • Yield: At crop maturity, harvest a defined area from the center of each plot to determine yield and quality parameters.

5. Data Analysis:

  • Analyze disease severity and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.
  • Use a mean separation test (e.g., Tukey's HSD, LSD) at p≤0.05 to compare treatment means.
  • Calculate percent disease control relative to the untreated control.

Protocol 2: Fungicide Resistance Monitoring (In Vitro Assay)

Objective: To determine the sensitivity of a fungal pathogen population to this compound.

1. Isolate Collection:

  • Collect at least 50-100 single-spore isolates of the target pathogen from infected plant tissue from various fields (both treated and untreated with QoI fungicides).

2. Media Preparation:

  • Prepare a suitable growth medium (e.g., Potato Dextrose Agar - PDA) and amend it with a technical grade source of this compound.
  • Create a dilution series to achieve final concentrations in the media that bracket the expected EC50 value (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L). Use a solvent control (e.g., acetone or ethanol) if the fungicide is not water-soluble.

3. Inoculation and Incubation:

  • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing colony of each isolate onto the center of the amended and control plates.
  • Incubate the plates in the dark at an optimal temperature for the pathogen's growth.

4. Data Collection and Analysis:

  • Measure the colony diameter (in two perpendicular directions) of each isolate on each plate after a set incubation period (e.g., when the control plate has reached approximately 70-80% of the plate diameter).
  • Calculate the percent inhibition of mycelial growth for each concentration relative to the control.
  • For each isolate, perform a probit or log-logistic regression analysis to calculate the EC50 value (the effective concentration that inhibits growth by 50%).
  • Analyze the distribution of EC50 values to identify shifts in sensitivity within the pathogen population.

Protocol 3: Non-Target Aquatic Organism Acute Toxicity Test (e.g., Daphnia magna)

Objective: To determine the acute toxicity (EC50) of this compound to a standard aquatic invertebrate species. This protocol is based on OECD Guideline 202.

1. Test Organism:

  • Use juvenile Daphnia magna (<24 hours old) from a healthy, laboratory-reared culture.

2. Test Substance and Solutions:

  • Prepare a stock solution of this compound using technical grade active ingredient.
  • Create a geometric series of at least five test concentrations (e.g., 1, 2, 4, 8, 16 µg/L) and a control (culture water only).

3. Experimental Setup:

  • Vessels: Use glass beakers or vials as test vessels.
  • Replicates: Set up at least four replicates for each test concentration and the control.
  • Loading: Place a minimum of 5 daphnids into each replicate vessel containing the test solution. The total volume should provide at least 2 mL per animal.
  • Conditions: Maintain the test under controlled conditions: 20 ± 2°C, with a 16:8 hour light:dark photoperiod. Do not feed the organisms during the test.

4. Observations and Data Collection:

  • Observe the daphnids at 24 and 48 hours.
  • Record the number of immobilized (unable to swim) daphnids in each replicate. Immobilization is the endpoint, as it is a precursor to mortality.

5. Data Analysis:

  • Calculate the percentage of immobilization for each concentration at each time point.
  • Determine the 24-h and 48-h EC50 values and their 95% confidence limits using statistical methods such as probit analysis or logistic regression.

Mandatory Visualizations

Caption: this compound inhibits the mitochondrial electron transport chain.

Figure 2: Logical Flow of an IPM Program Using this compound Scouting Scouting & Monitoring (Pest/Disease Levels) Threshold Action Threshold Met? Scouting->Threshold Cultural Cultural & Mechanical Controls (Resistant Varieties, Sanitation) Threshold->Cultural Yes NoAction Continue Monitoring Threshold->NoAction No Biological Biological Controls (Predators, Parasitoids) Cultural->Biological Chemical Chemical Intervention Needed Biological->Chemical Select Select Appropriate Fungicide Chemical->Select This compound This compound (as part of a rotation plan) Select->this compound Consider Resistance Management (FRAC Group) Application Apply at Recommended Rate This compound->Application Evaluate Evaluate Efficacy Application->Evaluate Evaluate->Scouting NoAction->Scouting

Caption: Decision-making process for using this compound within an IPM framework.

Figure 3: Experimental Workflow for a Field Efficacy Trial cluster_details Key Considerations Design 1. Experimental Design (Randomized Complete Block) Site 2. Site Selection & Preparation Design->Site Replicates Replication (min. 4) Design->Replicates Treatments 3. Treatment Application (Calibrated Sprayer) Site->Treatments Data 4. Data Collection (Disease Severity, Yield) Treatments->Data Control Untreated Control Treatments->Control Standard Commercial Standard Treatments->Standard Analysis 5. Statistical Analysis (ANOVA, Mean Separation) Data->Analysis Report 6. Reporting & Conclusion Analysis->Report

Caption: A generalized workflow for conducting fungicide field efficacy trials.

References

Application of Trifloxystrobin for Controlling Powdery Mildew: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and protocols for the use of Trifloxystrobin in the control of various powdery mildew species (Erysiphales). It is intended for researchers, scientists, and professionals involved in drug development and crop protection. This document outlines the mechanism of action of this compound, discusses the development of resistance, and provides standardized protocols for in vitro and in vivo efficacy testing. Quantitative data from various studies are summarized for comparative analysis.

Introduction

This compound is a broad-spectrum, mesostemic fungicide belonging to the strobilurin class (QoI fungicides).[1][2] It is a synthetic analog of naturally occurring strobilurins found in several genera of wood-decaying fungi.[1][2] this compound exhibits high efficacy against a wide range of fungal pathogens, including those in the Ascomycetes, Basidiomycetes, Oomycetes, and Deuteromycetes classes.[3][4] It is particularly effective for the control of powdery mildew, leaf spot, anthracnose, and rust on a variety of crops.[3][4][5] Its activity is primarily preventative (prophylactic), but it also demonstrates curative and eradicative properties.[3][4][6] this compound possesses strong translaminar activity, allowing it to protect both sides of the leaf, but it does not translocate systemically through the plant's vascular system.[6][7]

Mechanism of Action

This compound acts as a potent inhibitor of mitochondrial respiration in fungi.[1][2][4][5] It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[3][6] By binding to this site, this compound blocks the transfer of electrons between cytochrome b and cytochrome c1.[8] This disruption of the electron transport chain inhibits the production of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately leading to fungal cell death.[9] The fungicidal properties are attributed to the parent ester form, while its acid metabolite is inactive.[1][2]

cluster_Mito Mitochondrion Fungal Mitochondrion ETC Electron Transport Chain (ETC) ComplexIII Complex III (Cytochrome bc1) ETC->ComplexIII contains ElectronTransfer Electron Transfer (Cyt b -> Cyt c1) ComplexIII->ElectronTransfer facilitates This compound This compound This compound->ComplexIII Binds to Qo site & Inhibits ATP_Production ATP Production ElectronTransfer->ATP_Production drives CellDeath Fungal Cell Death ATP_Production->CellDeath Depletion leads to

Mechanism of action of this compound.

Resistance to this compound

The development of resistance to strobilurin fungicides, including this compound, is a significant concern in the management of powdery mildew.[10][11] Resistance is primarily associated with a single point mutation in the mitochondrial cytochrome b (cytb) gene.[5]

  • Molecular Mechanism: The most common mutation conferring high levels of resistance is a glycine to alanine substitution at codon 143 (G143A).[5][12][13] This amino acid change reduces the binding affinity of this compound to the Qo site of the cytochrome bc1 complex, rendering the fungicide ineffective.[3][14] The G143A mutation has been identified in numerous powdery mildew species, including Blumeria graminis f. sp. tritici, Erysiphe necator, and Podosphaera xanthii.[5][13]

  • Resistance Management: To mitigate the risk of resistance development, it is crucial to implement a resistance management strategy. This includes:

    • Alternating this compound with fungicides from different FRAC (Fungicide Resistance Action Committee) groups with different modes of action.

    • Using this compound in tank mixes with other effective fungicides.

    • Adhering to the recommended application rates and limiting the number of sequential applications per season.[13]

Experimental Protocols

The following protocols are provided as a guide for the evaluation of this compound efficacy against powdery mildew pathogens.

In Vitro Spore Germination Assay

This assay determines the direct inhibitory effect of this compound on the germination of powdery mildew conidia.

Start Start CollectSpores Collect Powdery Mildew Spores Start->CollectSpores PrepareSuspension Prepare Spore Suspension CollectSpores->PrepareSuspension Mix Mix Spore Suspension with Fungicide Dilutions PrepareSuspension->Mix PrepareFungicide Prepare Serial Dilutions of this compound PrepareFungicide->Mix Incubate Incubate on Slides in Moist Chamber Mix->Incubate Observe Microscopic Observation (Count Germinated/Ungerminated Spores) Incubate->Observe Calculate Calculate Percent Inhibition and EC50 Value Observe->Calculate End End Calculate->End

Workflow for In Vitro Spore Germination Assay.

Materials and Reagents:

  • Freshly sporulating powdery mildew-infected leaves

  • Sterile distilled water

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Glass cavity slides

  • Petri dishes

  • Moist filter paper

  • Hemocytometer

  • Light microscope

Procedure:

  • Spore Collection: Gently brush or wash conidia from the surface of infected leaves into sterile distilled water.

  • Spore Suspension Preparation: Filter the suspension through a double layer of sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to 1 x 105 conidia/mL using a hemocytometer.[15]

  • Fungicide Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in sterile distilled water to achieve the desired test concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL).

  • Assay Setup: In the cavities of glass slides, mix a drop of the spore suspension with a drop of the respective this compound dilution. For the control, use sterile distilled water instead of the fungicide solution.

  • Incubation: Place the slides in a Petri dish lined with moist filter paper to maintain high humidity. Incubate at 20-22°C in the dark for 24 hours.[16]

  • Observation: After incubation, observe at least 100 conidia per replicate under a light microscope. A conidium is considered germinated if the germ tube is at least half the length of the conidium.

  • Data Analysis: Calculate the percentage of spore germination inhibition for each concentration relative to the control. Determine the EC50 value (the effective concentration that inhibits 50% of spore germination) using probit analysis.[17]

Detached Leaf Assay

This assay evaluates the protective and curative activity of this compound on host tissue.

Start Start CollectLeaves Collect Healthy, Young Leaves from Susceptible Host Start->CollectLeaves SurfaceSterilize Surface Sterilize Leaves CollectLeaves->SurfaceSterilize PlaceOnMedia Place Leaves on Water Agar in Petri Dishes SurfaceSterilize->PlaceOnMedia ApplyFungicide Apply this compound (Spray Application) PlaceOnMedia->ApplyFungicide Protective Assay: Apply Before Inoculation Inoculate Inoculate with Powdery Mildew Spores PlaceOnMedia->Inoculate Curative Assay: Apply After Inoculation ApplyFungicide->Inoculate Incubate Incubate under Controlled Conditions (Light/Temp) Inoculate->Incubate Assess Assess Disease Severity (% Leaf Area Infected) Incubate->Assess End End Assess->End

Workflow for Detached Leaf Assay.

Materials and Reagents:

  • Healthy, young, fully expanded leaves from a susceptible host plant

  • 70% ethanol

  • Sterile distilled water

  • Water agar (1.5-2%) or moistened filter paper

  • Petri dishes

  • This compound formulation

  • Atomizer/sprayer

  • Source of powdery mildew inoculum

  • Growth chamber with controlled light and temperature

Procedure:

  • Leaf Collection and Sterilization: Collect healthy leaves and surface sterilize by briefly dipping in 70% ethanol followed by rinsing with sterile distilled water.[10]

  • Assay Setup: Place the leaves, abaxial side up, on water agar or moistened filter paper in Petri dishes.[9][10] The petiole can be wrapped in moist cotton to maintain turgor.

  • Application and Inoculation:

    • Protective Assay: Spray the leaves with this compound solutions of varying concentrations until runoff. Allow the leaves to dry, then inoculate by gently brushing conidia from an infected leaf onto the treated leaves.

    • Curative Assay: Inoculate the leaves with powdery mildew first. After a set period (e.g., 24-48 hours), apply the this compound treatments.

  • Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber at 20-24°C with a 16-hour photoperiod.[18]

  • Disease Assessment: After 7-14 days, assess the disease severity by estimating the percentage of the leaf area covered by powdery mildew colonies.

  • Data Analysis: Calculate the percent disease control for each treatment compared to the untreated control.

Field Trial Protocol

Field trials are essential for evaluating the efficacy of this compound under real-world conditions.

Experimental Design:

  • Layout: Use a randomized complete block design with at least four replications.[12][19]

  • Plot Size: Plots should be of a size appropriate for the crop, ensuring a buffer zone to prevent spray drift between treatments.[19]

  • Treatments: Include an untreated control, this compound at various application rates, and standard commercial fungicides for comparison.

Procedure:

  • Site Selection: Choose a field with a history of powdery mildew and uniform crop stand.

  • Application: Apply fungicides using a calibrated sprayer to ensure uniform coverage.[20] Applications should typically begin at the first sign of disease or as a preventative measure based on disease forecasting models.[12] Repeat applications at intervals specified on the product label (e.g., 10-14 days).[1]

  • Disease Assessment: Assess disease incidence (% of infected plants) and severity (% of leaf/fruit area affected) at regular intervals throughout the season.[19] Use a standardized rating scale (e.g., 0-9 scale).

  • Data Collection: In addition to disease data, collect yield and crop quality data at harvest.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Quantitative Data Summary

The following tables summarize the efficacy of this compound against various powdery mildew species from published studies.

Table 1: In Vitro Efficacy of this compound Against Powdery Mildew Pathogens

Powdery Mildew SpeciesAssay TypeEC50 (µg/mL)Reference
Uncinula necator (Grape)Conidial Germination< 0.1[6][7]
Podosphaera leucotricha (Apple)Mycelial Growth0.001 - 0.105[3]
Sclerotinia sclerotiorumMycelial Growth0.01 - 0.80[21]
Podosphaera xanthii (Cucurbit)Mycelial GrowthResistant isolates > 100[1]

Table 2: Field Efficacy of this compound Against Powdery Mildew

CropPowdery Mildew SpeciesApplication RateEfficacy (% Disease Control)Reference
GrapesUncinula necator100-150 mg/LSuperior to DMI fungicides and sulfur[6][7]
ApplesPodosphaera leucotricha0.01-0.015% v/v95-100% protection[5]
NectarineSphaerotheca pannosa0.01-0.015% v/vMore effective than myclobutanil[5]
MangoOidium mangiferae0.01-0.015% v/vSuperior to sulfur and hexaconazole[5]
Field PeaErysiphe pisiTebuconazole + this compoundHighest reduction in disease incidence[16]

Conclusion

This compound is a highly effective fungicide for the control of powdery mildew on a wide range of crops. Its mechanism of action as a QoI fungicide provides excellent protective and curative activity. However, the risk of resistance development necessitates the implementation of robust resistance management strategies. The protocols outlined in this document provide a framework for the standardized evaluation of this compound and other fungicides for the control of powdery mildew, aiding in the development of effective and sustainable disease management programs.

References

Trifloxystrobin in the Control of Plant Rust Diseases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifloxystrobin is a broad-spectrum, mesostemic fungicide belonging to the strobilurin class (QoI fungicides).[1][2][3] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby blocking electron transfer and disrupting the production of ATP.[1][2][4] This disruption of energy supply effectively inhibits spore germination and mycelial growth, making it a valuable tool for the management of a wide range of fungal plant diseases, including various rusts.[1][2] this compound exhibits both protective and curative activity.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in controlling rust diseases in plants, targeted towards research and development applications.

Data Presentation: Efficacy of this compound Against Rust Diseases

The following tables summarize quantitative data from various studies on the efficacy of this compound, often in combination with other fungicides, in controlling different rust diseases.

Table 1: Efficacy of this compound against Wheat Leaf Rust (Puccinia triticina)

Treatment (Active Ingredients)Application RateDisease Severity (%)Percent Disease Control (%)Yield (q/ha)Reference
Tebuconazole 50% + this compound 25% WG0.06%3.3494.9347.65[1]
This compound + ProthioconazoleNot Specified->85-[5][6]
This compound + Prothioconazole + MancozebNot Specified-78.9-[7]

Table 2: Efficacy of this compound against Wheat Stripe Rust (Puccinia striiformis)

Treatment (Active Ingredients)Application RateMean Disease Severity (%)Percent Disease Control (%)Reference
Tebuconazole 50% + this compound 25%0.1%0.1799.76[2]
Propiconazole + this compoundNot Specified--[8]

Table 3: Efficacy of this compound against Other Significant Rust Diseases

Rust DiseasePathogenHost PlantTreatment (Active Ingredients)EfficacyReference
Coffee Leaf RustHemileia vastatrixCoffeeThis compound + TebuconazoleSignificant reduction in Rust Disease Index and Severity[9]
Soybean RustPhakopsora pachyrhiziSoybeanTebuconazole + this compoundIncidence below 7% (vs. 100% in control)[10][11]
Bean RustUromyces appendiculatusFrench BeansTebuconazole + this compoundComplete inhibition of urediniospore germination (100 ppm)[12]
Bean RustUromyces appendiculatusBeansThis compound + Tebuconazole>90% efficiency[13]

Experimental Protocols

Protocol 1: In Vitro Evaluation of this compound on Urediniospore Germination of Puccinia spp.

Objective: To determine the direct inhibitory effect of this compound on the germination of rust urediniospores.

Materials:

  • Freshly collected urediniospores of the target rust species

  • This compound technical grade or a formulated product of known concentration

  • Sterile distilled water

  • Water agar (2%) plates

  • Microscope slides and coverslips

  • Micropipettes

  • Hemocytometer

  • Sterile glassware

  • Incubator

Methodology:

  • Inoculum Preparation:

    • Collect fresh, actively sporulating rust pustules from infected plant leaves.

    • Gently tap the leaves over a clean surface to dislodge the urediniospores.

    • Suspend the spores in sterile distilled water containing a wetting agent (e.g., Tween 20 at 0.01%) to create a stock suspension.

    • Determine the spore concentration using a hemocytometer and adjust to a final concentration of 1 x 10^5 spores/mL.

  • Fungicide Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (if using technical grade) or in sterile distilled water (for water-dispersible formulations).

    • Perform serial dilutions to obtain a range of test concentrations (e.g., 0.1, 1, 10, 50, 100 ppm).

  • Spore Germination Assay:

    • On a sterile microscope slide, place a 20 µL drop of each this compound dilution.

    • Add a 20 µL drop of the prepared spore suspension to each fungicide drop.

    • For the control, mix a 20 µL drop of the spore suspension with 20 µL of sterile distilled water (or solvent control if applicable).

    • Place the slides in a moist chamber (e.g., a petri dish with moist filter paper) to maintain high humidity.

    • Incubate the slides in the dark at a temperature optimal for the specific rust species (typically 18-22°C) for 6-8 hours.

  • Data Collection and Analysis:

    • After the incubation period, observe the spores under a microscope at 100x or 200x magnification.

    • A spore is considered germinated if the germ tube length is at least equal to the diameter of the spore.

    • Count the number of germinated and non-germinated spores for at least 100 spores per replicate for each treatment.

    • Calculate the percentage of spore germination inhibition for each concentration relative to the control.

    • The experiment should be conducted with at least three replicates.

    • Data can be analyzed using probit analysis to determine the EC50 value (the effective concentration that inhibits 50% of spore germination).

Protocol 2: Field Efficacy Trial of this compound for Control of Wheat Leaf Rust (Puccinia triticina)

Objective: To evaluate the efficacy of this compound in controlling wheat leaf rust under field conditions.

Materials:

  • Wheat variety susceptible to leaf rust

  • This compound-based fungicide formulation

  • Backpack sprayer or research plot sprayer

  • Plot markers

  • Data collection sheets

  • Disease assessment scale (e.g., modified Cobb's scale)

Methodology:

  • Experimental Design:

    • The experiment should be laid out in a Randomized Complete Block Design (RCBD) with at least three replications.[14]

    • Individual plot sizes should be adequate for disease development and assessment (e.g., 2m x 5m).

  • Crop Management:

    • Sow a wheat variety known to be susceptible to leaf rust to ensure adequate disease pressure.

    • Follow standard agronomic practices for the region regarding fertilization, irrigation, and weed control.

  • Inoculation (if natural infection is not reliable):

    • Prepare a urediniospore suspension of Puccinia triticina as described in Protocol 1.

    • At the tillering or jointing stage, spray-inoculate the plots in the evening to take advantage of dew formation, which is conducive for infection.

  • Fungicide Application:

    • Treatments should include an untreated control, this compound alone (if available), and this compound in combination with a triazole fungicide (a common commercial formulation).[1][6][7]

    • Apply the fungicides at the recommended rates and growth stages. A common timing for rust control in wheat is at the flag leaf stage (Feekes 9) or at the first sign of disease.[15][16][17]

    • Use a calibrated sprayer to ensure uniform coverage of the foliage.

  • Disease Assessment:

    • Begin disease assessments 10-14 days after the first appearance of symptoms or after fungicide application.

    • Assess disease severity on the upper three leaves of 10-20 randomly selected tillers per plot.

    • Use a standardized disease assessment scale, such as the modified Cobb's scale, which estimates the percentage of leaf area covered by rust pustules.

    • Repeat disease assessments at 7-10 day intervals until the crop reaches the soft dough stage.

  • Data Collection and Analysis:

    • Record disease severity data for each assessment date.

    • Calculate the Area Under the Disease Progress Curve (AUDPC) for each plot to quantify the overall disease pressure throughout the epidemic.[1][6]

    • At maturity, harvest the central rows of each plot to determine the grain yield.

    • Analyze the disease severity, AUDPC, and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound acts by inhibiting mitochondrial respiration in fungi. It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This blockage prevents the transfer of electrons from ubiquinol to cytochrome c, which in turn halts the production of ATP, the primary energy currency of the cell. The lack of ATP leads to the cessation of essential cellular processes, including spore germination and mycelial growth, ultimately causing fungal death.

Trifloxystrobin_Mechanism cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II Complex_II->Ubiquinone Complex_III Cytochrome bc1 (Complex III) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP ADP + Pi Cellular_Processes Fungal Spore Germination Mycelial Growth ATP->Cellular_Processes Energy This compound This compound This compound->Inhibition Inhibition->Complex_III Inhibits Qo site Fungal_Death Fungal Death Cellular_Processes->Fungal_Death is inhibited leading to

Caption: Mechanism of action of this compound.

Experimental Workflow for Field Efficacy Trial

The following diagram illustrates a typical workflow for conducting a field trial to evaluate the efficacy of this compound against a rust disease.

Field_Trial_Workflow start Start experimental_design Experimental Design (RCBD, Replicates) start->experimental_design crop_establishment Crop Establishment (Susceptible Variety) experimental_design->crop_establishment inoculation Inoculation (Artificial or Natural) crop_establishment->inoculation fungicide_application Fungicide Application (Treatments, Timing) inoculation->fungicide_application disease_assessment Disease Assessment (Severity, Scale) fungicide_application->disease_assessment data_collection Data Collection (Disease, Yield) disease_assessment->data_collection statistical_analysis Statistical Analysis (ANOVA, AUDPC) data_collection->statistical_analysis results Results & Conclusion statistical_analysis->results end End results->end

Caption: Workflow for a fungicide field efficacy trial.

Logical Relationship for Fungicide Application Decision

This diagram outlines the logical steps a researcher or grower might take when deciding whether to apply a fungicide for rust control.

Fungicide_Decision_Tree decision decision action action no_action no_action start Scout Field rust_present Rust Present? start->rust_present growth_stage Crop at Susceptible Growth Stage? rust_present->growth_stage Yes monitor Continue Monitoring rust_present->monitor No weather_conducive Weather Conducive for Disease? growth_stage->weather_conducive Yes growth_stage->monitor No apply_fungicide Apply this compound-based Fungicide weather_conducive->apply_fungicide Yes weather_conducive->monitor No

Caption: Decision tree for fungicide application.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Trifloxystrobin Resistance in Fungal Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifloxystrobin and investigating resistance mechanisms in fungal populations.

Frequently Asked Questions (FAQs)

Q1: My fungal isolates are showing reduced sensitivity to this compound. What is the most common mechanism of resistance?

A1: The most prevalent mechanism of resistance to this compound and other Quinone outside Inhibitor (QoI) fungicides is a target-site modification in the mitochondrial cytochrome b (CYTB) gene.[1][2][3] This typically involves a single nucleotide polymorphism (SNP) leading to an amino acid substitution that reduces the binding affinity of the fungicide to its target, the cytochrome bc1 enzyme complex.[1][4][5]

Q2: Which specific mutations in the CYTB gene are associated with this compound resistance?

A2: Several key mutations have been identified:

  • G143A: The substitution of glycine (G) to alanine (A) at codon 143 is the most common and confers a high level of resistance.[1][6][7][8][9]

  • F129L: A change from phenylalanine (F) to leucine (L) at codon 129 can also confer resistance, although often at a lower level than G143A.[1][6]

  • G137R: The substitution of glycine (G) to arginine (R) at position 137 has also been associated with QoI resistance.[1]

Q3: Are there any resistance mechanisms that are not related to the target site?

A3: Yes, non-target site resistance mechanisms have been reported, although they are generally considered to have a lesser impact than target-site mutations for QoI fungicides.[2][3][10][11][12][13] These can include:

  • Increased activity of efflux pumps: Fungal cells may actively transport the fungicide out of the cell using ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters.[10][11][12][13]

  • Alternative Oxidase (AOX) Pathway: Fungi can induce an alternative respiration pathway that bypasses the cytochrome bc1 complex, the target of this compound.[1][4] This allows the fungus to continue respiration and ATP production even in the presence of the fungicide.

Q4: I have confirmed the G143A mutation in my isolates. Will other QoI fungicides still be effective?

A4: Generally, no. The G143A mutation confers cross-resistance to other strobilurin fungicides (QoI fungicides, FRAC Group 11) such as azoxystrobin, pyraclostrobin, and kresoxim-methyl.[14][15] If a pathogen is resistant to this compound due to this mutation, it will likely be resistant to other fungicides in the same class.

Q5: How can I manage or overcome this compound resistance in my experiments or in the field?

A5: Managing QoI resistance involves a multi-faceted approach:

  • Alternate Modes of Action: Avoid consecutive use of fungicides from the same FRAC group. Rotate this compound with fungicides that have different modes of action.[15][16][17][18][19][20]

  • Use of Mixtures: Employ tank-mixes or pre-formulated products that combine this compound with a fungicide from a different FRAC group.[15][16][18] This can delay the selection for resistant individuals.

  • Limit Applications: Adhere to label recommendations regarding the maximum number of applications per season to reduce selection pressure.[17][19]

  • Integrate Non-Chemical Controls: Utilize cultural practices such as crop rotation, sanitation, and resistant varieties to reduce overall disease pressure.[17][21]

Troubleshooting Guides

Problem: My in vitro assays show a significant increase in the EC50 value for this compound in my fungal isolates.

Possible Cause Troubleshooting Step
Target-site mutation in CYTB Sequence the CYTB gene to identify mutations such as G143A, F129L, or G137R.
Activation of Alternative Oxidase (AOX) pathway Perform sensitivity assays in the presence of an AOX inhibitor, such as salicylhydroxamic acid (SHAM), to see if sensitivity to this compound is restored.
Increased efflux pump activity This is more complex to diagnose. Consider transcriptomic analysis to look for upregulation of ABC or MFS transporter genes.

Problem: I have detected the G143A mutation, but the level of resistance in my isolates varies.

Possible Cause Troubleshooting Step
Heteroplasmy The CYTB gene is located in the mitochondrial genome. The ratio of mutant to wild-type mitochondria (heteroplasmy) can influence the level of resistance. Quantitative methods like qPCR can be used to assess the proportion of the resistant allele.
Fitness Costs The G143A mutation can sometimes be associated with a fitness cost, which may affect the growth or virulence of the fungal strain under certain conditions.[22][23][24][25][26] Compare the growth rate and sporulation of resistant and sensitive isolates in the absence of the fungicide.
Additional Resistance Mechanisms The presence of other, minor resistance mechanisms could be contributing to the overall resistance phenotype.

Quantitative Data Summary

The following table summarizes typical resistance levels associated with different mechanisms. Note that EC50 (Effective Concentration to inhibit 50% of growth) values are highly dependent on the fungal species and specific experimental conditions.

Resistance Mechanism Mutation Typical Resistance Factor (RF) *EC50 Range for this compound (µg/mL)
Target-Site Modification G143A in CYTBHigh (>100)81.56 - 337.71[6]
Target-Site Modification F129L in CYTBLow to Moderate (10-100)Varies by species
Alternative Respiration AOX pathway inductionModerateVaries, sensitivity restored with SHAM

*Resistance Factor (RF) is calculated as the EC50 of the resistant isolate divided by the EC50 of a sensitive, wild-type isolate.

Key Experimental Protocols

Protocol 1: Determination of EC50 Values for this compound

Objective: To quantify the sensitivity of fungal isolates to this compound.

Methodology:

  • Prepare Fungicide Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Amended Media: Autoclave a suitable growth medium (e.g., Potato Dextrose Agar - PDA). As it cools, add the this compound stock solution to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also include a solvent-only control.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the fungal isolate onto the center of each amended plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus in the dark.

  • Data Collection: After a set incubation period (when the colony on the control plate has reached a significant size), measure two perpendicular diameters of the fungal colony on each plate.

  • Analysis: Calculate the average diameter and determine the percentage of mycelial growth inhibition relative to the control. Plot the percentage of inhibition against the log of the fungicide concentration and use probit analysis to calculate the EC50 value.

Protocol 2: Molecular Detection of the G143A Mutation in the CYTB Gene

Objective: To identify the presence of the G143A mutation, which is a primary indicator of QoI resistance.

Methodology:

  • DNA Extraction: Extract total genomic DNA from the fungal mycelium using a commercial kit or a standard CTAB protocol.

  • PCR Amplification: Amplify a fragment of the CYTB gene that includes codon 143 using specific primers.

  • Sequencing or RFLP Analysis:

    • Sequencing (Recommended): Send the purified PCR product for Sanger sequencing. Align the resulting sequence with a wild-type reference sequence to identify any mutations at codon 143 (GGT changing to GCT).

    • PCR-RFLP (Restriction Fragment Length Polymorphism): The G143A mutation can create or abolish a restriction site for a specific enzyme (e.g., Fnu4HI or SatI). Digest the PCR product with the appropriate restriction enzyme. The resulting banding pattern on an agarose gel will differ between wild-type and resistant isolates.

Protocol 3: Assessing the Role of the Alternative Oxidase (AOX) Pathway

Objective: To determine if the AOX pathway contributes to reduced this compound sensitivity.

Methodology:

  • Follow Protocol 1 (EC50 Determination): Prepare two sets of fungicide-amended media.

  • Add AOX Inhibitor: To one set of the media, add a constant concentration of salicylhydroxamic acid (SHAM), a known inhibitor of the AOX pathway (e.g., 50 µg/mL).[6] The other set will not contain SHAM.

  • Inoculation and Incubation: Proceed with inoculation and incubation as described in Protocol 1 for both sets of plates.

  • Analysis: Calculate the EC50 values for this compound in the presence and absence of SHAM. A significant decrease in the EC50 value in the presence of SHAM indicates that the AOX pathway is contributing to the resistance.

Visualizations

cluster_0 Standard Troubleshooting Workflow Start Reduced Sensitivity Observed EC50 Determine EC50 Value Start->EC50 Check_EC50 EC50 Significantly Increased? EC50->Check_EC50 CYTB_Seq Sequence CYTB Gene Check_EC50->CYTB_Seq Yes No_Resistance Sensitivity is Normal Check_EC50->No_Resistance No Check_G143A G143A Mutation Present? CYTB_Seq->Check_G143A AOX_Assay Perform AOX Assay (with SHAM) Check_G143A->AOX_Assay No High_Resistance High-Level Resistance (Target-Site) Check_G143A->High_Resistance Yes Check_AOX Sensitivity Restored? AOX_Assay->Check_AOX AOX_Involvement Moderate Resistance (AOX Involved) Check_AOX->AOX_Involvement Yes Other_Mech Investigate Other Mechanisms (e.g., Efflux Pumps) Check_AOX->Other_Mech No

Caption: Troubleshooting workflow for this compound resistance.

cluster_1 Fungal Mitochondrial Respiration & QoI Resistance e_source Electron Source (e.g., Succinate) bc1 Cytochrome bc1 Complex (Complex III) e_source->bc1 e- AOX Alternative Oxidase (AOX) e_source->AOX e- (Bypass Pathway) CytC Cytochrome c bc1->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP AOX->ComplexIV e- This compound This compound (QoI Fungicide) This compound->bc1 Inhibits G143A G143A Mutation G143A->bc1 Prevents Binding

Caption: QoI fungicide mode of action and resistance pathways.

References

Optimizing Trifloxystrobin application timing for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the application timing of Trifloxystrobin for maximum efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is a quinone outside inhibitor (QoI) fungicide that belongs to the strobilurin chemical class.[1] Its primary mode of action is the inhibition of mitochondrial respiration in fungal cells. It specifically binds to the quinone outside (Qo) site of the cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain.[1][2][3] This binding action blocks electron transfer, which disrupts the production of adenosine triphosphate (ATP), the main energy source for the cell.[1][2] Consequently, vital fungal life processes such as spore germination and mycelial growth are halted.[1]

Q2: What are the key factors that influence the efficacy of a this compound application?

A2: Several factors can impact the effectiveness of this compound:

  • Application Timing: Applying this compound preventatively or at the very first signs of disease is often recommended for optimal results.[1] The ideal timing is closely linked to the specific crop's growth stage and the pressure from the target disease.[3]

  • Dosage: Adhering to recommended application rates is crucial for effective disease control.[3]

  • Spray Coverage: Thorough and uniform spray coverage of the plant is necessary to ensure the fungicide reaches the target areas.[3][4]

  • Environmental Conditions: Factors such as temperature, humidity, and rainfall can affect the performance of the fungicide.[3] this compound is known to adhere well to the leaf surface and can withstand heavy rainfall.[5]

  • Resistance Management: To ensure long-term efficacy, it is critical to employ resistance management strategies.[3]

Q3: How can the risk of fungicide resistance to this compound be managed in a research setting?

A3: Managing fungicide resistance is crucial for maintaining the efficacy of this compound. Key strategies include:

  • Rotation of Fungicides: Avoid consecutive applications of QoI fungicides. Instead, rotate this compound with fungicides from different Fungicide Resistance Action Committee (FRAC) groups that have different modes of action.[1][6]

  • Tank-Mixing: Tank-mixing this compound with multi-site fungicides or other fungicides with a different mode of action can broaden the spectrum of control and help manage resistance.[1][7]

  • Adherence to Recommended Rates: Using the correct dosage is important, as under-application can lead to the survival and adaptation of fungal pathogens, increasing the risk of resistance.[6]

  • Integrated Pest Management (IPM): Incorporate this compound use into a broader IPM program that includes cultural practices like using resistant plant varieties and proper sanitation.[1]

Q4: Can this compound be used both preventatively and curatively?

A4: Yes, this compound exhibits both preventative and curative action.[2][8] It is effective at inhibiting fungal spore germination, which protects the plant from infection.[5] It also has the ability to stop or slow down infections in the early stages after fungal penetration.[9] However, its efficacy is generally higher when applied as a preventative measure.[10]

Troubleshooting Guide

Problem 1: Reduced efficacy of this compound in controlling the target fungal pathogen.

Possible Cause Troubleshooting Step
Incorrect Application Timing Verify that the application was made at the optimal growth stage of the crop and at the first sign of disease pressure. For many diseases, preventative application is key.[1][9]
Fungicide Resistance If resistance is suspected, switch to a fungicide with a different mode of action. Implement a fungicide rotation program for future applications.[6][7]
Inadequate Spray Coverage Ensure that the application method provides thorough coverage of all susceptible plant parts.[4] Consider using adjuvants to improve spreading and sticking.[11]
Environmental Factors Review environmental conditions at the time of application. While this compound has good rainfastness, extreme weather could impact performance.[5]
Incorrect Dosage Confirm that the correct concentration of this compound was used as per experimental protocols or product labels.[12]

Problem 2: Inconsistent results across experimental replicates.

Possible Cause Troubleshooting Step
Variable Application Technique Standardize the application procedure across all replicates to ensure uniformity in spray volume and coverage.[13]
Differences in Environmental Conditions If experiments are conducted over several days, record and analyze environmental data (temperature, humidity) for each replicate to identify potential confounding factors.
Inconsistent Disease Pressure Ensure a uniform method of pathogen inoculation or that natural disease pressure is consistent across all experimental units.
Improper Mixing of Solutions Verify that the fungicide solution is thoroughly mixed before each application to ensure a homogenous concentration.

Experimental Protocols

Protocol: Evaluating the Efficacy of this compound Application Timing

This protocol outlines a general procedure for determining the optimal application timing of this compound for a specific plant-pathogen system.

  • Plant Propagation and Acclimatization:

    • Grow the host plants from seed in a controlled environment (e.g., greenhouse or growth chamber).

    • Ensure uniform growth conditions (light, temperature, humidity, and nutrition) for all plants.

    • Allow plants to reach the desired growth stage for the experiment.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound at a known concentration.

    • On the day of application, dilute the stock solution to the desired experimental concentrations using sterile distilled water. Include any necessary adjuvants as per your protocol.

  • Experimental Design and Treatment Groups:

    • Design a randomized complete block experiment with multiple replicates for each treatment group.

    • Establish different treatment groups based on the application timing relative to pathogen inoculation:

      • Preventative: Apply this compound 24-72 hours before inoculation.

      • Curative: Apply this compound 24-72 hours after inoculation.

      • Control (Untreated): Apply a water or solvent blank.

      • Control (Inoculated): Inoculate with the pathogen but do not treat with fungicide.

  • Pathogen Inoculation:

    • Prepare a standardized inoculum of the target fungal pathogen.

    • Inoculate the plants uniformly using a consistent method (e.g., spray inoculation).

  • Fungicide Application:

    • Apply the prepared this compound solutions to the respective treatment groups at the designated times.

    • Ensure thorough and consistent coverage of the plant foliage.

  • Data Collection and Analysis:

    • Incubate the plants under conditions conducive to disease development.

    • Assess disease severity at regular intervals using a standardized rating scale.

    • Collect and analyze the data statistically to determine the effect of application timing on disease control.

Visualizations

Trifloxystrobin_Mode_of_Action cluster_mitochondrion Fungal Mitochondrion ETC Electron Transport Chain (ETC) Complex_III Complex III (Cytochrome bc1) ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Electron Flow No_ATP ATP Production Blocked Complex_III->No_ATP ATP ATP (Energy) ATP_Synthase->ATP Produces This compound This compound This compound->Complex_III Binds to Qo site Inhibition Inhibition No_ATP->Inhibition Fungal_Growth Fungal Growth & Spore Germination Inhibition->Fungal_Growth Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Plant_Prep 1. Plant Propagation & Acclimatization Fungicide_Prep 2. This compound Solution Preparation Pathogen_Prep 3. Pathogen Inoculum Preparation Treatment_Groups 4. Establish Treatment Groups (Preventative, Curative, Control) Pathogen_Prep->Treatment_Groups Application 5. Fungicide Application / Inoculation Treatment_Groups->Application Incubation 6. Incubation Application->Incubation Data_Collection 7. Disease Severity Assessment Incubation->Data_Collection Analysis 8. Statistical Analysis Data_Collection->Analysis

References

Technical Support Center: Enhancing the Stability of Trifloxystrobin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability challenges encountered during the formulation of Trifloxystrobin.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in a formulation?

A1: this compound is susceptible to three main degradation pathways:

  • Hydrolysis: The ester linkage in the this compound molecule can be cleaved by water, a reaction that is significantly influenced by pH. This process is catalyzed by both acids and bases, but the rate is considerably faster under alkaline conditions. The primary hydrolysis product is this compound acid (CGA321113).[1][2][3]

  • Photolysis: Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of this compound.[1][4] This can involve isomerization of the (E,E) isomer to less active isomers and cleavage of the molecule.[5] Photodegradation can be a significant issue for formulations exposed to sunlight during storage or application.[2]

  • Metabolism: In biological systems, such as in soil or on plant surfaces, microbial activity can lead to the metabolic breakdown of this compound.[6]

Q2: What are the key factors that influence the stability of this compound in a formulation?

A2: The stability of this compound is primarily affected by:

  • pH: this compound is most stable in acidic to neutral conditions (pH 4-7).[1][7] As the pH becomes more alkaline (pH > 7), the rate of hydrolysis increases significantly.[1][7]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis. Formulations should be stored at controlled room temperature to minimize thermal degradation.

  • Light Exposure: Direct exposure to sunlight or other sources of UV radiation can cause rapid photodegradation.[2][5]

  • Formulation Composition: The choice of excipients, such as solvents, surfactants, and stabilizers, can have a substantial impact on the stability of the final product.[5][8][9]

Q3: How can I improve the photostability of my this compound formulation?

A3: To enhance photostability, consider the following strategies:

  • Incorporate UV-blocking agents: Utilize excipients that absorb UV radiation, such as benzophenones or benzotriazoles, to protect the active ingredient.[10][11]

  • Use opaque packaging: Store the formulation in light-resistant containers to prevent exposure to UV and visible light.[8]

  • Add antioxidants: Including antioxidants can help mitigate photodegradation by quenching free radicals that may be generated upon light exposure.[8][11][12]

  • Optimize the formulation matrix: Certain polymers and other excipients can create a protective matrix around the active ingredient, reducing its exposure to light.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Loss of active ingredient potency over time Hydrolysis: Especially if the formulation has a neutral to alkaline pH.Adjust the formulation pH to a slightly acidic range (pH 4-6) using appropriate buffering agents.
Thermal Degradation: Storage at elevated temperatures.Store the formulation in a temperature-controlled environment. Conduct accelerated stability studies to determine the impact of temperature.
Photodegradation: Exposure to light during storage or handling.Use UV-protective packaging. Incorporate photostabilizers and/or antioxidants into the formulation.[8][10][12]
Crystal growth in suspension concentrates (SC) Ostwald Ripening: Dissolution of smaller particles and re-deposition onto larger ones. This is more common for actives with some water solubility.[13]Select a high-performing dispersant that strongly adsorbs to the particle surface. Add a crystal growth inhibitor to reduce the solubility of the active ingredient.[13][14][15][16][17]
Temperature Fluctuations: Can lead to changes in solubility and promote crystal growth.Store the formulation at a stable temperature. Include anti-freeze agents like propylene glycol for protection against low temperatures.[18]
Inappropriate Dispersant/Wetting Agent: Poor particle stabilization.Optimize the dispersant and wetting agent system. A combination of non-ionic and anionic surfactants can be effective.[14]
Color instability (yellowing or browning) Oxidation: The conjugated double bond system in this compound is susceptible to oxidation.[8]Incorporate antioxidants into the formulation to prevent oxidative degradation.[8][11][12]
pH-induced reactions: Changes in pH can alter the electronic structure of the molecule.[8]Maintain a stable and controlled pH environment within the formulation using buffering agents.[8]
Interaction with excipients: Some formulation components may react with this compound.Conduct compatibility studies with all excipients to ensure they do not contribute to color change.
Poor suspension stability in SC formulations Inadequate Rheology Modifier: Insufficient viscosity to keep particles suspended.Use an appropriate thickener, such as xanthan gum, to build viscosity and prevent settling.[8][18]
Particle Agglomeration: Poor dispersion of the solid particles.Ensure the use of an effective dispersant and wetting agent to prevent particles from sticking together.[5][19]
Incorrect Particle Size: Particles that are too large will settle more quickly.Optimize the milling process to achieve a fine and uniform particle size distribution.

Data Presentation

Table 1: Hydrolytic Stability of this compound

pHTemperature (°C)Half-life (t½)
425Stable
5253139 days (8.6 years)[3]
72580.1 days (11.4 weeks)[3]
9251.1 days (27.1 hours)[3]
450-
750-
950Significantly faster than at 25°C

Table 2: Photolytic Stability of this compound in Aqueous Solution

pHLight SourceHalf-life (t½)
4Xenon Arc Lamp13.0 hours
7Xenon Arc Lamp11.9 hours
9Xenon Arc Lamp4.3 hours

Experimental Protocols

Protocol for Hydrolysis Stability Testing (Adapted from OECD 111)[1][2][7][21][22]

Objective: To determine the rate of hydrolysis of this compound as a function of pH.

Materials:

  • This compound analytical standard

  • Sterile aqueous buffer solutions at pH 4, 7, and 9

  • Constant temperature incubator or water bath

  • Volumetric flasks and pipettes

  • HPLC-MS/MS or other suitable analytical instrument

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Spike the stock solution into the pH 4, 7, and 9 buffer solutions to a known concentration (not exceeding half the saturation concentration).

  • Incubation: Place the test solutions in sealed, sterile containers and incubate in the dark at a constant temperature (e.g., 25°C or 50°C).

  • Sampling: At appropriate time intervals, withdraw aliquots from each test solution. The sampling frequency should be sufficient to define the degradation curve.

  • Analysis: Analyze the samples for the concentration of this compound and its primary degradant, this compound acid (CGA321113), using a validated analytical method such as HPLC-MS/MS.[3][20][21][22][23]

  • Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the rate constant and the half-life of hydrolysis.

Protocol for Photostability Testing (Adapted from ICH Q1B)[4][27][28][29][30]

Objective: To evaluate the photostability of a this compound formulation.

Materials:

  • This compound formulation

  • Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Transparent and light-protective sample containers

  • Dark control samples wrapped in aluminum foil

  • HPLC-MS/MS or other suitable analytical instrument

Procedure:

  • Sample Preparation: Place the this compound formulation in the transparent containers. Prepare dark control samples by wrapping identical containers in aluminum foil.

  • Exposure: Place the samples in the photostability chamber. Expose them to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. The dark control samples should be placed alongside the exposed samples.

  • Sampling: At appropriate time intervals, withdraw samples for analysis.

  • Analysis: Analyze the exposed and dark control samples for the concentration of this compound and any significant photodegradants. Physical properties such as appearance and color should also be evaluated.

  • Data Analysis: Compare the results from the exposed samples to those of the dark control to determine the extent of photodegradation.

Protocol for Accelerated Thermal Stability Testing (Adapted from CIPAC MT 46)[19][31][32][33][34]

Objective: To assess the stability of a this compound formulation under accelerated storage conditions.

Materials:

  • This compound formulation in its commercial packaging

  • Oven capable of maintaining a constant temperature of 54 ± 2°C

  • Analytical instrumentation for active ingredient content and relevant physical tests

Procedure:

  • Initial Analysis: Before storage, analyze the formulation for its initial active ingredient content and relevant physical properties (e.g., viscosity, particle size distribution for SCs).

  • Storage: Place the packaged formulation in the oven at 54°C for 14 days.

  • Post-Storage Analysis: After 14 days, remove the samples from the oven and allow them to equilibrate to room temperature. Re-analyze the formulation for active ingredient content and the same physical properties as in the initial analysis.

  • Evaluation: Compare the pre- and post-storage results. The formulation is considered stable if there is no significant change in the active ingredient concentration and the physical properties remain within acceptable limits.

Visualizations

Trifloxystrobin_Degradation_Pathways This compound This compound ((E,E)-isomer) Hydrolysis Hydrolysis (catalyzed by H⁺ or OH⁻) This compound->Hydrolysis H₂O Photolysis Photolysis (UV Light) This compound->Photolysis Metabolism Metabolism (Microbial) This compound->Metabolism Trifloxystrobin_Acid This compound Acid (CGA321113) Hydrolysis->Trifloxystrobin_Acid Isomers Photoisomers ((E,Z), (Z,E), (Z,Z)) Photolysis->Isomers Metabolism->Trifloxystrobin_Acid Other_Metabolites Other Metabolites Metabolism->Other_Metabolites

Caption: Major degradation pathways of this compound.

Formulation_Stability_Workflow cluster_0 Formulation Development cluster_1 Stability Testing cluster_2 Analysis & Optimization Start Define Formulation Type (e.g., SC, WG, EC) Excipient_Selection Select Excipients (Surfactants, Dispersants, etc.) Start->Excipient_Selection Prototype_Formulation Prepare Prototype Formulation Excipient_Selection->Prototype_Formulation Accelerated_Stability Accelerated Stability (CIPAC MT 46) Prototype_Formulation->Accelerated_Stability Hydrolytic_Stability Hydrolytic Stability (OECD 111) Accelerated_Stability->Hydrolytic_Stability If Pass Reformulate Reformulate / Optimize Excipients Accelerated_Stability->Reformulate If Fail Photostability Photostability (ICH Q1B) Hydrolytic_Stability->Photostability Physical_Tests Physical Tests (Viscosity, Particle Size, etc.) Photostability->Physical_Tests Analyze_Results Analyze Results Physical_Tests->Analyze_Results Reformulate->Excipient_Selection Analyze_Results->Reformulate If Unstable Final_Formulation Final Stable Formulation Analyze_Results->Final_Formulation If Stable

Caption: Workflow for developing a stable this compound formulation.

References

Technical Support Center: Troubleshooting Poor Efficacy of Trifloxystrobin Treatments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges related to the efficacy of Trifloxystrobin treatments in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a synthetic fungicide belonging to the strobilurin class, specifically a quinone outside inhibitor (QoI).[1] Its primary mode of action is the inhibition of mitochondrial respiration in fungal cells.[2][3] It achieves this by binding to the quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1] This binding action blocks the transfer of electrons, which disrupts the production of adenosine triphosphate (ATP), the essential energy currency of the cell.[1][3] The ultimate result is the cessation of fungal growth and spore germination due to energy depletion.[4]

Q2: What are the common causes of poor efficacy of this compound?

Poor efficacy of this compound can be attributed to several factors:

  • Fungal Resistance: This is a primary cause of treatment failure.[5] Resistance often arises from specific genetic mutations in the target fungus.

  • Improper Application: Incorrect timing, dosage, or coverage during application can lead to suboptimal results.[4][6]

  • Environmental Factors: Conditions such as temperature, humidity, and rainfall can influence the stability and uptake of the compound.[4]

  • Product Formulation and Quality: The efficacy can vary based on the quality and formulation of the this compound product used.[4]

  • Incorrect Diagnosis: The targeted pathogen may not be susceptible to this compound.

Q3: How does fungal resistance to this compound develop?

Resistance to this compound and other QoI fungicides is often linked to mutations in the cytochrome b (Cytb) gene, which is the target site.[7] The most commonly cited mutation is the G143A substitution.[7][8] This single amino acid change reduces the binding affinity of this compound to the Qo site, rendering the fungicide ineffective.[7] Other less common resistance mechanisms may include the overexpression of the target enzyme or the active efflux of the fungicide from the fungal cell.

Q4: What is "cross-resistance" in the context of this compound?

Cross-resistance occurs when a fungus develops resistance to one fungicide and, as a result, also exhibits resistance to other fungicides with the same mode of action, even if it has not been exposed to them. For instance, a fungal strain with the G143A mutation conferring resistance to this compound will likely be resistant to other strobilurin fungicides like Azoxystrobin, as they share the same target site.[9]

Troubleshooting Guides

If you are experiencing poor efficacy with your this compound treatments, follow this step-by-step guide to identify the potential cause.

Step 1: Verify Experimental Parameters

Before investigating complex biological causes, ensure that your experimental setup is optimal.

  • Concentration and Dosage: Double-check your calculations and the final concentration of this compound used. Sub-lethal doses can fail to control the pathogen and may contribute to the development of resistance.[6]

  • Application Technique: Ensure thorough and uniform coverage of the treatment area. Uneven application can lead to inconsistent results.

  • Timing of Application: this compound often performs best when applied preventatively or in the very early stages of infection.[10][11] Curative activity is limited.[10]

  • Positive and Negative Controls: Always include appropriate controls in your experiment to validate your results.

Step 2: Assess for Fungal Resistance

If experimental parameters are correct, the next step is to investigate the possibility of fungal resistance.

  • Literature Review: Check for published reports of this compound resistance in the fungal species you are working with.

  • In Vitro Susceptibility Testing: Determine the half-maximal effective concentration (EC50) of this compound against your fungal isolate and compare it to known sensitive strains. A significant increase in the EC50 value is indicative of resistance.

  • Molecular Testing: If resistance is suspected, sequence the Cytb gene of your fungal isolate to screen for known resistance-conferring mutations, such as G143A.[7][8]

Step 3: Consider Environmental and Formulation Factors

  • Environmental Conditions: Review the environmental conditions during your experiment. Extreme temperatures or rainfall after application can degrade the compound or wash it away.[11] this compound is also susceptible to photoisomerization upon exposure to sunlight, which can convert the active EE-isomer into less effective forms.[12]

  • Product Quality and Storage: Ensure the this compound product is from a reputable supplier, has been stored correctly according to the manufacturer's instructions, and is within its expiration date.

Quantitative Data Summary

The following table provides a general comparison of EC50 values that might be observed for this compound-sensitive and resistant fungal strains. Note that these are example values and can vary significantly between fungal species.

Fungal Strain TypeTypical EC50 Range (µg/mL)Implication
Sensitive0.01 - 1.0Expected efficacy at recommended doses.
Resistant>10.0 (can be >100)Poor or no efficacy at standard doses.

Source: EC50 values for resistant isolates of Corynespora cassiicola have been reported to range from 81.56 to 337.71 µg/ml.[7]

Experimental Protocols

Protocol: Determination of Fungal Sensitivity to this compound (EC50 Value)

This protocol outlines a general method for determining the EC50 value of this compound against a fungal isolate using a microtiter plate-based assay.

Materials:

  • Pure culture of the fungal isolate

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth)

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile diluents (e.g., sterile water with 0.1% Tween 20)

Methodology:

  • Prepare Fungal Inoculum: Grow the fungal isolate in a liquid medium until it reaches the mid-logarithmic growth phase. Adjust the spore or mycelial fragment concentration to a standardized value (e.g., 1 x 10^5 spores/mL).

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the liquid culture medium to achieve a range of concentrations. Also, prepare a solvent control (medium with DMSO) and a negative control (medium only).

  • Assay Setup: Add 100 µL of each this compound dilution to the wells of a 96-well plate in triplicate. Then, add 100 µL of the fungal inoculum to each well.

  • Incubation: Incubate the plate at the optimal growth temperature for the fungus for a specified period (e.g., 48-72 hours), or until sufficient growth is observed in the negative control wells.

  • Data Collection: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the OD of the blank (medium only) from all other readings.

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the solvent control.

    • Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression analysis to determine the EC50 value.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

Trifloxystrobin_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane Complex_III Cytochrome bc1 Complex (Complex III) Qo_site Qo Site Cytochrome_c Cytochrome c Qo_site->Cytochrome_c Electron Transfer Inhibition INHIBITION ATP_Synthase ATP Synthase Cytochrome_c->ATP_Synthase Drives Proton Pumping ATP ATP ATP_Synthase->ATP Synthesis This compound This compound This compound->Qo_site

Caption: this compound inhibits mitochondrial respiration by blocking electron transfer at the Qo site.

Experimental Workflow: Troubleshooting this compound Efficacy

Troubleshooting_Workflow Start Poor this compound Efficacy Observed Check_Protocols Step 1: Verify Experimental Protocols (Concentration, Application, Controls) Start->Check_Protocols Protocols_OK Protocols Correct? Check_Protocols->Protocols_OK Revise_Protocols Revise and Repeat Experiment Protocols_OK->Revise_Protocols No Investigate_Resistance Step 2: Investigate Fungal Resistance Protocols_OK->Investigate_Resistance Yes Revise_Protocols->Start Resistance_Test Perform In Vitro Susceptibility Assay (EC50) and/or Molecular Testing (Cytb sequencing) Investigate_Resistance->Resistance_Test Resistance_Present Resistance Confirmed? Resistance_Test->Resistance_Present Consider_Other_Factors Step 3: Evaluate Other Factors (Environment, Formulation) Resistance_Present->Consider_Other_Factors No End_Resistant Use Alternative Compound with a Different Mode of Action Resistance_Present->End_Resistant Yes End_Other Optimize Conditions or Source New Compound and Repeat Experiment Consider_Other_Factors->End_Other

Caption: A logical workflow for troubleshooting poor efficacy of this compound treatments.

References

Factors affecting Trifloxystrobin degradation in soil and water

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of Trifloxystrobin in soil and water.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing this compound degradation in soil?

A1: The degradation of this compound in soil is a complex process influenced by both biotic and abiotic factors. The primary drivers are:

  • Microbial Activity: Aerobic microbial degradation is a major pathway for this compound breakdown. The rate of degradation is often correlated with the size and activity of the soil microbial population.[1][2]

  • Soil Properties: Organic matter and clay content significantly impact degradation. Higher organic matter and clay content can lead to increased adsorption of this compound, potentially affecting its availability for microbial degradation.[3][4][5]

  • Hydrolysis: The breakdown of the ester moiety of this compound to form its primary metabolite, this compound acid (CGA321113), is a key degradation step.[3][4][5]

  • Photolysis on Soil Surface: While photolysis is a major degradation pathway in water, its role in soil is primarily limited to the soil surface. Isomerization of the parent compound can occur on the soil surface due to sunlight.[6]

Q2: What are the main factors affecting this compound degradation in water?

A2: In aqueous environments, this compound degradation is primarily governed by abiotic factors:

  • Photolysis: Photodegradation is a rapid and significant pathway for this compound breakdown in water, with half-lives often being less than two days.[2][6] The number of sunshine hours is a key influencing factor.[1][2][7]

  • pH (Hydrolysis): this compound is more susceptible to hydrolysis under basic (alkaline) conditions. As the pH increases, the rate of hydrolysis to this compound acid increases significantly.[6][8]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[8][9]

  • Presence of Humic Acids: Humic acids in water can affect the photodegradation rate, primarily through light screening, which may slightly decrease the degradation rate.[8][9]

Q3: What is the primary degradation product of this compound and is it a concern?

A3: The primary degradation product of this compound in both soil and water is its acid metabolite, this compound acid (CGA321113).[6][10] While the parent this compound degrades relatively quickly, this compound acid is significantly more persistent in soil, with a much longer half-life.[6][10] It is also more mobile in soil and has the potential to leach into groundwater.[6][10]

Q4: How quickly does this compound typically degrade?

A4: The degradation rate of this compound, often expressed as a half-life (DT50), varies considerably depending on the environmental matrix and conditions. See the data summary tables below for specific values. In general, this compound degrades rapidly in soil (typically a few days) and even more rapidly in water due to photolysis (often less than 2 days).[4][6][7][10][11] However, its primary metabolite, this compound acid, is much more persistent.[6][10]

Troubleshooting Guides

This section addresses common issues encountered during this compound degradation experiments.

Issue 1: Slower than expected degradation of this compound in soil incubation studies.
Potential Cause Troubleshooting Step
Low microbial activity Ensure soil has not been sterilized or stored in a way that diminishes the microbial population. Use fresh, viable soil. Consider augmenting with a microbial inoculum from a similar, active soil if necessary.
Suboptimal moisture content Soil moisture affects microbial activity. Ensure the water content is appropriate for the soil type, typically between 40-60% of water holding capacity, to promote aerobic degradation.
Inappropriate temperature Microbial activity is temperature-dependent. Maintain incubation temperature within a range suitable for soil microorganisms, generally 20-30°C.[12]
High adsorption If the soil has very high organic matter or clay content, this compound may be strongly adsorbed and less available for degradation.[3][4][5] Analyze both the soil and the soil extract to account for adsorbed compound.
Anaerobic conditions This compound degradation is typically faster under aerobic conditions.[6] Ensure adequate aeration of the soil microcosms.
Issue 2: High variability in degradation rates between replicate water samples.
Potential Cause Troubleshooting Step
Inconsistent light exposure For photolysis studies, ensure all replicates receive uniform light intensity. Use a calibrated light source and a rotating sample holder if possible. Shield samples from unintended light sources.
pH fluctuations The hydrolysis rate of this compound is highly pH-dependent.[6][8] Use buffered solutions to maintain a constant pH throughout the experiment. Regularly monitor the pH of your samples.
Temperature gradients Ensure a constant and uniform temperature for all replicates. Use a temperature-controlled incubator or water bath.
Contamination Microbial contamination in sterile water experiments can introduce biotic degradation, leading to variability. Ensure all glassware and solutions are properly sterilized.
Issue 3: Poor recovery of this compound or its metabolite (this compound acid) during extraction.
Potential Cause Troubleshooting Step
Inefficient extraction solvent A mixture of methanol and water is commonly used for soil extraction.[13] For water samples, solid-phase extraction (SPE) may be necessary to concentrate the analytes.
Strong adsorption to soil matrix For soils with high organic matter or clay, consider using Accelerated Solvent Extraction (ASE) for more efficient extraction.[13][14] The addition of EDTA to the extraction solvent can also improve recovery.[13][14]
Degradation during sample processing Process samples as quickly as possible and store extracts at low temperatures (e.g., 4°C) away from light to prevent further degradation before analysis.
Improper pH of extraction solvent The extraction efficiency of the acidic metabolite can be pH-dependent. Adjusting the pH of the extraction solvent might improve its recovery.

Data Presentation

Table 1: Half-life of this compound in Soil

Soil TypeHalf-life (days)ConditionsReference
Various (8 types)< 5Field dissipation[6]
Laboratory viable soils< 3Laboratory incubation[6]
Aerobic soil1.9 - 3.0Field conditions[11]
In vitro1.8 - 2.3Darkness, two-compartment kinetics[4][5]
Field soil0.54 - 8.8Field conditions, varying sunshine[7]

Table 2: Half-life of this compound in Water

ConditionHalf-lifepHTemperatureReference
Aqueous photolysis< 2 daysNot specifiedNot specified[6]
HydrolysisYears520°C[6]
HydrolysisWeeks (10-12)720°C[6]
HydrolysisHours (24-27)920°C[6]
Photolysis13.0 hours4Not specified[8][9]
Photolysis11.9 hours7Not specified[8][9]
Photolysis4.3 hours9Not specified[8][9]
Aquatic photolysis0.7 - 1.3 daysNot specifiedSummer conditions[4][15]

Experimental Protocols

Protocol 1: Soil Degradation Study (Aerobic)
  • Soil Collection and Preparation:

    • Collect fresh topsoil (0-15 cm depth) from the desired location.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large organic debris.

    • Determine the soil's physicochemical properties (pH, organic matter content, texture, water holding capacity).

  • Experimental Setup:

    • Weigh a known amount of soil (e.g., 50 g) into individual microcosms (e.g., glass flasks).

    • Adjust the soil moisture to 50-60% of its maximum water holding capacity with deionized water.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Spike the soil samples with the this compound stock solution to achieve the desired concentration. Allow the solvent to evaporate in a fume hood.

    • Cover the microcosms with a gas-permeable material to allow for air exchange while minimizing water loss.

    • Incubate the samples in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Extraction:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), destructively sample triplicate microcosms.

    • Extract this compound and its metabolite, this compound acid, from the soil using an appropriate method such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure or Accelerated Solvent Extraction (ASE).[11] A common extraction solvent is a mixture of acetonitrile or methanol and water.

  • Analysis:

    • Analyze the extracts using High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) for accurate quantification of this compound and this compound acid.[11][13][14]

  • Data Analysis:

    • Calculate the concentration of this compound at each time point.

    • Determine the degradation kinetics and half-life (DT50) by fitting the data to a suitable model (e.g., single first-order kinetics).[16][17]

Protocol 2: Water Photodegradation Study
  • Solution Preparation:

    • Prepare buffered aqueous solutions at the desired pH values (e.g., 4, 7, and 9).[8]

    • Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).

    • Spike the buffered solutions with the this compound stock solution to achieve the desired concentration. The final concentration of the organic solvent should be minimal (e.g., <1%).

  • Experimental Setup:

    • Transfer the spiked solutions into quartz tubes to allow for UV light penetration.

    • Place the tubes in a photolysis reactor equipped with a light source that simulates sunlight (e.g., a xenon arc lamp).

    • Maintain a constant temperature using a cooling system.

    • Include dark controls by wrapping identical tubes in aluminum foil to assess hydrolysis in the absence of light.

  • Sampling and Analysis:

    • At specified time intervals, collect samples from the tubes.

    • Directly analyze the samples or after appropriate dilution using HPLC-UV or HPLC-MS/MS.

  • Data Analysis:

    • Quantify the concentration of this compound at each time point for both light-exposed and dark control samples.

    • Calculate the photodegradation rate constant and half-life, correcting for any degradation observed in the dark controls.

Mandatory Visualization

Trifloxystrobin_Degradation_Factors cluster_soil In Soil cluster_soil_factors Influencing Factors cluster_water In Water cluster_water_factors Influencing Factors Trifloxystrobin_Soil This compound Metabolite_Soil This compound Acid (CGA321113) (More Persistent & Mobile) Trifloxystrobin_Soil->Metabolite_Soil Hydrolysis & Microbial Action Mineralization Mineralization (CO2) Metabolite_Soil->Mineralization Slow Microbial Degradation Microbes Microbial Population Microbes->Trifloxystrobin_Soil OM_Clay Organic Matter & Clay OM_Clay->Trifloxystrobin_Soil Adsorption Moisture Moisture Moisture->Microbes Temperature_Soil Temperature Temperature_Soil->Microbes Aeration Aeration Aeration->Microbes Trifloxystrobin_Water This compound Metabolite_Water This compound Acid (CGA321113) Trifloxystrobin_Water->Metabolite_Water Hydrolysis Photoproducts Photodegradation Products Trifloxystrobin_Water->Photoproducts Photolysis Sunlight Sunlight (UV) Sunlight->Trifloxystrobin_Water pH_Water pH (Alkalinity) pH_Water->Trifloxystrobin_Water Temperature_Water Temperature Temperature_Water->Trifloxystrobin_Water Humic_Acid Humic Acids Humic_Acid->Sunlight Light Screening

Caption: Factors influencing this compound degradation in soil and water.

Experimental_Workflow_Soil A 1. Soil Collection & Preparation (Sieving, Characterization) B 2. Microcosm Setup (Weighing, Moisture Adjustment) A->B C 3. This compound Spiking B->C D 4. Incubation (Dark, Constant Temperature) C->D E 5. Time-course Sampling D->E F 6. Sample Extraction (QuEChERS or ASE) E->F G 7. HPLC-MS/MS Analysis F->G H 8. Data Analysis (Kinetics, DT50 Calculation) G->H

Caption: Experimental workflow for a soil degradation study.

References

Technical Support Center: Enhancing the Systemic Uptake of Trifloxystrobin in Crops

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trifloxystrobin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the systemic uptake of this compound in your crop experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, providing potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
Poor efficacy against target pathogen (e.g., powdery mildew) 1. Fungicide Resistance: The target pathogen population may have developed resistance to QoI fungicides.[1] 2. Suboptimal Application Timing: Application was not performed preventatively or at the first sign of disease. 3. Inadequate Spray Coverage: The application method did not ensure thorough coverage of all plant surfaces. 4. Environmental Factors: High temperatures and humidity can favor rapid disease development, overwhelming the fungicide's efficacy.[2] 5. Incorrect pH of Spray Solution: this compound is more susceptible to hydrolysis under alkaline conditions (pH > 7).[3][4][5]1. Resistance Testing: Conduct a fungicide resistance assay to determine the sensitivity of the pathogen population. If resistance is confirmed, consider using a fungicide with a different mode of action. 2. Optimize Application Timing: Review disease scouting records and apply this compound preventatively, especially during conditions favorable for disease development. 3. Improve Spray Technique: Ensure proper nozzle selection and calibration to achieve uniform and thorough coverage of the crop canopy.[6] 4. Integrated Pest Management (IPM): Combine fungicide applications with cultural practices that reduce disease pressure, such as improving air circulation and managing humidity.[2] 5. Adjust Spray Solution pH: Test the pH of the spray solution and, if necessary, use a buffering agent to maintain a slightly acidic to neutral pH (ideally between 5 and 7).[4][5]
Low systemic uptake of this compound in plant tissues 1. Inadequate Formulation: The formulation used may not be optimized for foliar penetration. 2. Absence or Inappropriate Adjuvant: Lack of a suitable adjuvant can limit the spreading, sticking, and penetration of the active ingredient.[6][7][8] 3. Environmental Conditions at Application: Low humidity and high temperatures can cause rapid droplet evaporation, reducing the time for foliar absorption. 4. Poor Rainfastness: Rainfall shortly after application can wash off the product before it is adequately absorbed.1. Evaluate Different Formulations: If possible, test different this compound formulations (e.g., SC, WG, EC) to determine which provides the best uptake in your experimental system.[9] 2. Incorporate Adjuvants: Add a suitable non-ionic surfactant (NIS) or organosilicone surfactant to the spray solution to enhance wetting, spreading, and uptake.[5][7][10] Organosilicone surfactants are known for their "super-spreading" properties.[7] 3. Optimize Application Conditions: Apply this compound during periods of higher humidity and moderate temperatures (e.g., early morning or late evening) to prolong droplet drying time. 4. Consider Rainfastness: Check weather forecasts and allow for a sufficient drying period after application. The use of certain adjuvants can also improve rainfastness.[3]
Crystallization of this compound in the spray tank or on leaf surfaces 1. Incompatible Tank Mix: Mixing this compound with certain other pesticides or adjuvants can lead to physical incompatibility. 2. Poor Formulation Stability: The formulation itself may be prone to crystallization, especially under fluctuating storage temperatures.[11] 3. Incorrect Mixing Order: Adding components to the spray tank in the wrong sequence can cause compatibility issues.1. Conduct a Jar Test: Before tank mixing, perform a jar test to check for physical compatibility between all components of the spray mixture. 2. Proper Storage: Store this compound formulations according to the manufacturer's instructions to avoid extreme temperature fluctuations. 3. Follow Correct Mixing Order: Generally, fill the tank with half the required water, begin agitation, add water-dispersible granules (WG), then suspension concentrates (SC), followed by emulsifiable concentrates (EC), and finally adjuvants. Always consult the product labels for specific mixing instructions.
Inconsistent results between experiments 1. Variability in Application: Inconsistent application techniques can lead to different levels of plant uptake and efficacy. 2. Environmental Fluctuations: Changes in temperature, humidity, and light intensity between experiments can affect both the plant's physiology and the fungicide's performance. 3. Plant Growth Stage: The age and developmental stage of the crop can influence its susceptibility to pathogens and its ability to absorb the fungicide.1. Standardize Application Protocol: Develop and adhere to a strict protocol for all applications, including spray volume, pressure, and nozzle type. 2. Control Environmental Conditions: In greenhouse or lab settings, carefully monitor and control environmental parameters. For field trials, record weather data to help explain variability. 3. Use Plants at a Consistent Growth Stage: Select plants at a uniform developmental stage for your experiments to minimize biological variability.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of systemic movement for this compound in plants?

This compound exhibits excellent translaminar movement, meaning it penetrates the leaf surface and moves from the upper to the lower side. It also possesses vapor phase activity, allowing it to redistribute over the plant surface, which enhances coverage, especially in dense canopies.[12]

2. How does pH affect the stability and uptake of this compound?

This compound is more susceptible to hydrolytic degradation under alkaline (basic) conditions.[3] For optimal stability in the spray tank and to enhance foliar uptake, it is recommended to maintain the spray solution at a slightly acidic to neutral pH (pH 5-7).[4][5]

3. What type of adjuvant is most effective for enhancing the systemic uptake of this compound?

Both non-ionic surfactants (NIS) and organosilicone surfactants can improve the uptake of this compound.[5][7][10] Organosilicone surfactants are particularly effective at reducing surface tension and promoting rapid spreading, which can lead to faster absorption.[7] The choice of adjuvant may also depend on the specific crop and environmental conditions.

4. What is the primary metabolite of this compound in plants, and is it active?

The primary metabolite of this compound in plants is its carboxylic acid derivative, CGA321113. This metabolite is generally considered to be inactive as a fungicide.[12][13]

5. How can I quantify the amount of this compound taken up by the plant?

The concentration of this compound and its metabolite CGA321113 in plant tissues can be quantified using analytical techniques such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD).[13][14] This requires extraction of the compounds from the plant material, followed by cleanup and analysis.

Data on this compound Uptake and Efficacy

The following tables summarize quantitative data related to the performance of this compound.

Table 1: Effect of Adjuvants on Fungicide Performance (General)

Adjuvant TypeEffect on Spray DropletImpact on UptakeReference
Non-ionic Surfactant (NIS) Reduces surface tension, increases spreading and wetting.Enhances potential for pesticide uptake by increasing surface area contact.[15][10][15]
Organosilicone Surfactant Dramatically reduces surface tension, leading to rapid spreading ("super-spreading").Can enhance the speed and volume of uptake, improving rainfastness.[5][5][7]
Oil-based Adjuvants Can increase the adherence of the spray mixture to the target and promote better spreading.May improve absorption, with studies on azoxystrobin showing significant uptake within 2 hours.[16][16]

Table 2: Dissipation of this compound in Different Matrices

Crop/MatrixHalf-life (days)Location/ConditionsReference
Wheat Leaves 2.51 - 2.80Field study[17]
Tomato 2.9 - 5.4Field study[18]
Soil 1.9 - 3.0Field study[18]
Aqueous Solution (pH 9) Accelerated hydrolysisLab study[3]
Aqueous Solution (Photolysis) 4.3 - 13.0 hoursLab study[13]

Experimental Protocols

Protocol 1: Quantification of this compound and its Metabolite (CGA321113) in Plant Tissue using HPLC-MS/MS

  • Sample Preparation:

    • Homogenize a known weight of fresh or frozen plant tissue.

    • Extract the homogenized sample with a mixture of acetonitrile and water (e.g., 4:1 v/v) by shaking or blending.[13]

    • Centrifuge the extract and collect the supernatant.

  • Sample Cleanup (QuEChERS method is common):

    • To the supernatant, add magnesium sulfate and sodium chloride to induce phase separation.

    • Vortex and centrifuge.

    • Take an aliquot of the upper acetonitrile layer and transfer it to a clean tube containing a cleanup sorbent (e.g., PSA and C18).

    • Vortex and centrifuge.

  • Analysis:

    • Filter the cleaned extract through a 0.22 µm filter.

    • Analyze the sample using a reverse-phase HPLC system coupled with a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI+) mode.[13]

    • Quantify this compound and CGA321113 based on a calibration curve prepared using certified reference standards.

Protocol 2: Assessment of Translaminar Movement of this compound

  • Plant Preparation: Grow healthy plants of the desired species to a suitable growth stage.

  • Application:

    • Using a microsyringe, apply a small, known volume of this compound solution (with or without adjuvant) to a specific spot on the adaxial (upper) surface of a leaf. Avoid runoff.

    • Cover the application spot with a small glass coverslip to prevent evaporation.

  • Incubation: Incubate the plants under controlled environmental conditions for a specific period (e.g., 24, 48, 72 hours).

  • Sampling:

    • At each time point, excise leaf discs from the treated area.

    • Carefully wash the surface of the leaf discs with a suitable solvent (e.g., methanol:water) to remove any unabsorbed residue.

    • Excise a corresponding leaf disc from the abaxial (lower) surface directly beneath the application site.

  • Analysis:

    • Extract this compound from both the adaxial and abaxial leaf discs separately using the method described in Protocol 1.

    • Quantify the amount of this compound in each disc. The presence of this compound in the abaxial disc confirms translaminar movement.

Visualizations

Trifloxystrobin_Mode_of_Action cluster_plant Plant Leaf cluster_fungus Fungal Pathogen Leaf_Surface Leaf Surface Cuticle Cuticle Leaf_Surface->Cuticle Penetration Plant_Cell Plant Cell Cuticle->Plant_Cell Translaminar Movement Fungal_Cell_Wall Fungal Cell Wall Plant_Cell->Fungal_Cell_Wall Contact with Pathogen Mitochondrion Mitochondrion Fungal_Cell_Wall->Mitochondrion Complex_III Cytochrome bc1 (Complex III) Mitochondrion->Complex_III ATP_Production ATP Production Complex_III->ATP_Production Inhibits Electron Transfer Spore_Germination Spore Germination & Mycelial Growth ATP_Production->Spore_Germination Energy Depletion Trifloxystrobin_Application This compound Application Trifloxystrobin_Application->Leaf_Surface Foliar Spray

Caption: Mode of action of this compound from application to inhibition of fungal respiration.

Troubleshooting_Workflow Start Experiment Shows Poor Efficacy Check_Application Review Application Protocol: - Correct Rate? - Thorough Coverage? - Optimal Timing? Start->Check_Application Check_Environment Assess Environmental Conditions: - Favorable for Disease? - Suboptimal for Uptake? Check_Application->Check_Environment Yes Optimize_Application Revise Application Protocol Check_Application->Optimize_Application No Check_Formulation Examine Spray Mixture: - Correct pH (5-7)? - Compatible Tank Mix? - Appropriate Adjuvant Used? Check_Environment->Check_Formulation Yes Adjust_Environment Modify Environmental Controls or Application Timing Check_Environment->Adjust_Environment No Check_Resistance Investigate Pathogen Resistance: - History of QoI Use? - Known Resistance in Region? Check_Formulation->Check_Resistance Yes Modify_Formulation Adjust pH, Use Jar Test, Incorporate Suitable Adjuvant Check_Formulation->Modify_Formulation No Resistance_Test Conduct Fungicide Resistance Assay Check_Resistance->Resistance_Test Yes Re-evaluate Re-run Experiment and Evaluate Efficacy Check_Resistance->Re-evaluate No Optimize_Application->Re-evaluate Adjust_Environment->Re-evaluate Modify_Formulation->Re-evaluate Alternative_Fungicide Select Fungicide with Different Mode of Action Resistance_Test->Alternative_Fungicide

Caption: A logical workflow for troubleshooting poor efficacy of this compound.

References

Addressing analytical challenges in Trifloxystrobin metabolite detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of Trifloxystrobin and its primary metabolite, this compound acid (CGA321113).

Troubleshooting Guide

This guide addresses common analytical challenges encountered during the detection of this compound and its metabolites.

Problem Potential Cause Recommended Solution
Low or No Analyte Signal Inefficient extraction of this compound or this compound acid from the sample matrix.Optimize the extraction solvent. Acetonitrile with 1% acetic acid has been shown to be effective for coffee samples. For soil samples, adjusting the methanol-to-water ratio in the extraction solvent can improve recovery.[1][2][3] Consider using an accelerated solvent extraction (ASE) system for more exhaustive extraction from complex matrices like soil.[1][2]
Ion suppression or enhancement due to matrix effects.[4][5][6][7]Utilize matrix-matched calibration curves to compensate for signal suppression or enhancement.[8][9][10] Dilute the sample extract to reduce the concentration of co-eluting matrix components. Employ cleanup steps like dispersive solid-phase extraction (d-SPE) with sorbents such as PSA and GCB to remove interfering compounds.[11][12]
Suboptimal mass spectrometry (MS) settings.Regularly tune and calibrate the mass spectrometer to ensure optimal performance.[13] Adjust MS parameters such as capillary voltage, drying gas flow rate, and atomizing gas flow rate to maximize the signal for both this compound and this compound acid.[14]
Poor Peak Shape (Tailing or Fronting) Active sites on the analytical column or in the LC system.Use a column with end-capping to minimize interactions with silanol groups. Add a small amount of a weak acid, like formic acid (e.g., 0.1%), to the mobile phase to improve the peak shape of acidic analytes like this compound acid.[8][14]
Incompatible injection solvent with the mobile phase.Ensure the final extract is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.
Inconsistent Recoveries Variability in sample preparation.Ensure thorough homogenization of the sample before extraction. Precisely control the volumes of solvents and reagents used in the QuEChERS method.[12][15][16] Use of an internal standard, such as deuterated (E,E)-trifloxystrobin, can help correct for variations during sample preparation and analysis.[1][2]
Degradation of analytes during sample storage or processing.Store samples at -20°C or lower to ensure the stability of this compound and its metabolites.[17] Process samples promptly after collection.
High Background Noise Contamination from solvents, reagents, or sample containers.Use high-purity solvents and reagents (e.g., LC-MS grade). Thoroughly clean all glassware and use disposable plasticware when possible. Check for and eliminate leaks in the LC-MS system.[18]
Carryover from previous injections.Implement a robust column washing step between injections, using a strong solvent to elute any retained compounds. Inject a blank solvent after a high-concentration sample to check for carryover.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolite of this compound I should be looking for?

A1: The primary and most significant metabolite of this compound is this compound acid, also known by its code CGA321113.[19][20] In many matrices, particularly in soil and animal-derived foods, the concentration of this compound acid can be higher than the parent compound.[19] Therefore, it is crucial to include CGA321113 in your analytical method.

Q2: What is the recommended analytical technique for the simultaneous detection of this compound and this compound acid?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique.[19][21][22] It offers high selectivity and sensitivity, which are necessary for detecting these compounds at low residue levels in complex matrices. Ultra-High-Performance Liquid Chromatography (UHPLC) can be used to achieve faster analysis times.[8]

Q3: What are the typical sample preparation methods for analyzing this compound and its metabolites?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective sample preparation technique for a variety of matrices, including fruits, vegetables, and soil.[11][12][16][19][22] The general steps involve an extraction with acetonitrile, followed by a partitioning step using salts (e.g., magnesium sulfate, sodium chloride), and a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) and graphitized carbon black (GCB).[11][12]

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects are a common challenge in LC-MS/MS analysis.[4][5][6][7] To mitigate them, you can:

  • Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples.[8][9][10]

  • Perform Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components.

  • Optimize Cleanup: Employing appropriate d-SPE sorbents can effectively remove interfering substances. For example, PSA removes organic acids, sugars, and fatty acids, while GCB is effective for removing pigments and sterols.[11][12]

  • Use an Internal Standard: A stable isotope-labeled internal standard that behaves similarly to the analyte can help to compensate for matrix-induced signal variations.[1][2]

Q5: What are the typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) values I can expect to achieve?

A5: The achievable LOD and LOQ will depend on the matrix, instrumentation, and method used. However, reported values can serve as a benchmark. For example, in tomatoes and soil, LODs of 0.0005 mg/kg for this compound and 0.001 mg/kg for this compound acid have been reported.[19][23][24] In animal-derived foods like milk, eggs, and pork, an LOQ of 1 ng/g (0.001 mg/kg) has been achieved for both compounds.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies for easy comparison.

Table 1: Method Performance for this compound and this compound Acid (CGA321113) Detection

MatrixAnalytical MethodAnalyteLOD (mg/kg)LOQ (mg/kg)Average Recovery (%)RSD (%)Reference
Tomato & SoilHPLC-MS/MSThis compound0.0005-73-99<15[19][23][24]
This compound acid0.001-75-109<15[19][23][24]
Milk, Eggs, PorkLC-MS/MSThis compound-0.00181-1003-10
This compound acid-0.00176-962-13
CoffeeLC-MSThis compound-0.0183.2-106.71.3-6.2[3]
This compound acid-0.0171.5-106.01.0-6.1[3]
Fruits & VegetablesUHPLC-MS/MSThis compound0.0002-0.0020.0005-0.00771.7-116.41.4-20[8]
This compound acid0.0002-0.0020.0005-0.00771.7-116.41.4-20[8]

Experimental Protocols

Detailed Methodology: QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is a generalized procedure based on common practices for this compound and this compound acid analysis.[11][12][16][22]

  • Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile (and an internal standard if used).

    • For acidic analytes like this compound acid, using acidified acetonitrile (e.g., with 1% acetic acid) can improve extraction efficiency.[3]

    • Shake vigorously for 1 minute.

    • Add a salt mixture, commonly containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Shake vigorously again for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 1-6 mL) to a 15 mL centrifuge tube containing a d-SPE cleanup mixture.

    • A common d-SPE mixture for this analysis includes 150 mg of anhydrous MgSO₄, 50 mg of primary secondary amine (PSA), and 50 mg of C18 sorbent. For highly pigmented samples, 7.5-50 mg of graphitized carbon black (GCB) may be added.

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge at high speed for 5 minutes.

    • Take an aliquot of the supernatant, filter it through a 0.22 µm filter, and it is ready for LC-MS/MS analysis.

Visualizations

Trifloxystrobin_Degradation_Pathway This compound This compound (C20H19F3N2O4) Metabolite This compound Acid (CGA321113) (C19H17F3N2O4) This compound->Metabolite Hydrolysis of methyl ester group

Caption: Degradation pathway of this compound to its acid metabolite.

Analytical_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Acetonitrile + Salts Centrifugation1 Centrifugation1 Extraction->Centrifugation1 Acetonitrile + Salts Cleanup Cleanup Centrifugation1->Cleanup Supernatant Centrifugation2 Centrifugation2 Cleanup->Centrifugation2 d-SPE sorbents (PSA, C18, GCB) LC_MSMS LC-MS/MS Analysis (ESI+, MRM mode) Centrifugation2->LC_MSMS Filtered Supernatant Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: A typical analytical workflow for this compound metabolite detection.

References

Technical Support Center: Optimizing Trifloxystrobin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Trifloxystrobin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the extraction of this compound from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from complex matrices?

A1: The most prevalent and effective methods for this compound extraction are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol and Solid-Phase Extraction (SPE). QuEChERS is widely used for food matrices like fruits and vegetables due to its simplicity and high throughput.[1][2][3] SPE is a versatile technique applied to various matrices, including water and soil, offering excellent cleanup and concentration of the analyte.[4][5]

Q2: I am observing low recovery of this compound. What are the potential causes and solutions?

A2: Low recovery can stem from several factors:

  • Incomplete Extraction: Ensure the sample is thoroughly homogenized and that the solvent has sufficient contact time with the sample. For the QuEChERS method, vigorous shaking is crucial.[6]

  • Inappropriate Solvent Choice: Acetonitrile is a common and effective extraction solvent for this compound in many matrices.[7][8] For certain matrices, acidification of the acetonitrile (e.g., with 1% acetic acid or formic acid) can improve extraction efficiency.[2][9]

  • Analyte Loss During Cleanup: The choice of cleanup sorbent in both QuEChERS (d-SPE) and SPE is critical. For example, Graphitized Carbon Black (GCB) can sometimes lead to the loss of planar pesticides, so its amount should be optimized or alternative sorbents like PSA and C18 should be considered.[2][9]

  • pH of the Extraction Solvent: this compound is more stable under neutral to weakly acidic conditions. Under alkaline conditions, it can hydrolyze to its acid metabolite, which might not be the target analyte, thus reducing the recovery of the parent compound.[8]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis.[10][11] To mitigate them:

  • Effective Sample Cleanup: Utilize appropriate d-SPE sorbents in your QuEChERS protocol (e.g., PSA to remove organic acids and sugars, C18 to remove nonpolar interferences like fats) or optimize your SPE wash and elution steps.[12]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This helps to compensate for signal suppression or enhancement caused by co-eluting matrix components.[2][10]

  • Dilution of the Final Extract: If the concentration of this compound is sufficiently high, diluting the final extract can reduce the concentration of matrix components, thereby minimizing their effect on ionization.

  • Use of an Internal Standard: A stable isotope-labeled internal standard for this compound can help to correct for matrix effects and variations in instrument response.[13]

Troubleshooting Guides

Troubleshooting Low Recovery in QuEChERS Extraction of this compound from Fruits and Vegetables
Symptom Possible Cause Recommended Solution
Low recovery of this compoundIncomplete initial extraction.Ensure thorough homogenization of the sample. Increase shaking time or intensity during the acetonitrile extraction step.
Suboptimal pH of the extraction solvent.Consider using acidified acetonitrile (e.g., with 1% acetic acid) to improve the stability and extraction of this compound.[8]
Analyte loss during dispersive SPE (d-SPE) cleanup.Optimize the type and amount of d-SPE sorbents. For fatty matrices, C18 is crucial. For pigmented samples, GCB can be used, but its amount should be minimized to prevent loss of this compound. A combination of PSA and C18 is often effective.[2][9]
Strong "salting-out" effect leading to analyte precipitation.Ensure the correct type and amount of salts are used for the partitioning step. The addition of salts like MgSO4 and NaCl should be done after the initial solvent extraction.
Troubleshooting for Solid-Phase Extraction (SPE) of this compound from Water and Soil

| Symptom | Possible Cause | Recommended Solution | | :--- | :--- | | Breakthrough of this compound during sample loading. | Inappropriate SPE sorbent. | For water samples, polymeric reversed-phase sorbents like Oasis HLB or Bond Elut PPL are effective for retaining a broad range of pesticides, including this compound.[14] For soil extracts, C18 cartridges are commonly used.[13] | | | Sample loading flow rate is too high. | Optimize the flow rate during sample loading to ensure adequate interaction between the analyte and the sorbent. | | | Insufficient sorbent mass for the sample volume. | Ensure the sorbent mass in the SPE cartridge is sufficient for the volume of the sample being processed. | | Low recovery during elution. | Inappropriate elution solvent. | Ensure the elution solvent is strong enough to desorb this compound from the sorbent. Acetonitrile is a commonly used and effective elution solvent. | | | Insufficient volume of elution solvent. | Increase the volume of the elution solvent or perform multiple smaller elutions and combine the fractions. | | Co-elution of interferences. | Inadequate washing of the SPE cartridge. | Introduce or optimize a washing step after sample loading and before elution. The wash solvent should be strong enough to remove interferences but weak enough to not elute the this compound. A mixture of water and a small percentage of organic solvent is often used. |

Quantitative Data Summary

Performance of QuEChERS Method for this compound in Various Matrices
Matrix Extraction Solvent Cleanup Sorbents Average Recovery (%) RSD (%) LOD (mg/kg) LOQ (mg/kg) Reference
StrawberryAcetonitrileNot specified--0.00010.0003[1]
TomatoAcetonitrileC1873-99<150.0005-[9][15]
SoilAcetonitrileC1873-99<150.0005-[9][15]
CucumberAcetonitrile with 2% Acetic AcidPSA, GCB, MgSO470-120<15--[2]
AppleAcetonitriled-SPE----[3]
Performance of SPE Method for this compound in Various Matrices
Matrix SPE Sorbent Elution Solvent Average Recovery (%) LOD LOQ (mg/kg) Reference
Plant materialsC18Acetonitrile70-110-0.01
Rice and SoilQuEChERS-based SPE-74.2-107.40.22 µg/kg-[4]
WaterPolymeric Reversed-PhaseEthyl Acetate>60-6-100 ng/L[14]
GherkinQuEChERS-based SPE--0.015 µg/mL-[4]

Experimental Protocols

Detailed QuEChERS Protocol for Fruits and Vegetables

This protocol is a generalized version based on common practices.[1][6]

  • Sample Homogenization: Weigh 10-15 g of the homogenized fruit or vegetable sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile (or acetonitrile with 1% acetic acid).

    • Add any internal standards at this stage.

    • Shake vigorously for 1 minute.

  • Partitioning:

    • Add a salt mixture, typically 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately shake for 1 minute to prevent the formation of salt clumps.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL centrifuge tube containing the d-SPE sorbents. A common combination is 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm filter.

    • The extract is now ready for LC-MS/MS analysis. It may be diluted with mobile phase if necessary.

Detailed Solid-Phase Extraction (SPE) Protocol for Water Samples

This protocol is a generalized procedure for the extraction of pesticides from water.[5][14]

  • Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., 500 mg) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass the water sample (e.g., 250 mL, pH adjusted if necessary) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing:

    • After loading the entire sample, wash the cartridge with a small volume of reagent water (e.g., 5 mL) to remove hydrophilic interferences.

  • Cartridge Drying:

    • Dry the cartridge by drawing a vacuum or passing nitrogen through it for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the retained analytes by passing a small volume of an appropriate organic solvent (e.g., 2 x 4 mL of ethyl acetate or acetonitrile) through the cartridge.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase) for LC-MS/MS analysis.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_partitioning Partitioning cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenize 1. Homogenize Sample AddSolvent 2. Add Acetonitrile Homogenize->AddSolvent Shake1 3. Shake Vigorously AddSolvent->Shake1 AddSalts 4. Add QuEChERS Salts Shake1->AddSalts Shake2 5. Shake and Centrifuge AddSalts->Shake2 TransferSupernatant 6. Transfer Supernatant Shake2->TransferSupernatant AddSorbents 7. Add d-SPE Sorbents TransferSupernatant->AddSorbents VortexCentrifuge 8. Vortex and Centrifuge AddSorbents->VortexCentrifuge Filter 9. Filter VortexCentrifuge->Filter LCMS 10. LC-MS/MS Analysis Filter->LCMS

Caption: A typical workflow for the QuEChERS extraction method.

SPE_Workflow Condition 1. Condition SPE Cartridge Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge Load->Wash Dry 4. Dry Cartridge Wash->Dry Elute 5. Elute this compound Dry->Elute Concentrate 6. Concentrate Eluate Elute->Concentrate Analyze 7. LC-MS/MS Analysis Concentrate->Analyze

Caption: A standard workflow for Solid-Phase Extraction (SPE).

Troubleshooting_Matrix_Effects Start Problem: Inaccurate Quantification (Suspected Matrix Effects) Cleanup Optimize Sample Cleanup? (e.g., different d-SPE/SPE sorbents) Start->Cleanup Dilution Dilute Final Extract? Cleanup->Dilution Still inaccurate Result Accurate Quantification Cleanup->Result Accurate MM Use Matrix-Matched Calibration? Dilution->MM Still inaccurate Dilution->Result Accurate IS Use Isotope-Labeled Internal Standard? MM->IS Still inaccurate MM->Result Accurate IS->Result Accurate

Caption: A decision tree for troubleshooting matrix effects.

References

Technical Support Center: Mitigating the Environmental Impact of Trifloxystrobin in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the environmental footprint of Trifloxystrobin application in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with this compound use in a laboratory setting?

A1: The primary environmental concerns when using this compound in a laboratory setting are its potential for off-site transport and its toxicity to non-target organisms, particularly aquatic life. This compound is highly toxic to fish and aquatic invertebrates.[1] While it degrades relatively quickly in soil and water, its main metabolite, this compound acid (CGA321113), is more persistent and mobile, posing a risk of leaching into groundwater.[2] Therefore, proper handling and disposal are critical to prevent contamination of aquatic ecosystems.

Q2: How can I reduce the risk of water contamination during my experiments?

A2: To minimize water contamination, it is crucial to avoid direct application to water bodies unless it is a specific requirement of the experimental design (e.g., aquatic mesocosm studies). When preparing solutions, mix only the required amount to prevent excess waste.[3] All waste containing this compound, including unused solutions and contaminated labware, should be disposed of as hazardous waste according to institutional guidelines. Employing a closed system for experiments involving aquatic organisms can also prevent accidental release.

Q3: Is the primary metabolite of this compound, CGA321113, a significant environmental risk?

A3: Yes, the acid metabolite CGA321113 is a key consideration. While this compound itself degrades rapidly, CGA321113 is more persistent in soil and has a higher potential to leach into groundwater due to its weaker adsorption to soil particles.[2] Although it is generally less toxic to aquatic organisms than the parent compound, its persistence necessitates long-term monitoring in environmental fate studies.[4]

Q4: What are the key factors influencing the degradation of this compound in soil and water?

A4: The degradation of this compound is influenced by several factors. In soil, microbial activity is a primary driver of degradation.[2] In aqueous environments, photolysis (breakdown by sunlight) is a major degradation pathway.[5] The pH of the water also plays a role, with hydrolysis being more significant under alkaline conditions.

Troubleshooting Guides

Problem 1: Unexpected toxicity observed in non-target aquatic organisms in a mesocosm study.

  • Possible Cause 1: Incorrect dosage calculation.

    • Solution: Double-check all calculations for the preparation of your stock and working solutions. Ensure accurate measurement of the compound and the volume of the mesocosm.

  • Possible Cause 2: Presence of more toxic isomers.

    • Solution: this compound has four geometric isomers, with the (E,E)-isomer being the most biologically active against fungi.[1] However, exposure to sunlight can cause photoisomerization to other, potentially more toxic, forms to certain non-target organisms.[1] Consider conducting analytical verification of the isomer composition in your test water.

  • Possible Cause 3: Synergistic effects with other experimental variables.

    • Solution: Review the experimental setup for any other potential stressors (e.g., temperature fluctuations, presence of other chemicals) that could be interacting with this compound to increase toxicity.

  • Possible Cause 4: Contamination of control groups.

    • Solution: Ensure strict separation of control and treatment groups, including dedicated equipment for each, to prevent cross-contamination. Analytical confirmation of the absence of this compound in control mesocosms is recommended.

Problem 2: Inconsistent results in soil degradation studies.

  • Possible Cause 1: Variability in soil composition.

    • Solution: The organic matter and clay content of soil significantly affect the adsorption and degradation of this compound.[6] Ensure that the soil used in replicate experiments is homogenous. Characterize the soil properties (e.g., organic carbon content, pH, texture) for each batch.

  • Possible Cause 2: Fluctuations in environmental conditions.

    • Solution: Temperature, moisture, and light exposure can all influence the degradation rate. Maintain consistent conditions across all experimental units. For photolysis studies, ensure uniform light intensity.

  • Possible Cause 3: Non-uniform application of this compound.

    • Solution: Develop a standardized protocol for applying the this compound solution to the soil surface to ensure even distribution.

Problem 3: Suspected leaching of this compound or its metabolites beyond the intended experimental zone.

  • Possible Cause 1: Inappropriate soil type for the experiment.

    • Solution: this compound's primary metabolite, CGA321113, is known to be a potential leacher.[2] If the goal is to contain the compound, use a soil with a higher organic matter and clay content to increase adsorption.

  • Possible Cause 2: Excessive "rainfall" or irrigation in column studies.

    • Solution: Carefully control the volume and frequency of simulated rainfall to mimic realistic environmental conditions and avoid oversaturation, which can accelerate leaching.

  • Possible Cause 3: Preferential flow paths in soil columns.

    • Solution: Ensure uniform packing of soil in columns to avoid the formation of channels that allow for rapid, non-uniform movement of water and dissolved substances.

Quantitative Data Summary

Table 1: Environmental Fate Properties of this compound and CGA321113

PropertyThis compoundCGA321113 (Metabolite)Reference
Soil Half-life (aerobic) < 5 days~100 days[2]
Water Half-life (photolysis) < 2 daysMore persistent[2]
Log Kow 4.5Lower[3]
Leaching Potential LowHigh[2]

Table 2: Aquatic Ecotoxicity of this compound and CGA321113

OrganismEndpointThis compound (µg/L)CGA321113 (µg/L)Reference
Fish (Freshwater) Acute LC507.15> 53,000[4]
Chronic NOEC2.763,200[4]
Aquatic Invertebrates (Freshwater) Acute EC504.3> 47,650[4]
Chronic NOEC4.3177,100[4]
Algae (Freshwater) Acute EC503915,700[4]

Experimental Protocols

1. Protocol for Soil Column Leaching Study

This protocol is adapted from the OECD 312 guideline to assess the leaching potential of this compound and its metabolite CGA321113.

  • Objective: To determine the mobility of this compound and its degradation products in a soil column under controlled laboratory conditions.

  • Materials:

    • Glass columns (e.g., 30 cm length, 5 cm diameter)

    • Representative soil, air-dried and sieved (<2 mm)

    • Artificial rain solution (e.g., 0.01 M CaCl2)

    • This compound analytical standard

    • Radiolabeled 14C-Trifloxystrobin (optional, for metabolite tracking)

    • Analytical equipment (e.g., LC-MS/MS)

  • Methodology:

    • Pack the soil uniformly into the columns to a height of approximately 30 cm.

    • Saturate the columns with the artificial rain solution and allow them to drain until a steady state is reached.

    • Apply a known concentration of this compound solution to the surface of the soil columns.

    • Apply artificial rain to the top of the columns at a constant rate for a defined period (e.g., 48 hours).

    • Collect the leachate in fractions at regular intervals.

    • At the end of the experiment, carefully excavate the soil column and section it into segments (e.g., every 5 cm).

    • Extract this compound and its metabolites from each soil segment and leachate fraction using an appropriate solvent (e.g., acetonitrile/water).

    • Analyze the extracts using LC-MS/MS to quantify the concentration of the parent compound and its metabolites.

    • Calculate the mass balance to account for the applied substance.

2. Protocol for Aquatic Mesocosm Study

This protocol provides a framework for evaluating the effects of this compound on a simulated aquatic ecosystem.

  • Objective: To assess the direct and indirect effects of this compound on the structure and function of an aquatic community.

  • Materials:

    • Outdoor or indoor mesocosms (tanks of at least 300 m3)

    • Natural sediment and water source

    • A diverse assemblage of local aquatic organisms (phytoplankton, zooplankton, macroinvertebrates, fish)

    • This compound analytical standard

    • Sampling equipment for water, sediment, and biota

  • Methodology:

    • Establish the mesocosms with sediment and water, allowing for a colonization and stabilization period (e.g., 6 months to 1 year).[7]

    • Introduce a representative community of aquatic organisms.

    • Randomly assign treatments (control and different concentrations of this compound) to the mesocosms, with adequate replication (minimum of 3 per treatment).

    • Apply this compound to the treatment mesocosms. A two-pulse application separated by 14 days can simulate repeated exposure events.[8]

    • Monitor water quality parameters (pH, dissolved oxygen, temperature, nutrients) regularly.

    • Collect water, sediment, and biological samples at predetermined intervals before and after application.

    • Analyze water samples for this compound and metabolite concentrations.

    • Assess structural endpoints: phytoplankton and zooplankton abundance and community composition, macroinvertebrate density and diversity, fish survival and growth.

    • Assess functional endpoints: primary productivity (e.g., periphyton growth), decomposition rates (e.g., litter breakdown).

    • Statistically analyze the data to determine treatment-related effects.

3. Protocol for this compound Residue Analysis in Water by LC-MS/MS

This is a general protocol for the quantification of this compound in water samples.

  • Objective: To accurately determine the concentration of this compound in aqueous samples.

  • Materials:

    • Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

    • C18 solid-phase extraction (SPE) cartridges

    • Acetonitrile, water (LC-MS grade), formic acid

    • This compound analytical standard

    • Internal standard (e.g., isotopically labeled this compound)

  • Methodology:

    • Sample Preparation:

      • Filter water samples to remove suspended solids.

      • Add an internal standard to a known volume of the water sample.

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Load the water sample onto the SPE cartridge.

      • Wash the cartridge with water to remove interferences.

      • Elute this compound with acetonitrile.

      • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase.

    • LC-MS/MS Analysis:

      • Inject the prepared sample into the LC-MS/MS system.

      • Separate this compound from other matrix components on a C18 analytical column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

      • Detect and quantify this compound using multiple reaction monitoring (MRM) mode on the mass spectrometer.

    • Quantification:

      • Create a calibration curve using a series of known concentrations of this compound standards.

      • Calculate the concentration of this compound in the original sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Visualizations

Environmental_Impact_Pathway cluster_application Application cluster_environment Environmental Compartments cluster_processes Transport & Degradation cluster_impact Ecological Impact Trifloxystrobin_Application This compound Application Soil Soil Trifloxystrobin_Application->Soil Runoff Runoff Trifloxystrobin_Application->Runoff Spray Drift/ Surface Flow Degradation Degradation Soil->Degradation Microbial/ Photolytic Water Surface Water Aquatic_Toxicity Aquatic Organism Toxicity Water->Aquatic_Toxicity Groundwater Groundwater Runoff->Water Leaching Leaching Leaching->Groundwater CGA321113 CGA321113 Degradation->CGA321113 Metabolite: CGA321113 CGA321113->Leaching Experimental_Workflow_Leaching cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis A Pack Soil Column B Saturate Column A->B C Apply this compound B->C D Simulate Rainfall C->D E Collect Leachate D->E F Section Soil Core D->F G Extract Samples (Soil & Leachate) E->G F->G H LC-MS/MS Analysis G->H I Quantify Residues H->I Troubleshooting_Logic Start Unexpected Toxicity in Aquatic Mesocosm Q1 Dosage Calculation Verified? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Isomer Composition Analyzed? A1_Yes->Q2 Sol1 Recalculate and Re-prepare Solutions A1_No->Sol1 End Problem Likely Identified Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Other Stressors Present? A2_Yes->Q3 Sol2 Perform Analytical Verification of Isomers A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Isolate and Control Other Variables A3_Yes->Sol3 Q4 Control Group Contamination Possible? A3_No->Q4 Sol3->End A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Sol4 Implement Strict Separation & Analytical Verification A4_Yes->Sol4 A4_No->End Sol4->End

References

Technical Support Center: Mitigating Trifloxystrobin-Induced Phytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, manage, and mitigate phytotoxicity induced by Trifloxystrobin in experimental settings.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound is a broad-spectrum fungicide belonging to the strobilurin class.[1][2] Its mode of action involves the inhibition of mitochondrial respiration in fungi by blocking electron transfer at the cytochrome bc1 complex, which halts ATP production and prevents fungal growth and spore germination.[2][3]

2. What are the typical symptoms of this compound-induced phytotoxicity?

Symptoms can vary depending on the plant species, the concentration of this compound, and environmental conditions. Common symptoms include:

  • Chlorosis: Yellowing of leaf tissue.

  • Necrosis: Browning or death of plant tissue, which can appear as spots or blotches.

  • Stunting: Reduced plant growth and development.

  • Leaf distortion: Curling, twisting, or cupping of leaves.

  • Russeting: Brown, corky tissue on the surface of fruits.[4]

3. How can I differentiate this compound phytotoxicity from plant disease symptoms?

Phytotoxicity symptoms often appear suddenly and uniformly across the treated area, whereas disease symptoms typically develop more slowly and may appear as random patches. Additionally, new growth on a plant affected by phytotoxicity will often be healthy, while a disease may continue to spread to new tissues.

4. Which plant species are particularly sensitive to this compound?

While this compound is used on a wide range of crops, some species and varieties are more susceptible to phytotoxicity. For example, some apple and sweet cherry varieties have shown sensitivity to certain strobilurin fungicides.[5] It is crucial to consult product labels and conduct small-scale tests on new plant species or cultivars.

5. What is the underlying mechanism of this compound phytotoxicity?

The primary fungicidal action of this compound is the inhibition of mitochondrial respiration.[2][3] In non-target plants, this can also disrupt normal cellular processes, leading to oxidative stress. This stress results in the overproduction of reactive oxygen species (ROS), which can damage cell membranes, proteins, and DNA.

Troubleshooting Guide

Issue: Unexpected phytotoxicity observed after this compound application.

This guide will help you identify the potential causes and implement corrective and preventive measures.

Step 1: Assess Environmental Conditions During and After Application

High temperatures and high humidity can increase the absorption of this compound, potentially leading to phytotoxicity.[6] Applying the fungicide during cooler parts of the day, such as the early morning, can mitigate this risk.[6]

Step 2: Review Application Parameters
  • Concentration and Application Rate: Ensure that the correct concentration and application rate were used as specified in your experimental protocol. Over-application is a common cause of phytotoxicity.

  • Application Timing: The growth stage of the plant can influence its susceptibility. Younger tissues are often more sensitive. Applying this compound at the recommended growth stage for the specific plant species can reduce the risk of injury.[7]

  • Spray Volume: Higher water volumes (e.g., 15-20 gallons per acre for field applications) can ensure better coverage and may reduce the concentration of the fungicide in direct contact with sensitive plant tissues.[6]

Step 3: Evaluate Tank Mixtures and Adjuvants

The combination of this compound with other pesticides, fertilizers, or adjuvants can sometimes lead to phytotoxicity.[6][8]

  • Tank Mix Incompatibility: Certain tank mix partners can be incompatible, leading to increased phytotoxicity.[6][8][9][10][11] Always perform a jar test to check for physical compatibility before mixing chemicals in a spray tank.

  • Adjuvants: Some adjuvants, such as non-ionic surfactants and crop oil concentrates, can enhance the penetration of fungicides into plant tissues, which may increase the risk of phytotoxicity, especially under stressful environmental conditions.[12][13] If phytotoxicity is observed, consider using a different adjuvant or omitting it if not essential for efficacy.

Step 4: Consider the Use of Safeners

While more commonly used with herbicides, safeners are chemicals that can protect crops from pesticide injury without compromising efficacy.[14][15][16][17][18] Research into safeners for fungicides is ongoing. Safeners typically work by enhancing the plant's natural detoxification pathways, such as increasing the activity of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.[16]

Step 5: Implement Post-Phytotoxicity Care

If phytotoxicity has occurred, providing optimal growing conditions can help the plant recover.

  • Nutrient Management: Ensure the plant has adequate nutrition to support new, healthy growth. A balanced fertilizer application may aid in recovery.[19][20]

  • Irrigation: Provide adequate water to prevent drought stress, which can exacerbate phytotoxicity symptoms.

Data Presentation

Table 1: Factors Influencing this compound Phytotoxicity and Mitigation Strategies

FactorInfluence on PhytotoxicityMitigation Strategy
Environmental Conditions High temperature and humidity increase uptake and risk.[6]Apply during cooler, drier parts of the day (e.g., early morning).[6]
Application Rate Exceeding recommended rates increases the likelihood of injury.Strictly adhere to label or protocol-specified application rates.[1]
Plant Growth Stage Younger, actively growing tissues are often more sensitive.Apply at the recommended plant growth stage.[7]
Tank Mixtures Incompatible mixtures can cause or enhance phytotoxicity.[6][8]Conduct a jar test for physical compatibility. Avoid mixing with products known to cause phytotoxicity in combination.[4]
Adjuvants Penetrating adjuvants can increase fungicide uptake and phytotoxicity risk.[12][13]Use adjuvants with caution. Test on a small batch of plants first. Consider formulations without built-in adjuvants if sensitivity is a concern.
Crop/Plant Species Inherent genetic differences lead to varying sensitivity.[5]Consult literature for known sensitivities. Conduct small-scale trials on new species or cultivars before large-scale application.

Experimental Protocols

Protocol 1: Assessing this compound Phytotoxicity on a Novel Plant Species

  • Plant Material: Grow a genetically uniform batch of the test plant species under controlled environmental conditions (e.g., 22°C, 16:8 h light:dark cycle).

  • Treatment Groups:

    • Control (water or solvent carrier only)

    • Recommended application rate of this compound

    • 2x recommended application rate

    • 4x recommended application rate

  • Application: Apply the treatments as a foliar spray until runoff. Ensure uniform coverage.

  • Observation: Visually assess the plants for phytotoxicity symptoms (chlorosis, necrosis, stunting) at 1, 3, 7, and 14 days after treatment. Use a rating scale (e.g., 0 = no injury, 100 = plant death).

  • Data Collection: In addition to visual ratings, measure plant height, leaf area, and fresh/dry weight at the end of the experiment.

  • Statistical Analysis: Use ANOVA to determine significant differences between treatment groups.

Protocol 2: Measurement of Oxidative Stress Markers

This protocol provides a general workflow for assessing oxidative stress in plant tissues following this compound exposure.

  • Sample Collection: Collect leaf tissue from treated and control plants at specified time points after application. Immediately freeze the samples in liquid nitrogen and store them at -80°C.

  • Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Extraction: Homogenize the powder in an appropriate extraction buffer (e.g., phosphate buffer) on ice.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cell debris. The supernatant contains the crude enzyme extract.

  • Biochemical Assays:

    • Malondialdehyde (MDA) Assay: Measure lipid peroxidation by quantifying MDA using the thiobarbituric acid reactive substances (TBARS) assay.

    • Superoxide Dismutase (SOD) Activity Assay: Measure the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

    • Catalase (CAT) Activity Assay: Measure the decomposition of hydrogen peroxide (H₂O₂).

  • Data Analysis: Express enzyme activities per unit of protein and compare the results from treated and control plants.

Visualizations

Trifloxystrobin_Phytotoxicity_Pathway This compound This compound Application PlantUptake Plant Uptake This compound->PlantUptake Absorption Mitochondria Mitochondrial Respiration (Complex III) PlantUptake->Mitochondria Inhibition ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS Increased OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellDamage Symptoms Visible Phytotoxicity Symptoms (Chlorosis, Necrosis, Stunting) CellDamage->Symptoms

Caption: Simplified signaling pathway of this compound-induced phytotoxicity.

Mitigation_Workflow Start Phytotoxicity Observed AssessEnv Assess Environmental Conditions (Temp, Humidity) Start->AssessEnv ReviewApp Review Application (Rate, Timing, Volume) Start->ReviewApp EvalTankMix Evaluate Tank Mix & Adjuvants Start->EvalTankMix ImplementCare Implement Post-Phytotoxicity Care (Nutrients, Water) Start->ImplementCare AdjustEnv Adjust Application Timing (Cooler/Drier Conditions) AssessEnv->AdjustEnv AdjustApp Correct Rate/Timing ReviewApp->AdjustApp AdjustMix Modify Tank Mix/ Adjuvant EvalTankMix->AdjustMix Preventive Develop Preventive Strategy ImplementCare->Preventive AdjustEnv->Preventive AdjustApp->Preventive AdjustMix->Preventive

Caption: Troubleshooting workflow for addressing this compound phytotoxicity.

References

Validation & Comparative

Comparative Efficacy of Trifloxystrobin and Azoxystrobin: A Scientific Review

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Analysis for Researchers and Drug Development Professionals

Trifloxystrobin and Azoxystrobin are two widely utilized broad-spectrum fungicides from the strobilurin class. Both compounds are instrumental in managing a diverse range of fungal pathogens in agricultural and horticultural systems. Their efficacy stems from their specific mode of action, which involves the inhibition of mitochondrial respiration in fungi. This guide provides an objective comparison of the performance of this compound and Azoxystrobin, supported by experimental data, detailed methodologies, and visual representations of their biochemical and experimental pathways.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Both this compound and Azoxystrobin belong to the Quinone outside Inhibitor (QoI) group of fungicides. Their primary target is the Cytochrome bc1 complex (Complex III) within the mitochondrial respiratory chain of fungal cells. By binding to the Qo site of this complex, they effectively block the transfer of electrons between cytochrome b and cytochrome c1. This disruption halts the production of adenosine triphosphate (ATP), the essential energy currency of the cell, ultimately leading to the inhibition of spore germination and mycelial growth, and in some cases, sporulation.

QoI Fungicide Mode of Action cluster_0 Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) Coenzyme_Q Coenzyme Q (Ubiquinone) Complex_I->Coenzyme_Q e- H_pump1 H+ Complex_I->H_pump1 Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Coenzyme_Q e- Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- H_pump3 H+ Complex_III->H_pump3 Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- O2 O₂ Complex_IV->O2 e- H2O H₂O Complex_IV->H2O H_pump4 H+ Complex_IV->H_pump4 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi H_gradient Proton Gradient H_gradient->ATP_Synthase Inhibitor Inhibitor Inhibitor->Complex_III Inhibits e- transfer at Qo site

Caption: Mode of action of this compound and Azoxystrobin.

Comparative Efficacy Data

The relative efficacy of this compound and Azoxystrobin can vary depending on the target pathogen, host crop, and environmental conditions. The following tables summarize key experimental findings from comparative studies.

In Vitro Efficacy: Mycelial Growth and Spore Germination Inhibition
Target PathogenFungicideEC50 (µg/mL)Reference
Cercospora zeae-maydis (Gray Leaf Spot of Corn)Azoxystrobin0.018 (mean)[1]
This compound0.0023 (mean)[1]
Colletotrichum acutatum (Citrus Postbloom Fruit Drop)This compound0.21 (mean, mycelial growth)[2]
This compound0.002 (mean, conidial germination)[2]
Colletotrichum acutatum (Strawberry Anthracnose)Azoxystrobin0.44 - 0.62 (mean, mycelial growth)[3]
Azoxystrobin0.04 - 0.13 (mean, spore germination)[3]
In Vivo Efficacy: Field Trials
CropDiseaseFungicideApplication RateDisease Control (%)Reference
Sugar BeetCercospora Leaf SpotThis compound150 g a.i./ha93.8 (2003), 89.4 (2004)[4]
Azoxystrobin150 g a.i./haModest to poor[4][5]
Field PeaPowdery Mildew (Erysiphe pisi)Tebuconazole + this compound-Highest reduction in disease incidence[1]
Azoxystrobin + Difenoconazole-Significant reduction, but less than Tebuconazole + this compound[1]
DogwoodPowdery Mildew (Erysiphe pulchra)Azoxystrobin0.16 g a.i./literConsistently high control[6]
This compound0.08 and 0.16 g a.i./literEffective control at 1, 2, and 4-week intervals[6]
Black PepperAnthracnose (Colletotrichum gloeosporioides)Tebuconazole + this compound0.2 g/L and 0.4 g/L100% reduction in leaf anthracnose and black berries[7]
ChilliAnthracnose (Colletotrichum capsici)Azoxystrobin 23 SC-35.17% disease control[8]
This compound 25% + Tebuconazole 50% WG-100% inhibition (in vitro)[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparative efficacy of this compound and Azoxystrobin.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is used to determine the direct inhibitory effect of a fungicide on the mycelial growth of a target fungus.

  • Media Preparation: Prepare a suitable culture medium, such as Potato Dextrose Agar (PDA), and sterilize it by autoclaving.

  • Fungicide Stock Solutions: Prepare stock solutions of this compound and Azoxystrobin in a suitable solvent (e.g., acetone or dimethyl sulfoxide) at a high concentration.

  • Amended Media Preparation: Cool the sterile agar medium to approximately 45-50°C. Add appropriate volumes of the fungicide stock solutions to the molten agar to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control medium with the solvent alone.

  • Plating: Pour the fungicide-amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the actively growing margin of a pure culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at a temperature optimal for the growth of the target fungus in the dark.

  • Data Collection: Measure the colony diameter of the fungal growth in two perpendicular directions at regular intervals until the fungal growth in the control plates reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value (the concentration of the fungicide that inhibits mycelial growth by 50%) can then be determined using probit analysis or other appropriate statistical methods.

In Vitro Mycelial Growth Inhibition Assay A Prepare sterile PDA medium D Amend molten PDA with fungicide dilutions A->D B Prepare fungicide stock solutions C Create serial dilutions of fungicides B->C C->D E Pour amended agar into Petri dishes D->E F Inoculate with mycelial plug E->F G Incubate at optimal temperature F->G H Measure colony diameter G->H I Calculate % inhibition and EC50 H->I

Caption: Workflow for in vitro mycelial growth inhibition assay.

In Vivo Field Efficacy Trial (Randomized Complete Block Design)

This experimental design is commonly used in agricultural research to evaluate the effectiveness of treatments under field conditions while minimizing the effects of field variability.

  • Site Selection and Plot Layout: Choose a field with a history of the target disease and uniform soil characteristics. Divide the experimental area into blocks, where each block represents a relatively homogenous area. Within each block, divide the area into individual plots, with each plot representing a single experimental unit.

  • Treatment Allocation: Randomly assign each treatment (e.g., untreated control, this compound at various rates, Azoxystrobin at various rates) to one plot within each block. Each treatment must appear once in every block.

  • Crop Management: Follow standard agronomic practices for the specific crop being grown, including planting, fertilization, and irrigation, to ensure uniform crop growth across all plots.

  • Fungicide Application: Apply the fungicides at the specified growth stages and intervals using calibrated spray equipment to ensure accurate and uniform application.

  • Disease Assessment: At appropriate times during the growing season, assess disease severity or incidence in each plot. This can be done by visually rating the percentage of plant tissue affected by the disease or by counting the number of infected plants or lesions.

  • Yield Data Collection: At the end of the growing season, harvest each plot individually and measure the crop yield.

  • Statistical Analysis: Analyze the disease assessment and yield data using analysis of variance (ANOVA) appropriate for a randomized complete block design to determine if there are significant differences between the treatments.

Randomized Complete Block Design cluster_field Experimental Field cluster_block1 Block 1 cluster_block2 Block 2 cluster_block3 Block 3 B1T1 Plot 1 (this compound) B1T2 Plot 2 (Control) B1T3 Plot 3 (Azoxystrobin) B2T1 Plot 4 (Control) B2T2 Plot 5 (Azoxystrobin) B2T3 Plot 6 (this compound) B3T1 Plot 7 (Azoxystrobin) B3T2 Plot 8 (this compound) B3T3 Plot 9 (Control) Start Define Treatments (Control, this compound, Azoxystrobin) Randomize Randomly Assign Treatments within each Block Start->Randomize Apply Apply Treatments to Plots Randomize->Apply Assess Assess Disease & Collect Yield Data Apply->Assess Analyze Statistical Analysis (ANOVA) Assess->Analyze

Caption: Randomized complete block design for field trials.

Conclusion

Both this compound and Azoxystrobin are highly effective QoI fungicides that play a critical role in modern disease management strategies. While they share the same mode of action, their efficacy against specific pathogens can differ. Experimental data suggests that this compound may have an advantage in controlling certain diseases, such as Cercospora leaf spot on sugar beet, as indicated by both in vitro and in vivo studies. However, the choice of fungicide should be based on the specific pathosystem, local pathogen populations, and integrated pest management (IPM) principles to ensure sustainable and effective disease control. Further head-to-head comparative studies across a broader range of pathogens and environmental conditions are warranted to provide a more comprehensive understanding of their relative performance.

References

A Comparative Guide to the Efficacy of Trifloxystrobin Against Key Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Trifloxystrobin, a broad-spectrum, semi-systemic fungicide belonging to the strobilurin class.[1] It is designed to offer an objective comparison of its performance against specific plant pathogens, supported by experimental data. The information presented herein is intended to assist research, scientific, and drug development professionals in evaluating its potential applications.

Mechanism of Action

This compound's primary mode of action is the inhibition of mitochondrial respiration in fungal cells.[1][2] As a Quinone outside Inhibitor (QoI), it specifically binds to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1][3] This blockage halts the electron transfer process, which is critical for the synthesis of adenosine triphosphate (ATP), the cell's main energy currency.[1][3] The resulting energy deficit leads to the cessation of vital cellular processes and ultimately, fungal cell death.

This compound's inhibition of the mitochondrial respiratory chain.

Experimental Protocols

The validation of fungicide efficacy relies on standardized in vitro and in-field experimental designs.

In Vitro Mycelial Growth Inhibition Assay

This laboratory-based method is used to determine the direct inhibitory effect of a fungicide on fungal growth and to calculate metrics such as the EC₅₀ (the effective concentration that inhibits 50% of maximal growth).

Methodology:

  • Medium Preparation: A suitable growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.[4]

  • Fungicide Amendment: After cooling the medium to approximately 50°C, stock solutions of this compound are mixed in to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1.0, 10.0 µg/mL).[4] A control medium without the fungicide is also prepared.[5]

  • Inoculation: A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture is placed in the center of each fungicide-amended and control Petri dish.[6]

  • Incubation: Plates are incubated under controlled conditions (e.g., 20-25°C in darkness) for a specified period, depending on the fungus's growth rate.[6]

  • Data Collection & Analysis: The diameter of the fungal colony is measured. The percentage of growth inhibition is calculated relative to the control. These data are then used to determine the EC₅₀ value through probit or logistic regression analysis.

In-Field Efficacy Trial

Field trials are essential to evaluate a fungicide's performance under real-world agricultural and environmental conditions.

Methodology:

  • Site Selection: A uniform field site with a history of the target disease is chosen to ensure adequate and consistent disease pressure.[7][8]

  • Experimental Design: A randomized complete block design is typically used with a minimum of three to four replications for each treatment.[7]

  • Treatments: Key treatments must include an untreated control plot and often a reference product or industry standard for comparison.[7][8] this compound is applied at various dosage levels, including rates above and below the suggested commercial use rate, to determine the optimal dose.[8][9]

  • Application: The fungicide is applied using calibrated spray equipment at specific crop growth stages or timings relevant to disease development.[10]

  • Disease Assessment: Disease severity and incidence are rated at multiple time points using standardized rating scales.

  • Data Collection & Analysis: In addition to disease levels, crop yield and quality parameters are measured.[10][11] Data are statistically analyzed (e.g., using ANOVA) to compare the efficacy of different treatments.[7]

Experimental_Workflow cluster_Lab In Vitro Assay cluster_Field In-Field Trial P1 Prepare Fungicide Dilutions P2 Amend Growth Medium (PDA) P1->P2 P3 Inoculate with Mycelial Plugs P2->P3 P4 Incubate under Controlled Conditions P3->P4 P5 Measure Colony Growth & Calculate Inhibition P4->P5 Analysis Statistical Analysis (e.g., EC50, ANOVA) P5->Analysis F1 Establish Randomized Replicated Plots F2 Include Untreated Control F1->F2 F3 Apply Treatments at Key Timings F1->F3 F4 Assess Disease Severity & Incidence F3->F4 F5 Measure Crop Yield & Quality F4->F5 F5->Analysis

References

Cross-Resistance Patterns of Trifloxystrobin with Other Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of trifloxystrobin, a quinone outside inhibitor (QoI) fungicide, with other fungicidal alternatives. It summarizes cross-resistance studies, presents supporting experimental data in clearly structured tables, and offers detailed methodologies for key experiments. Visual diagrams of the primary resistance pathway and experimental workflows are included to facilitate understanding.

Understanding this compound and Resistance

This compound belongs to the strobilurin class of fungicides and functions by inhibiting mitochondrial respiration at the Quinone "outside" binding site of the cytochrome bc1 complex (complex III) in the electron transport chain.[1] This disruption of ATP production prevents fungal spore germination and mycelial growth. However, the extensive use of QoI fungicides has led to the development of resistance in various plant pathogens.[2] The primary mechanism of resistance to this compound and other QoI fungicides is a target site mutation in the cytochrome b (cytb) gene, most commonly the G143A substitution.[3] This mutation confers cross-resistance to other fungicides within the same FRAC (Fungicide Resistance Action Committee) group 11.[4]

Cross-Resistance with Other Fungicide Classes

Studies have investigated the cross-resistance patterns between this compound and fungicides from other major classes, including Succinate Dehydrogenase Inhibitors (SDHIs) and Demethylation Inhibitors (DMIs).

  • Quinone outside Inhibitors (QoIs): Positive cross-resistance is consistently observed among different QoI fungicides.[5] Pathogens resistant to this compound are typically also resistant to other strobilurins like azoxystrobin and pyraclostrobin. This is primarily due to the shared mode of action and the G143A mutation in the cytb gene.[3][5]

  • Succinate Dehydrogenase Inhibitors (SDHIs): Generally, there is no cross-resistance between this compound (a QoI) and SDHI fungicides.[3] This is because they have different target sites; SDHIs target complex II (succinate dehydrogenase) in the mitochondrial respiratory chain.[6] However, multiple resistance, where a pathogen isolate possesses resistance mechanisms to both fungicide groups, is an increasing concern.[7]

  • Demethylation Inhibitors (DMIs): No cross-resistance is typically found between this compound and DMI fungicides.[8][9][10] DMIs inhibit sterol biosynthesis, a different metabolic pathway from the mitochondrial respiration targeted by QoIs.[11] Therefore, DMIs can be effective management partners for this compound in resistance management programs.

Quantitative Data on Fungicide Sensitivity

The following tables summarize the 50% effective concentration (EC50) values from various studies, indicating the concentration of a fungicide required to inhibit 50% of fungal growth. Lower EC50 values denote higher fungicide sensitivity.

Table 1: Fungicide Sensitivity in Corynespora cassiicola (Cucumber Corynespora Leaf Spot)

FungicideFungicide Class (FRAC Group)EC50 Range (µg/mL)Average EC50 (µg/mL)Reference
This compound QoI (11) 81.56 - 462.02 192.80 - 462.02 [2][3]
AzoxystrobinQoI (11)>1.18 (low sensitivity)-[12]
BoscalidSDHI (7)-203.92[3]
FluopyramSDHI (7)-40.44[3]
IsopyrazamSDHI (7)-41.74[3]
PydiflumetofenSDHI (7)-3.53[3]
FluxapyroxadSDHI (7)-12.06[3]
DifenoconazoleDMI (3)--[3]
ProchlorazDMI (3)0.05 - 2.33-[3]
TebuconazoleDMI (3)--[3]
PropiconazoleDMI (3)--[3]
CarbendazimMBC (1)-312.10[3]
FludioxonilPhenylpyrrole (12)0.08 - 0.54-[3]

Table 2: Fungicide Sensitivity in Fusarium oxysporum

FungicideFungicide Class (FRAC Group)Isolate TypeEC50 Range (µg/mL)Average EC50 (µg/mL)Reference
This compound QoI (11) Sensitive 0.001 - >0.03 0.0174 [1]
Resistant 0.01 - >0.5 0.2232 [1]
AzoxystrobinQoI (11)Sensitive0.001 - >0.030.0209[1]
Resistant-0.4544[1]
--35.089[13]
TebuconazoleDMI (3)Sensitive0.0137 - 0.080.04[14]
Resistant0.119 - 0.2210.139[14]
DifenoconazoleDMI (3)Sensitive0.01 - 0.150.08[14]
Resistant0.846 - 2.551.27[14]
--0.078[13]
ProchlorazDMI (3)Sensitive-0.024[14]
Resistant-6.97[14]
EpoxiconazoleDMI (3)--0.047[13]
CarbendazimMBC (1)--0.445[13]

Experimental Protocols

Mycelial Growth Inhibition Assay

This assay is a standard method to determine the sensitivity of a fungal pathogen to a fungicide.[15][16][17]

  • Media Preparation: Prepare a suitable culture medium, such as Potato Dextrose Agar (PDA).[18] Autoclave the medium and allow it to cool to approximately 45-50°C.

  • Fungicide Amendment: Add the test fungicide, dissolved in an appropriate solvent (e.g., acetone or dimethyl sulfoxide), to the molten agar at various concentrations. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth. Pour the amended agar into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (typically 5-6 mm in diameter) from the margin of an actively growing fungal colony onto the center of each fungicide-amended and control (no fungicide) plate.[19][20]

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25 ± 2°C) in the dark for a specified period (e.g., 3-7 days), or until the fungal colony in the control plate has reached a significant portion of the plate diameter.[20]

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.[17]

Spore Germination Assay

This method is particularly useful for fungi that sporulate readily.

  • Spore Suspension Preparation: Harvest spores from a mature fungal culture and suspend them in sterile distilled water. Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL).

  • Fungicide Treatment: Prepare a series of fungicide concentrations on a suitable substrate, such as water agar plates or glass slides.

  • Inoculation: Add a small volume of the spore suspension to each fungicide concentration and a control (without fungicide).

  • Incubation: Incubate under conditions that promote spore germination (e.g., high humidity, specific temperature, and light/dark cycle) for a defined period (e.g., 12-24 hours).

  • Microscopic Examination: Observe a predetermined number of spores (e.g., 100) under a microscope for each replicate and determine the percentage of germinated spores. A spore is typically considered germinated if the germ tube is at least half the length of the spore.

  • Calculation: Calculate the percentage of spore germination inhibition relative to the control. Determine the EC50 value using regression analysis.

Visualizations

Trifloxystrobin_MoA_Resistance cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain ComplexI Complex I Q Ubiquinone Pool ComplexI->Q ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP produces This compound This compound (QoI Fungicide) This compound->ComplexIII Inhibits Qo site Resistance Resistance (G143A mutation in cytb) Resistance->ComplexIII Alters target site

Caption: Mechanism of action of this compound and the primary resistance pathway.

Fungicide_Sensitivity_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Data Collection cluster_analysis Data Analysis prep_media Prepare Culture Media (e.g., PDA) amend_media Amend Media with Fungicide Concentrations prep_media->amend_media prep_fungicide Prepare Fungicide Stock Solutions prep_fungicide->amend_media prep_pathogen Culture Pathogen inoculate Inoculate Plates with Fungal Plugs prep_pathogen->inoculate pour_plates Pour Plates amend_media->pour_plates pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameters incubate->measure calculate_inhibition Calculate Percent Growth Inhibition measure->calculate_inhibition determine_ec50 Determine EC50 Value (Regression Analysis) calculate_inhibition->determine_ec50

Caption: Experimental workflow for a mycelial growth inhibition assay.

References

Efficacy of Trifloxystrobin in Combination with Other Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Trifloxystrobin, a synthetic strobilurin fungicide, is a potent inhibitor of mitochondrial respiration in fungi, providing broad-spectrum activity against a wide range of plant pathogens.[1] Its mode of action, targeting the Quinone outside (QoI) site of the cytochrome bc1 complex, effectively halts energy production in fungal cells.[2] To enhance its efficacy, broaden the spectrum of controlled diseases, and manage the development of resistance, this compound is frequently formulated in combination with fungicides from other chemical groups, most notably with demethylation inhibitors (DMIs) like tebuconazole, propiconazole, and difenoconazole.[1][3]

This guide provides an objective comparison of the performance of this compound in combination with other fungicides, supported by experimental data from both laboratory and field studies. Detailed experimental protocols and visualizations of modes of action and experimental workflows are included to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

Comparative Efficacy Data

The synergistic and additive effects of this compound combinations have been demonstrated against a variety of pathogens in numerous crops. The following tables summarize the quantitative data from several studies, showcasing the enhanced performance of these combination products compared to standalone treatments.

Table 1: Efficacy of this compound + Tebuconazole Combinations
PathogenCropEfficacy MetricThis compound + TebuconazoleTebuconazole (Alone)This compound (Alone)ControlReference
Alternaria solani (Early Blight)TomatoDisease Control (In Vitro)75.1% (@ 350 mg/kg)---[4]
Alternaria solani (Early Blight)TomatoDisease Control (Field)76.2%---[4]
Rhizoctonia solani (Sheath Blight)RiceDisease Severity Reduction37.61% lower than control--84.33% Disease Severity[5]
Rhizoctonia solani (Sheath Blight)RiceYield Increase50% higher than control--0.4 t/ha[5]
Alternaria brassicae (Leaf Spot)CabbageMycelial Growth Inhibition (In Vitro)80.83% (@ 300 mg/kg)40.08%40.65%-[6]
Alternaria brassicae (Leaf Spot)CabbageDisease Control (Field)69.05% (@ 300 g/ha)---[6]
Fusarium oxysporum f. sp. ricini (Wilt)CastorMycelial Inhibition (In Vitro)100% (at all concentrations)---[7]
Colletotrichum gloeosporioides (Anthracnose)NutmegMycelial Inhibition (In Vitro)100% (@ 100 ppm)---[8]
Alternaria alternata (Leaf Blight)CowpeaDisease Reduction (Field)71.6%---[9]
Table 2: Efficacy of this compound with Other Fungicides
Combination PartnerPathogenCropEfficacy MetricResultReference
DifenoconazoleCercospora Leaf SpotSugar BeetDisease Control (Field)Similar efficacy to this compound alone, suggesting an additive interaction.[10]
Difenoconazole + SulphurEarly & Late BlightTomatoProphylactic, Curative, EradicativeBroad-spectrum action with triple-action protection.[2]
PropinebAlternaria dauciCarrotMycelial Inhibition14.44% inhibition by this compound alone.[11]
PenflufenFusarium oxysporum f. sp. riciniCastorMycelial Inhibition65.2% - 78.5% inhibition (at 100-1000 ppm).[7]
ProthioconazoleNorthern Corn Leaf BlightCornDisease Control (Field)60% control efficacy.[12]

Mode of Action: A Dual-Pronged Attack

The enhanced efficacy of this compound combinations often stems from the synergistic or additive effects of two distinct modes of action. This compound, a Quinone outside Inhibitor (QoI), targets mitochondrial respiration.[2] DMI fungicides like tebuconazole inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane.[2][13] This dual attack disrupts both energy production and cell structure, leading to more effective and robust disease control.

Mode_of_Action cluster_0 Fungal Cell cluster_1 Fungicide Action Mitochondrion Mitochondrion Cytochrome_bc1 Cytochrome bc1 Complex ATP_Production ATP Production (Energy) Cytochrome_bc1->ATP_Production e- transport Fungal_Death Disrupted Growth & Fungal Cell Death ATP_Production->Fungal_Death Ergosterol_Pathway Ergosterol Biosynthesis Pathway Lanosterol_Demethylase Lanosterol 14α-demethylase Cell_Membrane Fungal Cell Membrane Cell_Membrane->Fungal_Death Lanosterol_Demethylase->Cell_Membrane provides ergosterol This compound This compound (QoI) This compound->Cytochrome_bc1 INHIBITS Tebuconazole Tebuconazole (DMI) Tebuconazole->Lanosterol_Demethylase INHIBITS

Caption: Dual inhibition of fungal respiration and cell membrane synthesis.

Experimental Protocols

The data presented in this guide are derived from standardized experimental methodologies designed to assess fungicide efficacy.

In Vitro Efficacy Assessment: Poisoned Food Technique

This laboratory method is commonly used to evaluate the direct effect of a fungicide on the mycelial growth of a pathogen.[14][15]

Methodology:

  • Media Preparation: A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.[15]

  • Fungicide Incorporation: While the medium is still molten (around 50°C), the test fungicide is added at various concentrations (e.g., 10, 25, 50, 100 ppm).[8][14] The fungicide-amended medium is then poured into sterile Petri dishes. A control set without any fungicide is also prepared.

  • Inoculation: A small disc (e.g., 5 mm) of mycelium from an actively growing culture of the target pathogen is placed at the center of each Petri dish.[14][16]

  • Incubation: The plates are incubated under optimal conditions for fungal growth (e.g., specific temperature and light cycle).

  • Data Collection: The radial growth (colony diameter) of the fungus is measured at regular intervals.[7]

  • Analysis: The percentage of mycelial growth inhibition is calculated relative to the growth in the control plates.

Poisoned_Food_Technique A Prepare & Autoclave Fungal Growth Medium (PDA) B Add Fungicide at Various Concentrations to Molten PDA A->B C Pour Amended Media into Petri Dishes B->C D Inoculate Center of Plate with Fungal Mycelium Disc C->D E Incubate under Optimal Conditions D->E F Measure Radial Colony Growth E->F G Calculate Percent Growth Inhibition vs. Control F->G

Caption: Workflow for the in vitro poisoned food technique.

Field Trial Efficacy Assessment

Field trials are essential for evaluating the performance of fungicides under real-world agricultural conditions.[17]

Methodology:

  • Experimental Design: Trials are typically set up in a Randomized Complete Block Design (RCBD) with multiple replications (usually at least three) to ensure statistical validity.[18][19]

  • Treatments: Treatments include the fungicide combination at different application rates, the individual fungicide components, a standard commercial fungicide for comparison, and an untreated control.[17][20]

  • Application: Fungicides are applied using calibrated equipment (e.g., knapsack sprayer) at specified intervals or growth stages of the crop.[11]

  • Inoculation (if necessary): In some cases, plots are artificially inoculated with the pathogen to ensure uniform disease pressure.

  • Disease Assessment: Disease severity and incidence are periodically assessed using standardized rating scales or by calculating the Percentage of Disease Index (PDI).

  • Yield Data: At the end of the growing season, crop yield and quality parameters are measured for each plot.[5]

  • Data Analysis: The collected data are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Field_Trial_Workflow cluster_0 Pre-Trial Setup cluster_1 Trial Execution cluster_2 Data Collection & Analysis A Select Uniform Field Site B Design Experiment (RCBD) with Replications A->B C Establish & Mark Plots B->C D Apply Treatments (Fungicides & Controls) C->D E Monitor Crop & Disease Development D->E F Conduct Disease Assessments (e.g., PDI) E->F G Repeat Applications as per Protocol E->G F->G H Harvest Plots & Measure Yield G->H I Perform Statistical Analysis H->I J Draw Conclusions on Efficacy I->J

Caption: Standard workflow for a fungicide field efficacy trial.

Conclusion

The combination of this compound with other fungicides, particularly DMIs like tebuconazole, consistently demonstrates superior disease control and yield benefits compared to the individual components. This enhanced efficacy is attributed to the complementary modes of action that inhibit multiple vital fungal processes simultaneously. This strategy not only provides more robust and broader-spectrum disease management but also serves as a crucial tool in anti-resistance strategies.[3][21] The data and protocols presented in this guide underscore the scientific basis for the development and use of these combination fungicides in modern agriculture.

References

Trifloxystrobin vs. Non-Strobilurin Fungicides: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the fungicidal performance of trifloxystrobin, a strobilurin (QoI) fungicide, against prominent non-strobilurin fungicide classes. The analysis is supported by experimental data, detailed methodologies, and visual representations of molecular modes of action and experimental workflows to aid researchers, scientists, and professionals in drug development.

Introduction to Fungicide Classes

This compound is a broad-spectrum, synthetic fungicide belonging to the strobilurin group, also known as Quinone outside Inhibitors (QoI) or FRAC Group 11 fungicides.[1][2] Its mode of action involves the inhibition of mitochondrial respiration in fungi by blocking the electron transfer chain, which ultimately stops ATP production and prevents spore germination and mycelial growth.[1][3][4][5] this compound exhibits 'mesostemic' activity, meaning it is strongly adsorbed to the waxy layers of plants, penetrates the tissue, and displays translaminar movement (moving from one side of a leaf to the other).[2][6]

Non-strobilurin fungicides encompass a wide range of chemical groups with different modes of action. For this comparison, we will focus on two widely used classes:

  • Triazoles (Demethylation Inhibitors - DMIs): This class, which includes active ingredients like tebuconazole and propiconazole, belongs to FRAC Group 3.[1][2] DMIs act by inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane, thereby disrupting the membrane's structure and function.[7][8] They are generally systemic and can be absorbed and translocated within the plant.[8][9]

  • Multi-site Contact Fungicides: This category includes fungicides like chlorothalonil (FRAC Group M5) and mancozeb (FRAC Group M3).[2][9] These are protectant fungicides that act on multiple metabolic processes within the fungal cell.[10] Due to their multi-site activity, they have a low risk of resistance development but generally lack curative properties and must be applied before infection occurs.[2][9][10]

Comparative Performance Data

The efficacy of this compound, often in combination with other fungicides, has been evaluated against various non-strobilurin alternatives across different crops and pathogens. The following tables summarize key performance data from field trials.

Table 1: Control of Early Blight (Alternaria solani) in Tomato
Fungicide TreatmentConcentration / RateMycelial Growth Inhibition (%) (In Vitro)Disease Intensity (%) (Field)Yield (t/ha)Reference
This compound 50% WG 20g / 100L waterNot specified24.31 (PDI)Not specified[11]
Tebuconazole + this compound 0.1%96.0Not specifiedNot specified[12]
Difenoconazole (DMI) 0.1%98.1119.53 (PDI)30.07[12][13]
Tebuconazole (DMI) 0.1%100 (at 25 ppm)24.13 (PDI)27.34[13]
Chlorothalonil (Multi-site) 0.2%84.5530.67 (PDI)22.87[12][13]
Mancozeb (Multi-site) Not specifiedNot specifiedNot specified17.725[14]
Untreated Control -056.67 (PDI)15.05[13]

PDI: Percent Disease Index

Table 2: Control of Anthracnose (Colletotrichum spp.)
Fungicide TreatmentApplication RateDisease Control (%)CropReference
This compound 25% + Tebuconazole 50% WG 350 g/ha78.3 (PDI Reduction)Chilli[7]
This compound 25% + Tebuconazole 50% WG Not specified48.64Pomegranate[15]
Pyraclostrobin 5% + Metiram 55% Not specified64.86Pomegranate[15]
Difenoconazole (DMI) Not specified62.16Pomegranate[15]
Mancozeb (Multi-site) Not specifiedBetter control than treatments without mancozebEuonymus[16]
Chlorothalonil (Multi-site) Not specifiedLess effective than mancozeb rotationsEuonymus[16]
Table 3: Control of Powdery Mildew
Fungicide TreatmentMean Disease Incidence (%)CropReference
Tebuconazole + this compound (75 WG) 5.19Field Pea[17]
This compound Provided 95-100% protection vs. untreatedApple[18]
Penconazole (DMI) Significantly less effective than this compoundApple[18]
Myclobutanil (DMI) Less effective than this compoundNectarine[18]
Untreated Control 36.60Field Pea[17]

Molecular Mode of Action Pathways

The distinct mechanisms by which these fungicides inhibit fungal growth are critical to understanding their application and resistance management.

Trifloxystrobin_MoA cluster_Mitochondrion Fungal Mitochondrion cluster_Cell Fungal Cell ETC Electron Transport Chain (ETC) Complex_III Complex III (Cytochrome bc1) ETC->Complex_III e- transfer ATP_Synthase ATP Synthase Complex_III->ATP_Synthase e- transfer ATP ATP (Energy) ATP_Synthase->ATP synthesizes Spore_Germination Spore Germination & Mycelial Growth ATP->Spore_Germination powers This compound This compound (QoI Fungicide) This compound->Complex_III Binds to Qo site & INHIBITS

Caption: Mode of action for this compound (QoI fungicide).

DMI_Fungicide_MoA cluster_FungalCell Fungal Cell DMI DMI Fungicide (e.g., Tebuconazole) Enzyme C14-demethylase (Erg11p) DMI->Enzyme INHIBITS Biosynthesis Ergosterol Biosynthesis Pathway Enzyme->Biosynthesis required for Ergosterol Ergosterol Biosynthesis->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane is a key component of Disrupted_Membrane Disrupted Membrane (leads to cell death) Membrane->Disrupted_Membrane becomes unstable

Caption: Mode of action for Triazole (DMI) fungicides.

Experimental Protocols

The following protocol outlines a typical methodology for conducting a field trial to evaluate and compare the efficacy of different fungicides.

Objective: To assess the comparative performance of this compound and non-strobilurin fungicides in controlling a target fungal disease (e.g., Early Blight on tomato) under field conditions.

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with three or four replications.

  • Plot Size: Standardized plot sizes (e.g., 5m x 3m) with adequate spacing between plots and blocks to minimize spray drift.

  • Crop: A susceptible cultivar of the host plant is used to ensure adequate disease pressure.[7]

2. Treatments:

  • T1: this compound (applied at the manufacturer's recommended rate).

  • T2: Non-strobilurin Fungicide 1 (e.g., Tebuconazole, at recommended rate).

  • T3: Non-strobilurin Fungicide 2 (e.g., Chlorothalonil, at recommended rate).

  • T4: Combination product (e.g., this compound + Tebuconazole).

  • T5: Untreated Control (sprayed with water only).

3. Fungicide Application:

  • Timing: First application is typically initiated preventively or at the first appearance of disease symptoms.

  • Frequency: Subsequent applications are made at regular intervals (e.g., 10-15 days), as per product labels and disease pressure.[7] A total of 2-4 sprays are common during the crop season.[13]

  • Equipment: A calibrated sprayer (e.g., knapsack sprayer) is used to ensure uniform coverage of the plant foliage.

4. Data Collection and Analysis:

  • Disease Assessment: Disease severity is recorded periodically (e.g., 10 days after the final spray) on randomly selected plants from each plot. A standardized disease rating scale (e.g., 0-5 or 0-9) is used.

  • Calculation of Percent Disease Index (PDI): PDI = (Sum of all numerical ratings / (Total number of leaves observed x Maximum disease grade)) x 100

  • Yield Data: At crop maturity, the total yield of marketable produce from each plot is harvested and weighed.

  • Statistical Analysis: The collected data (PDI, yield) is subjected to Analysis of Variance (ANOVA) to determine the statistical significance of differences between treatments.

Fungicide_Trial_Workflow cluster_Planning Phase 1: Planning & Setup cluster_Execution Phase 2: Field Execution cluster_Analysis Phase 3: Data Collection & Analysis A Select Crop & Pathogen B Design Experiment (RCBD) A->B C Define Treatments (Fungicides & Control) B->C D Prepare Field Plots C->D E Plant Susceptible Cultivar D->E F Initiate Fungicide Sprays (at first symptoms or preventively) E->F G Repeat Sprays at Intervals (e.g., 15 days) F->G H Monitor Disease Progression G->H I Record Disease Severity (using rating scale) H->I J Calculate Percent Disease Index (PDI) I->J L Perform Statistical Analysis (ANOVA) J->L K Measure Crop Yield K->L M Conclusion on Fungicide Efficacy L->M Interpret Results

Caption: General workflow for a fungicide field efficacy trial.

Conclusion

The selection of a fungicide depends on the target pathogen, crop, environmental conditions, and resistance management strategies.

  • This compound demonstrates high efficacy, particularly against powdery mildews and rusts, due to its unique mesostemic properties and potent inhibition of fungal respiration.[1][18] It provides excellent preventative control.[2]

  • Triazoles (DMIs) offer strong curative and systemic activity, making them effective against established infections.[8][18] They are often combined with strobilurins like this compound to broaden the spectrum of control and manage resistance.[5][7][19]

  • Multi-site contact fungicides like chlorothalonil and mancozeb serve as valuable tools in resistance management programs due to their low resistance risk.[1][2] They are effective as protectants but are less effective once an infection is established and can be susceptible to being washed off by rain.[9]

Experimental data consistently shows that combination products, such as this compound + tebuconazole, often provide superior and more broad-spectrum disease control than single-ingredient applications.[7][17][20][21] This integrated approach is fundamental to developing robust and sustainable disease management programs in modern agriculture.

References

Trifloxystrobin's Safety Profile for Non-Target Organisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a detailed comparison of the environmental safety of the fungicide trifloxystrobin against three common alternatives: azoxystrobin, pyraclostrobin, and boscalid. The assessment focuses on the toxicological effects on non-target organisms, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Toxicity Data

The subsequent tables provide a summary of acute and chronic toxicity data for this compound and the selected alternative fungicides across a range of non-target species. This data is essential for understanding the potential environmental impact of these compounds.

Table 1: Acute Toxicity to Non-Target Organisms

FungicideOrganismEndpointValue (unit)
This compound Rat (oral)LD50>2000 mg/kg bw
Rat (dermal)LD50>2000 mg/kg bw
Bobwhite quail (oral)LD50>2000 mg/kg bw
Rainbow troutLC50 (96h)0.015 mg/L
Daphnia magnaEC50 (48h)0.038 mg/L
Honeybee (oral)LD50>200 µ g/bee [1]
EarthwormLC50 (14d)>500 mg/kg soil
Azoxystrobin Rat (oral)LD50>5000 mg/kg bw[2]
Rat (dermal)LD50>2000 mg/kg bw[2]
Bobwhite quail (oral)LD50>2000 mg/kg bw
Rainbow troutLC50 (96h)0.47 mg/L[3]
Daphnia magnaEC50 (48h)0.28 mg/L[3]
Honeybee (oral)LD50>25 µ g/bee [3]
EarthwormLC50 (14d)>1000 mg/kg soil[3]
Pyraclostrobin Rat (oral)LD50>5000 mg/kg bw[4]
Rat (dermal)LD50>2000 mg/kg bw[4]
Bobwhite quail (oral)LD50>2000 mg/kg bw
Rainbow troutLC50 (96h)0.006 mg/L[5]
Daphnia magnaEC50 (48h)0.016 mg/L[5]
Honeybee (oral)LD50>100 µ g/bee
EarthwormLC50 (14d)>1000 mg/kg soil[5]
Boscalid Rat (oral)LD50>2000 mg/kg bw[6]
Rat (dermal)LD50>2000 mg/kg bw
Bobwhite quail (oral)LD50>2250 mg/kg bw[7]
Rainbow troutLC50 (96h)2.7 mg/L[7]
Daphnia magnaEC50 (48h)5.3 mg/L[7]
Honeybee (oral)LD50>11 µ g/bee [8]
EarthwormLC50 (14d)>500 mg/kg soil[7]

Table 2: Chronic Toxicity to Non-Target Organisms

FungicideOrganismEndpointValue (unit)
This compound Rat (2-year)NOAEL30 mg/kg bw/day[9]
Dog (1-year)NOAEL5 mg/kg bw/day[10]
FishNOEC0.0077 mg/L
Daphnia magnaNOEC0.00276 mg/L
Earthworm (repro.)NOEC1.1 mg/kg soil
Azoxystrobin Rat (2-year)NOAEL18.2 mg/kg bw/day[2]
Dog (1-year)NOAEL25 mg/kg bw/day[2]
FishNOEC0.043 mg/L[3]
Daphnia magnaNOEC0.044 mg/L[3]
Earthworm (repro.)NOEC250 mg/kg soil[3]
Pyraclostrobin Rat (2-year)NOAEL3.4 mg/kg bw/day[4]
Dog (1-year)NOAEL5.8 mg/kg bw/day[11]
FishNOEC0.004 mg/L[5]
Daphnia magnaNOEC0.004 mg/L[5]
Earthworm (repro.)NOEC1.25 mg/kg soil[5]
Boscalid Rat (2-year)NOAEL4.4 mg/kg bw/day[12]
Dog (1-year)NOAEL7.6 mg/kg bw/day[6]
FishNOEC0.15 mg/L[7]
Daphnia magnaNOEC0.12 mg/L[7]
Earthworm (repro.)NOEC5.6 mg/kg soil[7]

Experimental Protocols

The toxicological data presented in this guide are predominantly based on internationally recognized and standardized test guidelines developed by the Organisation for Economic Co-operation and Development (OECD). Adherence to these protocols ensures the reliability, consistency, and comparability of the data.

2.1. OECD 203: Fish, Acute Toxicity Test

This guideline outlines a method to determine the acute lethal toxicity of a substance to fish. The primary endpoint is the median lethal concentration (LC50), which is the concentration of the test substance that is lethal to 50% of the test fish population within a 96-hour exposure period.[13]

  • Test Organism: Commonly used species include the Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

  • Test Duration: The standard exposure period is 96 hours.[13]

  • Procedure:

    • Healthy, disease-free fish are first acclimated to the test conditions.

    • Groups of fish are then exposed to a geometric series of test substance concentrations. A control group is maintained in water free of the test substance.

    • Observations of mortality and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[13]

2.2. OECD 202: Daphnia sp. Acute Immobilisation Test

This test is designed to determine the concentration of a substance that results in the immobilization of 50% of the exposed Daphnia magna (a species of water flea) population (EC50) over a 48-hour period.[14]

  • Test Organism: The test is performed with young daphnids, less than 24 hours old at the start of the exposure.[14]

  • Test Duration: 48 hours.[14]

  • Procedure:

    • Daphnids are exposed to a range of concentrations of the test substance in a defined aqueous medium.

    • A control group is concurrently maintained in the same medium without the test substance.

    • The number of immobilized daphnids in each test and control vessel is recorded at 24 and 48 hours.[15]

    • The 48-hour EC50 value is then calculated based on the observed immobilization data.

2.3. OECD 222: Earthworm, Reproduction Test

This is a chronic toxicity test that evaluates the sublethal effects of a substance on the reproductive output and growth of earthworms over a period of eight weeks.[16]

  • Test Organism: The recommended species are Eisenia fetida or Eisenia andrei.[16]

  • Test Duration: The total duration of the test is 8 weeks.[16]

  • Procedure:

    • Adult earthworms are introduced into artificial soil that has been treated with a range of concentrations of the test substance.

    • After a 4-week exposure period, the adult worms are removed, and their mortality and any changes in body weight are recorded.

    • The soil containing the cocoons laid by the adult worms is then incubated for an additional 4 weeks.

    • At the end of the second 4-week period, the number of juvenile worms that have hatched is counted to assess the reproductive success.[16]

    • From this data, the No-Observed-Effect Concentration (NOEC) for reproduction is determined.

Visualizing Mechanisms and Processes

3.1. Signaling Pathway of Strobilurin Fungicides

This compound, azoxystrobin, and pyraclostrobin are all members of the strobilurin class of fungicides. Their fungicidal activity stems from the inhibition of mitochondrial respiration. They specifically bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain.[17] This binding event blocks the transfer of electrons, leading to a disruption of cellular energy production and the generation of oxidative stress.

G Strobilurin Strobilurin Fungicide (this compound, Azoxystrobin, Pyraclostrobin) Complex_III Mitochondrial Electron Transport Chain Complex III (Qo site) Strobilurin->Complex_III Binds to Electron_Transport Inhibition of Electron Transport Complex_III->Electron_Transport Leads to ATP_Production Decreased ATP Production Electron_Transport->ATP_Production MMP_Collapse Mitochondrial Membrane Potential Collapse Electron_Transport->MMP_Collapse ROS_Production Increased Reactive Oxygen Species (ROS) Electron_Transport->ROS_Production Cellular_Damage Cellular Damage & Apoptosis ATP_Production->Cellular_Damage MMP_Collapse->Cellular_Damage Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Cellular_Damage

Caption: Mechanism of strobilurin fungicide toxicity.

3.2. Experimental Workflow for OECD 203 (Fish Acute Toxicity Test)

The diagram below outlines the sequential steps involved in conducting a fish acute toxicity test in accordance with the OECD 203 guideline.

G cluster_prep Preparation Phase cluster_exposure Exposure Phase (96 hours) cluster_analysis Data Analysis Acclimation Acclimation of Test Fish Exposure Exposure of Fish to Test Concentrations Acclimation->Exposure Test_Solutions Preparation of Test Concentrations Test_Solutions->Exposure Observation_24h Observation at 24h (Mortality, Sublethal Effects) Exposure->Observation_24h Observation_48h Observation at 48h Observation_24h->Observation_48h Observation_72h Observation at 72h Observation_48h->Observation_72h Observation_96h Observation at 96h Observation_72h->Observation_96h LC50_Calculation LC50 Calculation Observation_96h->LC50_Calculation

References

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